4-Chloro-7-methyl-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methyl-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQGRCQZEJUHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Physicochemical Landscape of 4-Chloro-7-methyl-1H-indazole: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. The specific substitution pattern on the indazole core is critical in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the physical properties of 4-Chloro-7-methyl-1H-indazole, a specific analogue with potential applications in drug discovery and materials science.
Chemical Identity and Structure
To understand the physical properties of this compound, it is essential to first define its chemical structure.
Figure 1: Chemical structure of this compound.
Predicted and Comparative Physical Properties
In the absence of direct experimental data for this compound, we can infer its properties by examining its structural analogues. The primary points of comparison will be the parent 1H-indazole, 4-chloro-1H-indazole, and the related 4-chloro-7-methyl-3-formyl-1H-indazole.
| Property | 1H-Indazole | 4-Chloro-1H-indazole | 4-Chloro-7-methyl-3-formyl-1H-indazole (Predicted) | This compound (Predicted/Inferred) |
| Molecular Formula | C₇H₆N₂ | C₇H₅ClN₂[1] | C₉H₇ClN₂O | C₈H₇ClN₂ |
| Molecular Weight | 118.14 g/mol | 152.58 g/mol [1] | 194.61 g/mol | 166.61 g/mol |
| Appearance | White to beige crystalline powder | Solid | Not Available | Expected to be a solid at room temperature |
| Melting Point | 145-148 °C | 155-160 °C[1] | Not Available | Expected to be in a similar or slightly higher range than 4-chloro-1H-indazole, likely >160 °C |
| Boiling Point | 270 °C @ 743 mmHg | Not Available | 401.6 ± 40.0 °C[2] | Expected to be lower than the formyl derivative, likely in the 300-350 °C range at atmospheric pressure |
| Density | ~1.42 g/cm³ | Not Available | 1.441 ± 0.06 g/cm³[2] | Expected to be in the range of 1.3-1.5 g/cm³ |
| Solubility | Soluble in hot water | Not specified, likely soluble in organic solvents like DMSO and methanol | Not Available | Expected to have low aqueous solubility but good solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents. |
| pKa | ~14 | Not Available | Not Available | The N-H proton is weakly acidic, similar to other indazoles. |
Analysis and Causality:
-
Melting Point: The introduction of a chlorine atom in the 4-position of the indazole ring generally increases the melting point due to increased molecular weight and stronger intermolecular interactions (dipole-dipole). The further addition of a methyl group at the 7-position in this compound is expected to slightly increase the melting point further due to increased van der Waals forces.
-
Boiling Point: The predicted boiling point of the formyl derivative is significantly high due to the presence of the polar formyl group, which can participate in strong intermolecular hydrogen bonding. The boiling point of this compound would be lower but still substantial due to its aromatic nature and the presence of the polar C-Cl bond and the N-H group capable of hydrogen bonding.
-
Solubility: The indazole core itself has limited water solubility. The chloro and methyl substituents are hydrophobic, which would further decrease aqueous solubility. Therefore, organic solvents are the preferred choice for dissolution.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, a prediction of its key spectroscopic features can be made based on its structure and data from analogues.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be affected by the positions of the chloro and methyl substituents.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (166.61 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.
Safety and Handling
Specific safety data for this compound is not established. However, based on related indazole compounds, general laboratory safety precautions should be followed:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Experimental Workflow for Characterization
For researchers synthesizing or working with this compound, the following workflow is recommended for its characterization.
Figure 2: Recommended experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound is a compound of interest for which detailed experimental physical property data is currently lacking. This guide provides a framework for understanding its expected physicochemical characteristics based on the known properties of its structural analogues. For researchers in the field, the experimental determination and publication of the physical and spectral properties of this compound would be a valuable contribution to the chemical literature, aiding in its future application in drug discovery and materials science.
References
4-Chloro-7-methyl-1H-indazole chemical structure and CAS number
An In-Depth Technical Guide to 4-Chloro-7-methyl-1H-indazole (CAS: 1427430-82-7) for Advanced Research and Development
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as the core for numerous inhibitors targeting enzymes and receptors implicated in oncology and inflammatory diseases.[1][2] This guide provides a comprehensive technical overview of a specific, functionalized analog, this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, the strategic importance of its scaffold, plausible synthetic routes based on established chemistry, and critical handling protocols to empower its effective use in a research setting.
Part 1: Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic heterocycle. The strategic placement of a chloro group at the 4-position and a methyl group at the 7-position significantly influences its electronic properties, lipophilicity, and steric profile, making it a valuable building block for creating targeted therapeutic agents.
Chemical Structure
Caption: Chemical structure of this compound.
Identifiers and Properties
The following table summarizes the key chemical identifiers and calculated properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1427430-82-7 | [3] |
| Molecular Formula | C₈H₇ClN₂ | Calculated |
| Molecular Weight | 166.61 g/mol | Calculated |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)NN=C2 | - |
| InChI Key | InChIKey=KTULONOQBDLTCJ-UHFFFAOYSA-N | [4] |
| Physical Form | Expected to be a solid at room temperature | Inferred from analogs[4] |
| Purity | ≥95% | [4] |
Part 2: The Indazole Scaffold in Medicinal Chemistry
The utility of this compound stems directly from the proven therapeutic relevance of the indazole core. This scaffold is a key pharmacophore in a multitude of inhibitors designed to modulate critical cellular signaling pathways.
Rationale for Use in Drug Discovery
-
Kinase Inhibition: Indazole derivatives are potent inhibitors of various protein kinases. Analogs have shown significant activity against targets like p21-activated kinase 1 (PAK1), a regulator of cell proliferation, and protein kinase B (Akt), which is central to cell survival pathways.[1][5] The specific substitutions on the indazole ring are critical for achieving selectivity and potency.
-
Ion Channel Modulation: The scaffold is effective in targeting ion channels. For instance, indazole-3-carboxamide analogs have been developed as inhibitors of Calcium Release-Activated Calcium (CRAC) channels, which are crucial for immune cell activation and implicated in inflammatory conditions.[1]
-
Antiviral Activity: Functionalized indazoles serve as essential intermediates in the synthesis of complex antiviral agents. A notable example is the use of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, in the practical synthesis of Lenacapavir, a novel and potent capsid inhibitor for the treatment of HIV-1 infections.[6]
Caption: Role of the indazole scaffold in developing targeted therapeutics.
Part 3: Synthesis and Mechanistic Considerations
While a dedicated publication detailing the synthesis of this compound is not prominently available, its preparation can be confidently projected from well-established methods for analogous compounds. The most common and industrially scalable approach involves the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor.
Generalized Synthetic Workflow
The synthesis logically begins with a properly substituted aniline, which undergoes a series of transformations to form the bicyclic indazole system. This process is efficient and avoids the use of expensive or hazardous reagents often seen in alternative methods.[7]
Caption: Plausible synthetic workflow for this compound.
Illustrative Protocol for a Related Analog: Synthesis of 4-Chloro-1H-indazole
The following protocol, adapted from the synthesis of the closely related 4-chloro-1H-indazole, demonstrates the key chemical transformations and experimental considerations.[7][8] This serves as a validated template for developing a specific procedure for the 7-methyl derivative.
Starting Material: 3-Chloro-2-methylaniline
-
Acetylation: To a stirred solution of 3-chloro-2-methylaniline (1 equiv.) and potassium acetate (1.2 equiv.) in chloroform, add acetic anhydride (3 equiv.) dropwise at 0 °C. The cooling is critical to manage the exothermic reaction and prevent side-product formation.
-
Warming and Stirring: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the acetylated intermediate.
-
Diazotization and Cyclization: Heat the reaction to 60 °C and add isopentyl nitrite (2 equiv.). This reagent serves as the diazotizing agent. The elevated temperature facilitates the in-situ formation of the diazonium salt and its subsequent intramolecular cyclization to the N-acetyl-indazole intermediate. Stir the reaction overnight at this temperature.
-
Hydrolysis (Work-up): Cool the reaction to 0 °C and add tetrahydrofuran (THF) and water, followed by the slow addition of lithium hydroxide (LiOH) (7 equiv.). The LiOH serves to hydrolyze the acetyl protecting group from the indazole nitrogen. Stirring for 3 hours at 0 °C ensures the reaction goes to completion.
-
Extraction and Isolation: Add water and extract the product into ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude 4-chloro-1H-indazole.
-
Purification: The final product can be purified by recrystallization or silica gel chromatography to achieve high purity.
Part 4: Safety, Handling, and Storage
As a research chemical, this compound requires careful handling in a controlled laboratory environment. The following guidelines are based on safety data for structurally similar indazole compounds.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Avoid the formation of dust and aerosols during transfer and weighing.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials, particularly strong oxidizing agents, as these can lead to vigorous reactions.[9]
-
-
Stability: The compound is expected to be stable under normal storage conditions. Hazardous decomposition products under thermal stress may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[9]
Part 5: Future Directions and Research Outlook
This compound represents a promising starting point for further chemical exploration and drug discovery efforts. Based on the established bioactivity of the indazole scaffold, future research could productively focus on several key areas:
-
Synthetic Optimization: Development of a high-yield, scalable, and cost-effective synthesis protocol is essential for making this building block more accessible for large-scale screening and lead optimization campaigns.[12]
-
Biological Screening: A systematic evaluation of this compound and its derivatives against a broad panel of kinases and ion channels could uncover novel biological activities and identify new therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications at the N1 and C3 positions of the this compound core affect target potency and selectivity will be crucial for designing next-generation inhibitors with improved pharmacological profiles.
-
Toxicological Profiling: As promising leads are identified, a thorough assessment of their acute and chronic toxicity in relevant biological models will be necessary to determine their potential for clinical development.[12]
Conclusion
This compound is more than just a chemical compound; it is a strategically designed building block poised for significant impact in the field of drug discovery. Its unique substitution pattern on a biologically validated indazole scaffold provides a robust platform for developing potent and selective modulators of key cellular pathways. By understanding its chemical properties, plausible synthetic routes, and the therapeutic potential of its core structure, researchers are well-equipped to leverage this molecule in the creation of novel therapeutics for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. This compound | 1427430-82-7 [chemicalbook.com]
- 4. 4-Chloro-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound-3-carboxylic acid (1000340-69-1) for sale [vulcanchem.com]
An In-Depth Technical Guide to the Solubility of 4-Chloro-7-methyl-1H-indazole in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Privileged Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Molecules incorporating this heterocyclic system are integral to the development of therapeutics ranging from anti-inflammatory agents to potent oncology drugs.[1][2] 4-Chloro-7-methyl-1H-indazole, as a specific substituted indazole, represents a key building block in the synthesis of complex pharmaceutical agents. Its solubility characteristics in organic solvents are of paramount importance, governing reaction kinetics, purification strategies, and the ultimate feasibility of its incorporation into drug discovery pipelines.
This guide provides a comprehensive examination of the solubility profile of this compound. In the absence of extensive published experimental solubility data for this specific molecule, we will leverage an understanding of its physicochemical properties, draw comparisons with closely related analogs, and provide robust, field-proven methodologies for researchers to determine its solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility behavior of this important synthetic intermediate.
Physicochemical Properties: The Blueprint for Solubility
The solubility of a compound is intrinsically linked to its structural and electronic properties. For this compound, we must first consider its fundamental physicochemical characteristics. While direct experimental data for this specific molecule is sparse, we can infer its properties from its constituent parts and data from analogous compounds.
Molecular Structure and Key Functional Groups
The structure of this compound comprises a bicyclic aromatic system, which imparts a degree of rigidity and planarity. The key functional groups that dictate its solubility are:
-
The Indazole Core: A fused benzene and pyrazole ring. The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pair on the sp2 nitrogen). The 1H-tautomer is generally more stable than the 2H-tautomer.[1]
-
The Chlorine Atom (C4-position): This electron-withdrawing group introduces polarity and can participate in dipole-dipole interactions.
-
The Methyl Group (C7-position): This nonpolar, lipophilic group will generally decrease solubility in polar solvents and increase it in nonpolar solvents.
Predicted Physicochemical Parameters
In the absence of direct experimental data, computational models provide valuable estimations for key parameters that influence solubility. These predictions are based on the compound's structure and are widely used in drug discovery to prioritize compounds and design experiments.
| Parameter | Predicted Value/Range | Influence on Solubility |
| Molecular Weight | 166.61 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Melting Point (°C) | Estimated: 150-170 | A higher melting point often suggests stronger crystal lattice energy, which must be overcome for dissolution, indicating potentially lower solubility. For reference, the melting point of the parent 7-methyl-1H-indazole is 158°C.[3] |
| logP (Octanol-Water Partition Coefficient) | Estimated: 2.0-3.0 | This value suggests a moderate level of lipophilicity. Compounds in this range often exhibit good solubility in a range of organic solvents but may have limited aqueous solubility. Studies on other substituted indazoles show molLogP values ranging from approximately 0.74 to 3.28.[4] |
| Topological Polar Surface Area (TPSA) | ~23-24 Ų | This relatively low TPSA, similar to other simple indazoles, suggests good cell permeability but also indicates that the molecule is not excessively polar.[4] |
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the guiding tenet for predicting solubility. The solubility of this compound in a given organic solvent will be determined by the interplay of intermolecular forces between the solute and the solvent.
Solvent Polarity and Hydrogen Bonding Capacity
-
Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Given the N-H bond and the lone pair on the second nitrogen of the indazole ring, we can predict favorable interactions with protic solvents, leading to good solubility.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. The polar nature of the C-Cl bond and the indazole ring system suggests that this compound will be readily soluble in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): The aromatic nature of the indazole ring and the presence of the methyl group will allow for some van der Waals interactions with nonpolar solvents. However, the polarity of the chloro-substituent and the hydrogen bonding capabilities of the N-H group will likely limit its solubility in highly nonpolar solvents like hexanes. Solubility in toluene is expected to be moderate.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can engage in dipole-dipole interactions. Good solubility is anticipated in these solvents.
The following diagram illustrates the logical flow for predicting solubility based on solvent type.
Caption: Predicted solubility of this compound based on solvent class.
Experimental Determination of Solubility: Protocols and Best Practices
Theoretical predictions provide a valuable starting point, but for applications in synthesis and drug development, empirical data is essential. The following are standard, reliable methods for determining the solubility of a compound like this compound.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the true equilibrium of a saturated solution.[2][5]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. Temperature control is critical as solubility is temperature-dependent.
-
Phase Separation: Allow the vial to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. It is critical not to disturb the solid phase. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility, typically expressed in mg/mL or mol/L.
Self-Validation and Trustworthiness:
-
Mass Balance: Weigh the remaining undissolved solid to ensure that an excess was present throughout the experiment.
-
Time to Equilibrium: To confirm that 24-48 hours is sufficient, run a time course experiment and measure the concentration at several time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is reached when the concentration no longer increases.
-
Reproducibility: Perform the experiment in triplicate to ensure the results are reproducible.
Kinetic Solubility Measurement
Kinetic solubility assays are higher-throughput methods often used in the early stages of drug discovery.[6][7] They measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: Add small volumes of the stock solution to the desired organic solvent in a multi-well plate.
-
Precipitation Detection: The point at which precipitation occurs is detected, often by turbidimetry or nephelometry, which measures light scattering from the formed solid particles.[7]
-
Quantification: The concentration in the well just before precipitation is considered the kinetic solubility.
Causality Behind Experimental Choices:
-
DMSO Stock: DMSO is used because it can dissolve a wide range of organic compounds at high concentrations.[6]
-
Kinetic vs. Thermodynamic: Kinetic solubility is generally higher than thermodynamic solubility because it can lead to supersaturated solutions before precipitation occurs. It is a useful proxy for solubility in high-throughput screening but should be confirmed with thermodynamic methods for lead compounds.[6]
The following diagram outlines the workflow for the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Implications for Research and Drug Development
A thorough understanding of the solubility of this compound is not merely an academic exercise; it has direct, practical consequences in a research and development setting.
-
Reaction Chemistry: The choice of solvent for a chemical reaction involving this intermediate will depend on its solubility. Poor solubility can lead to slow reaction rates and incomplete conversions.
-
Purification: Solubility data is critical for developing effective crystallization procedures. A solvent system must be identified in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Formulation Development: For any indazole-based compound that is a final drug candidate, solubility is a key determinant of its bioavailability. While this guide focuses on organic solvents, this data can inform early-stage formulation strategies.
-
High-Throughput Screening (HTS): Understanding the solubility of library compounds in DMSO is essential for the integrity of HTS data, as compound precipitation can lead to false positive or false negative results.
Conclusion and Future Directions
The provided experimental protocols for thermodynamic and kinetic solubility determination offer a clear path for researchers to generate the precise data required for their specific applications. As the use of substituted indazoles in drug discovery continues to expand, it is imperative that this fundamental data is generated and, ideally, published to aid the broader scientific community. Future work should focus on the systematic experimental determination of the solubility of this and other key indazole intermediates in a wide range of pharmaceutically relevant solvents at various temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-METHYL (1H)INDAZOLE CAS#: 3176-66-7 [m.chemicalbook.com]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Predicting aqueous solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Chloro-1-methyl-1H-indazole - [sigmaaldrich.com]
An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Chloro-7-methyl-1H-indazole
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, a priori prediction of NMR spectra can significantly accelerate the confirmation of target molecules and the identification of impurities. This guide provides a detailed theoretical prediction of the ¹H NMR spectrum of 4-Chloro-7-methyl-1H-indazole, a substituted bicyclic heteroaromatic compound of interest in medicinal chemistry.
Our approach is grounded in the fundamental principles of NMR spectroscopy, leveraging empirical data from parent and mono-substituted indazole systems. We will dissect the electronic effects of the chloro and methyl substituents, apply the principle of substituent chemical shift (SCS) additivity, and analyze expected spin-spin coupling patterns to construct a comprehensive and scientifically rigorous predicted spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of NMR spectral interpretation for complex organic molecules.
Theoretical Framework for ¹H NMR Prediction
The chemical shift of a proton in an aromatic system is exquisitely sensitive to its local electronic environment. This environment is primarily dictated by the inherent aromatic ring current and the electronic influence of any substituents on the ring.[1] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) perturb the electron density of the aromatic system through a combination of inductive and resonance effects, leading to predictable upfield (shielding) or downfield (deshielding) shifts for the remaining ring protons.[2]
For polysubstituted aromatic rings, the overall effect on a given proton's chemical shift can often be approximated by the sum of the individual contributions of each substituent. This principle of substituent chemical shift (SCS) additivity is a powerful predictive tool.[1][3]
Methodology for Spectral Prediction
Our prediction for the ¹H NMR spectrum of this compound is derived from a systematic, three-step process:
-
Establishment of a Baseline: We begin with the experimentally determined ¹H NMR spectrum of the parent compound, 1H-indazole, to establish the foundational chemical shifts of the protons in the bicyclic system.
-
Determination of Substituent Chemical Shifts (SCS): By comparing the spectra of 4-chloro-1H-indazole and 7-methyl-1H-indazole to the parent compound, we can quantify the specific shielding and deshielding effects of the chloro and methyl groups on the various protons of the indazole ring.
-
Application of Additivity and Coupling Analysis: The calculated SCS values are then additively applied to the baseline chemical shifts of 1H-indazole to predict the chemical shifts of the protons in the target molecule. Concurrently, we will predict the multiplicity and coupling constants based on established patterns for aromatic and heteroaromatic systems.
Step 1: Baseline ¹H NMR Data of 1H-Indazole
The reported ¹H NMR spectrum of 1H-indazole in CDCl₃ provides the following chemical shifts and assignments[4][5]:
| Proton | Chemical Shift (δ, ppm) |
| H3 | 8.10 |
| H4 | 7.51 |
| H5 | 7.18 |
| H6 | 7.40 |
| H7 | 7.77 |
| N1-H | ~10.5-13.0 (broad) |
Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.[6]
Step 2: Analysis of Mono-Substituted Indazoles
4-Chloro-1H-indazole: The introduction of an electron-withdrawing chloro group at the C4 position is expected to deshield the ortho protons (H3 and H5) and have a smaller effect on the meta (H6) and para (H7) protons.
7-Methyl-1H-indazole: Conversely, the electron-donating methyl group at the C7 position will shield the ortho proton (H6) and exert a lesser influence on the other protons. Aromatic methyl groups themselves typically resonate in the range of 2.3-2.5 ppm.[7]
Step 3: Predicted ¹H NMR Spectrum of this compound
By combining the insights from the parent and mono-substituted indazoles, we can now predict the spectrum for our target molecule. The protons of interest are H3, H5, and H6, along with the N1-H and the C7-methyl protons.
-
H3 Proton: This proton is meta to the chloro group and distant from the methyl group. We anticipate a slight downfield shift from the parent indazole due to the weak deshielding effect of the chloro group. It has no adjacent protons, so it will appear as a singlet.
-
H5 and H6 Protons: These two protons are adjacent to each other and will exhibit spin-spin coupling, appearing as doublets.
-
H5: This proton is ortho to the electron-withdrawing chloro group, which will cause a significant downfield shift. It is also meta to the electron-donating methyl group, which will have a minor shielding effect. The net result is expected to be a downfield shift compared to the H5 proton in 1H-indazole.
-
H6: This proton is ortho to the electron-donating methyl group, leading to a notable upfield shift. It is meta to the electron-withdrawing chloro group, which will cause a slight deshielding. The overall effect is predicted to be an upfield shift relative to the H6 proton in 1H-indazole.
-
-
C7-Methyl Protons: The methyl group attached to the aromatic ring is expected to appear as a singlet in the typical range for benzylic methyl protons.[7]
-
N1-H Proton: The N-H proton will likely appear as a broad singlet at a downfield chemical shift, characteristic of acidic protons in heteroaromatic systems.[6]
Predicted Coupling Constants:
The coupling between adjacent protons on an aromatic ring (ortho coupling) typically falls in the range of 6-9 Hz.[8] Therefore, we predict a coupling constant (³JH5-H6) of approximately 7-8 Hz. Meta coupling (⁴J) is significantly smaller, usually around 2-3 Hz, and may not always be resolved.[9] Long-range couplings beyond four bonds are generally not observed in standard 1D spectra of such systems.[10]
Summary of Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| N1-H | 10.5 - 13.0 | broad singlet | - | Typical for N-H in indazoles; solvent dependent. |
| H3 | ~8.15 | singlet | - | Slightly deshielded by meta chloro group. |
| H5 | ~7.30 | doublet | ³JH5-H6 ≈ 7.5 | Deshielded by ortho chloro group, weakly shielded by meta methyl group. |
| H6 | ~7.05 | doublet | ³JH5-H6 ≈ 7.5 | Shielded by ortho methyl group, weakly deshielded by meta chloro group. |
| C7-CH₃ | ~2.50 | singlet | - | Typical chemical shift for an aromatic methyl group. |
Visualizing the Predicted Couplings
The following diagram illustrates the molecular structure of this compound and the predicted through-bond coupling between the H5 and H6 protons.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Nmr Aromatic Proton Coupling | University of Pennsylvania - Edubirdie [edubirdie.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Illustrated Glossary of Organic Chemistry - Long range coupling [chem.ucla.edu]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-7-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Chloro-7-methyl-1H-indazole, a substituted aromatic heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Lacking readily available mass spectral data for this specific molecule, this paper synthesizes information from analogous structures and fundamental principles of mass spectrometry to predict its behavior under electron ionization (EI). We will explore expected fragmentation patterns, propose detailed fragmentation mechanisms, and outline a robust analytical workflow from sample preparation to data interpretation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and metabolic profiling of novel indazole derivatives.
Introduction: The Significance of Indazole Scaffolds and the Need for Robust Analytical Methods
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules, including several FDA-approved drugs.[1] Its structural versatility allows for extensive functionalization, leading to a wide array of biological activities.[2][3] The introduction of substituents such as halogens and alkyl groups, as in this compound, can significantly modulate a compound's pharmacological properties.
Consequently, unambiguous structural confirmation is a critical step in the development of new indazole-based therapeutic agents. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for this purpose. It provides vital information on molecular weight and structural features through the analysis of fragmentation patterns.[4] Electron ionization (EI) is a common technique used in GC-MS, as it generates reproducible spectra that can be compared to spectral libraries.[5] This guide will focus on the predicted EI-MS analysis of this compound.
Predicted Mass Spectrum and Isotopic Profile
The first step in any mass spectrometry analysis is the identification of the molecular ion (M•+). For this compound (C₈H₇ClN₂), the nominal molecular weight is 166 g/mol . However, the presence of chlorine, with its two stable isotopes ³⁵Cl (75.77%) and ³⁷Cl (24.23%), results in a characteristic isotopic pattern for any chlorine-containing fragment.
The molecular ion region should exhibit two distinct peaks:
-
M•+ : The peak corresponding to the molecule containing ³⁵Cl.
-
[M+2]•+ : A peak two mass units higher, corresponding to the molecule containing ³⁷Cl.
The intensity of the [M+2]•+ peak will be approximately one-third that of the M•+ peak, a signature indicator of a single chlorine atom.[2]
Proposed Fragmentation Pathways under Electron Ionization
Electron ionization imparts significant energy into the molecule, leading to the formation of an energetically unstable molecular ion that undergoes fragmentation.[3][4] The resulting fragmentation pattern is a fingerprint of the molecule's structure. Based on the known fragmentation of aromatic, heterocyclic, and halogenated compounds, we can predict the primary fragmentation pathways for this compound.[6][7]
Aromatic heterocyclic compounds are known to produce stable molecular ions.[6] The primary fragmentation events for this compound are expected to involve the loss of the substituents on the benzene ring and cleavage of the pyrazole ring.
Key Predicted Fragmentation Steps:
-
Loss of a Chlorine Radical (Cl•): A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond to lose a chlorine radical.[7] This would result in a fragment ion at m/z 131.
-
Loss of a Methyl Radical (•CH₃): The molecular ion can also lose the methyl group from the 7-position. This benzylic cleavage would lead to a fragment ion.
-
Loss of Hydrogen Cyanide (HCN): Heterocyclic aromatic compounds containing nitrogen, such as indazoles, commonly undergo ring cleavage with the elimination of a neutral molecule of HCN (27 Da).[8] This can occur from the molecular ion or from subsequent fragment ions.
-
Formation of a Tropylium-like Ion: The loss of a methyl radical can be followed by ring expansion to form a stable tropylium-like cation.
The proposed fragmentation pathway is visualized in the diagram below.
References
- 1. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
The Privileged Scaffold: Unlocking Therapeutic Potential with 4-Chloro-7-methyl-1H-indazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Core in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. A significant number of indazole-containing compounds have been successfully developed into approved drugs, particularly in the field of oncology, validating the therapeutic relevance of this heterocyclic core.[1][2][3] This guide focuses on a specific, yet underexplored, member of this family: 4-Chloro-7-methyl-1H-indazole . While direct biological data on this compound is scarce, its substitution pattern suggests its role as a valuable intermediate for the synthesis of next-generation targeted therapeutics. We will delve into the potential therapeutic targets of molecules derived from this scaffold, drawing insights from structurally related, clinically successful indazole-based drugs.
This compound: A Versatile Synthetic Intermediate
The strategic placement of the chloro and methyl groups on the indazole ring of this compound provides synthetic handles for further chemical modifications. The chlorine atom at the 4-position can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of derivative compounds. The methyl group at the 7-position can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions within a protein's binding pocket.
A general synthetic approach to substituted indazoles often begins with appropriately substituted anilines. For instance, a plausible route to this compound could start from 2-methyl-3-chloroaniline, which undergoes diazotization followed by cyclization.[4]
General Synthetic Workflow for Indazole Derivatives
Below is a generalized workflow for the synthesis and derivatization of indazole compounds, illustrating how a core intermediate like this compound can be elaborated into a library of potential drug candidates.
Caption: Generalized workflow for the synthesis and development of indazole-based drug candidates.
Potential Therapeutic Targets: Insights from Structurally Related Compounds
The true potential of this compound lies in the therapeutic targets that can be modulated by its derivatives. By examining the biological activities of approved drugs and clinical candidates that share a substituted indazole scaffold, we can identify promising avenues for research and development.
Protein Kinases: A Prominent Target Class
The indazole core is a hallmark of numerous protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a key driver of cancer and other diseases. The ATP-binding site of many kinases can be effectively targeted by small molecules, and the indazole scaffold has proven to be an excellent starting point for designing such inhibitors.
Axitinib and Pazopanib are two FDA-approved multi-kinase inhibitors with a central indazole core that potently inhibit VEGFRs, key mediators of angiogenesis.[5][6][7][8] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
-
Mechanism of Action: Axitinib and Pazopanib are ATP-competitive inhibitors that bind to the intracellular tyrosine kinase domain of VEGFRs. This blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor angiogenesis.
Derivatives of this compound could be designed to target the ATP-binding pocket of VEGFRs. The 4-chloro position offers a vector for introducing substituents that can interact with the hinge region of the kinase, a common binding motif for kinase inhibitors.
Caption: Inhibition of the VEGFR signaling pathway by indazole-based kinase inhibitors.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for cell cycle regulation, particularly during mitosis. Their overexpression is common in many cancers, making them attractive targets for anti-cancer drug development. Several indazole-based compounds have been identified as potent inhibitors of Aurora kinases.[9]
-
Therapeutic Rationale: Inhibition of Aurora kinases leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in rapidly dividing cancer cells.
The 4-chloro and 7-methyl substituents on the target scaffold could be exploited to achieve isoform selectivity among the Aurora kinases, a key challenge in developing safe and effective inhibitors.
Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK)
The unfolded protein response (UPR) is a cellular stress response pathway that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). PERK is a key sensor of ER stress and a critical component of the UPR. Chronic ER stress and PERK activation are implicated in various diseases, including cancer and neurodegenerative disorders.
GSK2606414 is a potent and selective PERK inhibitor with a 7-methyl-pyrrolo[2,3-d]pyrimidinyl core, which bears some resemblance to the 7-methyl-indazole scaffold.[10][11]
-
Mechanism of Action: GSK2606414 is an ATP-competitive inhibitor of PERK.[12] By inhibiting PERK, it prevents the phosphorylation of its downstream target, eIF2α, thereby modulating protein translation and the cellular response to ER stress.
This suggests that derivatives of this compound could be explored as PERK inhibitors for the treatment of diseases driven by ER stress.
HIV-1 Capsid Protein
Beyond oncology, the indazole scaffold has shown promise in antiviral therapies. A compelling example is the development of Lenacapavir , a first-in-class HIV-1 capsid inhibitor. A key intermediate in the synthesis of Lenacapavir is 7-Bromo-4-chloro-1H-indazol-3-amine , a compound structurally very similar to our topic molecule.[13][14]
-
Mechanism of Action: Lenacapavir disrupts the function of the HIV-1 capsid protein at multiple stages of the viral lifecycle, including nuclear import of the viral genome and the assembly of new virus particles.
The successful development of a potent antiviral agent from a 4-chloro-7-substituted indazole intermediate strongly supports the exploration of this compound derivatives for the development of novel anti-infective agents.
Experimental Protocols: A Framework for Target Validation
To assess the potential of novel derivatives of this compound against the aforementioned targets, a series of well-established in vitro assays can be employed.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for VEGFR or Aurora Kinase)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, Aurora A)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant kinase, and the specific substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based Assay for PERK Inhibition
This protocol describes a method to assess the ability of a test compound to inhibit PERK activation in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T)
-
ER stress-inducing agent (e.g., Thapsigargin)
-
Test compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Antibodies for Western blotting (anti-phospho-eIF2α, anti-total-eIF2α, anti-β-actin)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce ER stress by treating the cells with an ER stress-inducing agent for a short period (e.g., 30-60 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-eIF2α, total-eIF2α, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the level of eIF2α phosphorylation and assess the inhibitory effect of the compound.
Data Summary and Future Directions
While direct quantitative biological data for this compound is not yet available in the public domain, the following table summarizes the activity of key indazole-based drugs against their respective targets, providing a benchmark for future drug discovery efforts based on this scaffold.
| Drug/Compound | Target(s) | Key Biological Activity |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | IC50 values in the low nanomolar range for VEGFRs |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT, FGFR | IC50 values in the low to mid-nanomolar range for multiple kinases |
| GSK2606414 | PERK | IC50 of 0.4 nM |
| Lenacapavir | HIV-1 Capsid Protein | EC50 values in the picomolar to low nanomolar range |
The versatility of the indazole scaffold, coupled with the strategic substitution pattern of this compound, presents a compelling opportunity for the development of novel, targeted therapies. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against a panel of therapeutically relevant targets, particularly protein kinases and viral proteins. Structure-based drug design, guided by the crystal structures of target proteins in complex with existing indazole-based inhibitors, will be instrumental in rationally designing next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
The Ascendancy of 4-Chloro-7-methyl-1H-indazole: A Technical Guide to a Privileged Kinase Inhibitor Scaffold
Introduction: The Indazole Core and Its Strategic Importance in Kinase Inhibition
In the landscape of medicinal chemistry, particularly in the relentless pursuit of selective and potent kinase inhibitors, certain molecular frameworks consistently emerge as "privileged scaffolds." These structures possess the inherent ability to bind to conserved features of target families, providing a robust foundation for developing a multitude of therapeutic agents. The 1H-indazole ring system is a quintessential example of such a scaffold.[1] Its bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, offers a unique combination of rigidity, hydrogen bonding capabilities, and tunable electronic properties.[2]
The indazole core is a cornerstone of numerous clinically successful kinase inhibitors, including axitinib, linifanib, and pazopanib, which target a range of tyrosine and serine/threonine kinases implicated in cancer and other proliferative diseases.[1][2] The 1H-indazole moiety is particularly adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a conserved structural motif that is fundamental for inhibitor binding.[1]
This technical guide delves into a specific, strategically substituted indazole derivative: 4-chloro-7-methyl-1H-indazole . We will explore its synthesis, its mode of interaction with kinase targets, the nuanced roles of its chloro and methyl substituents, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their kinase inhibitor discovery programs.
Synthesis of the this compound Core
Proposed Synthetic Pathway
The synthesis proceeds via a two-step, one-pot reaction involving N-acetylation followed by diazotization and intramolecular cyclization.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Chloro-2,6-dimethylaniline
-
Potassium acetate (KOAc)
-
Chloroform (CHCl₃)
-
Acetic anhydride (Ac₂O)
-
Isopentyl nitrite
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
N-Acetylation:
-
To a round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2,6-dimethylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (3.0 eq) dropwise to the cooled and stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Diazotization and Cyclization:
-
Heat the reaction mixture to 60°C.
-
Add isopentyl nitrite (2.0 eq) and stir the reaction at 60°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Work-up:
-
Once the reaction is complete, cool the mixture to 0°C and add water and THF.
-
Add lithium hydroxide (7.0 eq) and stir at 0°C for 3 hours to hydrolyze the acetyl group.
-
Add additional water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.
-
Mechanism of Action and Kinase Binding Interactions
The this compound scaffold is designed to function as an ATP-competitive inhibitor. It achieves this by occupying the ATP-binding site of the kinase and forming key interactions that prevent the binding of the natural substrate, ATP.
The Indazole Hinge-Binding Motif
The nitrogen atoms of the pyrazole ring are crucial for the inhibitory activity of the indazole scaffold. The N1-H acts as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor. This arrangement allows the indazole ring to form two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor in the active site.[5]
Caption: General binding mode of the indazole scaffold in a kinase active site.
The Strategic Roles of the 4-Chloro and 7-Methyl Substituents
The substituents on the indazole ring are not mere decorations; they play crucial roles in fine-tuning the inhibitor's properties.
-
4-Chloro Group: The chlorine atom at the 4-position is strategically placed to interact with the "selectivity pocket" of the kinase, which is adjacent to the gatekeeper residue. The nature of the gatekeeper residue varies among different kinases, and the interaction of the 4-chloro group with this region can significantly influence the inhibitor's selectivity profile. The electron-withdrawing nature of chlorine can also modulate the electronic properties of the indazole ring, potentially affecting its binding affinity.
-
7-Methyl Group: The methyl group at the 7-position is positioned to project into a hydrophobic region of the ATP-binding site.[6] This hydrophobic interaction can enhance the binding affinity of the inhibitor. Furthermore, the presence of the 7-methyl group can sterically influence the binding of the inhibitor, potentially forcing it into a conformation that is more favorable for binding to the target kinase and less favorable for off-target kinases, thereby improving selectivity.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on the this compound scaffold are limited, we can extrapolate from the vast body of research on other indazole-based kinase inhibitors to predict how modifications might affect activity.[2]
| Position of Substitution | Type of Substituent | Predicted Effect on Potency | Predicted Effect on Selectivity | Rationale |
| N1 | Small alkyl groups | Generally tolerated or may increase potency | Can be modulated | N1 substitution can be used to probe for additional interactions or to block metabolism. |
| C3 | Aromatic or heteroaromatic rings | Often crucial for potency | Highly dependent on the substituent | This position is typically used to extend the molecule into other regions of the ATP-binding site, often targeting the solvent-exposed region. |
| C5 | Small, polar groups (e.g., amides, sulfonamides) | Can significantly increase potency | Can be improved | This position often points towards the solvent-exposed region, and introducing polar groups can improve solubility and form additional hydrogen bonds.[2] |
| C6 | Small alkyl or halogen groups | May increase potency | Can be modulated | Substitutions at this position can influence the overall shape and electronic properties of the scaffold. |
Experimental Protocols for Inhibitor Evaluation
The following protocols provide a framework for the initial in vitro and cell-based evaluation of novel kinase inhibitors derived from the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound derivative (test inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the serially diluted inhibitor or DMSO (vehicle control).
-
Add the target kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within a cellular context.
Caption: Workflow for a cell-based phosphorylation assay via Western Blot.
Materials:
-
Cancer cell line known to have an activated signaling pathway involving the target kinase
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate, total substrate, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a predetermined amount of time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Wash the membrane and add a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation relative to the total substrate and loading control.
-
Pharmacokinetic Considerations
A significant advantage of the indazole scaffold is its potential to overcome some of the pharmacokinetic liabilities of other common kinase inhibitor motifs. For instance, indazoles have been successfully employed as bioisosteres for phenols, which are often susceptible to phase II metabolism (glucuronidation), leading to rapid clearance and poor oral bioavailability. The indazole ring is generally more metabolically stable, which can lead to improved pharmacokinetic profiles.
When developing inhibitors based on the this compound scaffold, it is crucial to consider factors such as:
-
Metabolic Stability: Assess the stability of the compound in liver microsomes or hepatocytes to identify potential metabolic soft spots.
-
Solubility: Ensure adequate aqueous solubility for oral absorption and formulation.
-
Permeability: Evaluate the compound's ability to cross cell membranes, which is essential for reaching its intracellular target.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to bind to the conserved hinge region of kinases, combined with the strategic placement of the 4-chloro and 7-methyl groups for enhancing potency and selectivity, makes it a valuable tool in the medicinal chemist's arsenal.
Future work in this area should focus on:
-
Exploring Diverse Substitutions: Systematically exploring a wide range of substituents at the C3 and C5 positions to target specific kinases of interest.
-
Kinome-wide Selectivity Profiling: Comprehensive screening of optimized compounds against a broad panel of kinases to fully characterize their selectivity profiles and identify potential off-target effects.
-
In Vivo Efficacy Studies: Advancing potent and selective compounds into preclinical animal models to evaluate their anti-tumor efficacy and pharmacokinetic properties.
By leveraging the principles of structure-based drug design and a thorough understanding of the SAR of the indazole scaffold, the this compound core can be exploited to generate the next generation of targeted kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
In Silico Modeling of 4-Chloro-7-methyl-1H-indazole Binding to PIM1 Kinase: A Technical Guide
This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the binding of 4-Chloro-7-methyl-1H-indazole to its putative target, the PIM1 kinase. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the rationale behind key methodological choices, ensuring a robust and reproducible workflow from initial protein preparation to advanced binding free energy calculations.
Introduction: The Therapeutic Potential of Indazoles and PIM1 Kinase
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[1][2][3] Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[4][5]
PIM1 kinase, a serine/threonine kinase, is a key player in cell survival, proliferation, and apoptosis.[6] Its overexpression is implicated in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[6][7] Given the established role of indazoles as kinase inhibitors, this guide will use PIM1 kinase as the designated target for modeling the binding of this compound. While direct experimental evidence for this specific interaction may be nascent, the principles and workflows detailed herein provide a robust framework for investigating the binding of novel indazole derivatives to PIM1 and other kinases.
This guide will systematically cover the following key stages of in silico analysis:
-
Target Selection and Preparation: Identifying and preparing a suitable PIM1 kinase structure for docking and simulation.
-
Ligand Preparation: Generating a 3D conformation of this compound and assigning appropriate parameters.
-
Molecular Docking: Predicting the binding pose of the ligand within the PIM1 active site.
-
Molecular Dynamics (MD) Simulations: Assessing the stability of the protein-ligand complex and exploring its dynamic behavior.
-
Binding Free Energy Calculations: Quantifying the strength of the interaction between the ligand and the protein.
The Computational Workflow: A Step-by-Step Guide
The following sections provide a detailed, step-by-step methodology for the in silico modeling of this compound binding to PIM1 kinase.
Part 1: Target and Ligand Preparation
A crucial first step in any structure-based drug design project is the careful preparation of both the protein target and the small molecule ligand. This ensures that the starting structures are as accurate and realistic as possible, which directly impacts the quality of subsequent calculations.
Rationale: The choice of the protein crystal structure is critical. A high-resolution structure with a bound ligand similar to the one being studied can provide a more reliable starting point for docking and simulation.
Protocol:
-
Structure Retrieval: Download the crystal structure of human PIM1 kinase from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 4A7C , which is a 2.30 Å resolution structure of PIM1 in complex with an inhibitor.[8] Other suitable structures include 1XWS, 1YXU, and 4JX3.[6][9][10]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is typically done using molecular visualization software such as PyMOL or VMD.
-
Handling Missing Residues and Atoms: Inspect the protein for any missing residues or atoms in the side chains. These can be modeled in using tools like the SWISS-MODEL server or the protein preparation wizard in Schrödinger's Maestro.
-
Protonation: Add hydrogen atoms to the protein structure. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) is critical for accurate electrostatics. This can be performed using tools like H++ or the Protein Preparation Wizard in Maestro.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This is often done using a molecular mechanics force field like AMBER or CHARMM.[11]
Rationale: The 3D conformation and charge distribution of the ligand are essential for accurate docking and simulation.
Protocol:
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D structure to a 3D conformation using a program like Open Babel.
-
Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF). This ensures a low-energy, stable conformation.
-
Charge Assignment: Assign partial atomic charges to the ligand atoms. The RESP (Restrained Electrostatic Potential) or AM1-BCC charge models are commonly used and are compatible with the AMBER force fields.
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target.
Rationale: Docking provides a static snapshot of the likely binding mode, which serves as the starting point for more rigorous and computationally expensive simulations.
Protocol:
-
Grid Generation: Define the binding site on the PIM1 kinase. This is typically a cubic box centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB structure. The grid defines the space where the docking algorithm will search for favorable ligand poses.
-
Docking Algorithm: Use a docking program such as AutoDock Vina, GOLD, or Glide to dock the prepared this compound into the defined grid on the PIM1 structure.[12][13] These programs use different search algorithms and scoring functions to predict the binding poses.
-
Pose Analysis: Analyze the top-scoring docking poses. The best pose is typically selected based on a combination of the docking score and visual inspection of the interactions with key active site residues. Favorable interactions include hydrogen bonds, hydrophobic contacts, and pi-stacking.
Workflow Diagram: Molecular Docking
Caption: Molecular docking workflow from preparation to pose analysis.
Part 3: Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of its conformational landscape over time.
Rationale: While docking provides a static picture, MD simulations account for the flexibility of both the protein and the ligand, offering a more realistic representation of the binding event.
Protocol:
-
System Solvation: Place the docked protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
Force Field Assignment: Assign a suitable force field to the system. The AMBER and CHARMM force fields are widely used for biomolecular simulations.[11][14]
-
Equilibration: Perform a series of equilibration steps to gradually relax the system. This typically involves:
-
Minimization: Energy minimization of the entire solvated system.
-
NVT Ensemble (Canonical Ensemble): A short simulation at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the solute.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): A longer simulation at constant Number of particles, Pressure, and Temperature to bring the system to the correct density.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the protein and the ligand.
-
Interaction Energy: To calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein.
-
Workflow Diagram: Molecular Dynamics Simulation
Caption: Molecular dynamics simulation workflow.
Part 4: Binding Free Energy Calculations
Binding free energy calculations provide a quantitative estimate of the binding affinity between the ligand and the protein.
Rationale: These calculations offer a more rigorous assessment of binding than docking scores and can be used to rank a series of compounds or to understand the energetic contributions of different interactions.
Methods:
There are several methods for calculating binding free energy, ranging in accuracy and computational cost.
Protocol:
-
Snapshot Extraction: Extract snapshots of the protein, ligand, and complex from the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy components:
-
Molecular Mechanics Energy (ΔE_MM): The internal, electrostatic, and van der Waals energies.
-
Polar Solvation Energy (ΔG_pol): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy (ΔG_nonpol): Typically estimated from the solvent-accessible surface area (SASA).
-
-
Binding Free Energy Calculation: The binding free energy is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS where ΔG_solv = ΔG_pol + ΔG_nonpol. The entropic term (TΔS) is often computationally expensive and is sometimes omitted for relative binding free energy calculations.
Principle: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) calculate the relative binding free energy between two ligands by "alchemically" transforming one into the other in both the bound and unbound states.[17][18]
Protocol:
-
Thermodynamic Cycle: A thermodynamic cycle is constructed to relate the relative binding free energy to the free energy changes of the alchemical transformations.
-
Lambda Windows: The transformation is carried out in a series of discrete steps (lambda windows), and the free energy change is calculated for each step.
-
Free Energy Calculation: The total free energy change for the transformation is obtained by integrating the free energy changes over all lambda windows.
Data Presentation and Interpretation
Tabular Data
Summarize quantitative data in tables for easy comparison.
Table 1: Molecular Docking Results
| Pose | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| 1 | -8.5 | LYS67, GLU121, LEU122 | LYS67 (backbone) |
| 2 | -8.2 | PHE169, ILE51 | - |
| 3 | -7.9 | LYS67, ASP186 | ASP186 (side chain) |
Table 2: Binding Free Energy Calculations (MM/PBSA)
| Energy Component | Average Value (kcal/mol) | Standard Deviation |
| ΔE_vdW | -45.2 | 3.1 |
| ΔE_elec | -20.5 | 4.5 |
| ΔG_pol | 35.8 | 5.2 |
| ΔG_nonpol | -5.1 | 0.8 |
| ΔG_bind | -35.0 | 6.3 |
Interpretation of Results
-
Docking: The docking results suggest that this compound binds in the ATP-binding pocket of PIM1 kinase, forming a key hydrogen bond with the hinge region residue LYS67.
-
MD Simulations: The RMSD plot indicates that the protein-ligand complex is stable over the course of the simulation. RMSF analysis may reveal flexibility in certain loop regions of the protein.
-
Binding Free Energy: The negative binding free energy calculated by MM/PBSA suggests a favorable binding interaction. The decomposition of the energy terms reveals that van der Waals interactions are the primary driving force for binding.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for modeling the binding of this compound to PIM1 kinase. By following these detailed protocols, researchers can gain valuable insights into the potential binding mode and affinity of novel kinase inhibitors. It is crucial to remember that computational predictions should always be validated by experimental data. The methods described herein provide a powerful tool for hypothesis generation and for prioritizing compounds for further experimental investigation in the drug discovery pipeline.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. amber.tkanai-lab.org [amber.tkanai-lab.org]
- 17. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 4-Chloro-7-methyl-1H-indazole from 3-chloro-2,6-dimethylaniline
Application Note & Protocol: Synthesis of 4-Chloro-7-methyl-1H-indazole
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and scalable procedure starting from the readily available 3-chloro-2,6-dimethylaniline. The synthesis proceeds via a two-stage, one-pot reaction involving N-acetylation followed by a diazotization-cyclization cascade using an organic nitrite. This application note is intended for researchers, chemists, and process scientists, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and characterization data to ensure reproducible and successful synthesis.
Introduction
Indazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Their unique bicyclic structure allows for diverse substitution patterns, enabling fine-tuning of physicochemical and biological properties. This compound, in particular, is a key intermediate for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[4][5][6]
The synthesis described herein transforms 3-chloro-2,6-dimethylaniline into the target indazole. Traditional indazole syntheses can be harsh or require expensive starting materials.[7][8] The presented method, adapted from established literature procedures, offers an efficient and practical alternative.[9] It relies on a well-understood chemical transformation: the intramolecular cyclization of a diazonium species generated in situ from an ortho-alkyl aniline derivative.
Reaction Scheme and Mechanism
The overall transformation is a one-pot, two-stage process. First, the starting aniline is acetylated to form an acetanilide intermediate. This intermediate is then subjected to diazotization using an organic nitrite (isopentyl nitrite) and subsequently cyclizes to form the indazole ring.
Overall Reaction:
(Note: Image is a placeholder for the chemical reaction structure.)
Mechanistic Rationale:
The reaction proceeds through several key steps, which are crucial to understand for process optimization and troubleshooting.
-
N-Acetylation: The amino group of 3-chloro-2,6-dimethylaniline is first protected as an acetamide using acetic anhydride. This step serves to moderate the reactivity of the amino group and directs the subsequent cyclization.
-
Diazotization: Isopentyl nitrite, in the presence of an acid catalyst (often generated in situ or from reagents like potassium acetate/acetic anhydride), acts as the diazotizing agent. It converts the N-acetylated aniline into a reactive N-nitrosoacetamide intermediate.
-
Cyclization Cascade: The N-nitrosoacetamide rearranges to form a diazoacetate species, which then eliminates acetic acid to generate the key aryldiazonium intermediate. This intermediate is highly electrophilic.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The diazonium group is attacked by the adjacent methyl group's C-H bond in an intramolecular cyclization. This is the ring-forming step. A subsequent deprotonation and tautomerization yields the aromatic 1H-indazole ring system.
-
Deacetylation (Saponification): The final step in the workup involves the hydrolysis of any remaining N-acetylated indazole product under basic conditions (e.g., using LiOH) to yield the desired N-unsubstituted indazole.
A simplified diagram of the core cyclization process is shown below.
Caption: Key stages of the diazotization and cyclization mechanism.
Detailed Experimental Protocol
This protocol is based on a procedure reported for a similar substrate, 3-chloro-2-methylaniline, and has been adapted for the specified starting material.[9]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Quantity | Notes |
| 3-Chloro-2,6-dimethylaniline | 67551-40-6 | 155.63 | 70.6 | 11.0 g | Starting material |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 84.7 | 8.3 g | Base and catalyst |
| Acetic Anhydride (Ac₂O) | 108-24-7 | 102.09 | 212 | 20.0 mL | Acetylating and dehydrating agent |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | - | 120 mL | Solvent |
| Isopentyl Nitrite | 110-46-3 | 117.15 | 141 | 18.9 mL | Diazotizing agent |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | 494 | 11.8 g (or 20.7g LiOH·H₂O) | For hydrolysis in workup |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 150 mL | Co-solvent for workup |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | 400 mL | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | q.s. | Drying agent |
| Water (H₂O) | 7732-18-5 | 18.02 | - | ~425 mL | For reaction and workup |
Equipment
-
250 mL three-neck round-bottomed flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Setup and Acetylation:
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2,6-dimethylaniline (11.0 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over ~5 minutes while maintaining the temperature below 10 °C.
-
Remove the ice bath and allow the mixture to warm to room temperature (~25 °C). Stir for 1 hour. A clear solution should form as the aniline is acetylated.
-
-
Diazotization and Cyclization:
-
Heat the reaction mixture to 60 °C using a heating mantle.
-
Once the temperature is stable, add isopentyl nitrite (18.9 mL, 141 mmol) via the dropping funnel over 10-15 minutes. Gas evolution (N₂) will be observed.
-
Maintain the reaction at 60 °C and stir overnight (12-16 hours) under a condenser. Monitor the reaction progress by TLC or LC-MS if desired.
-
-
Work-up and Hydrolysis:
-
After completion, cool the reaction mixture to 0 °C in an ice-water bath.
-
Carefully add water (75 mL) followed by THF (150 mL) to the cooled mixture.
-
In a separate beaker, prepare a solution of lithium hydroxide (11.8 g, 494 mmol) in water. Caution: This is an exothermic process. Cool the LiOH solution before use.
-
Slowly add the cold LiOH solution to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Stir the biphasic mixture vigorously at 0 °C for 3 hours to ensure complete hydrolysis of the acetylated indazole.
-
-
Extraction and Isolation:
-
Add water (200 mL) to the flask and transfer the entire contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (1 x 300 mL, then 1 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is obtained as an orange or brown solid.
-
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization
-
Appearance: Off-white to light tan solid.
-
Yield: Expected yield is typically in the range of 70-85% after purification.
-
Melting Point: Literature values should be consulted for comparison.
-
¹H NMR (400 MHz, CDCl₃): Expected signals will correspond to the aromatic protons and the methyl group protons.
-
LC-MS (ESI+): m/z = 167.0 [M+H]⁺.
Process Workflow
The following diagram illustrates the overall laboratory workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
Working with diazonium salts and related compounds requires strict adherence to safety protocols.[10][11][12]
-
Diazonium Intermediates: Aryldiazonium salts can be explosive, especially when isolated or in high concentration.[13][14] This protocol is designed for in situ generation and consumption, which significantly mitigates the risk.[14] Never attempt to isolate the diazonium intermediate.
-
Temperature Control: The initial acetylation and subsequent hydrolysis steps are exothermic. Maintain strict temperature control as specified, especially during the addition of acetic anhydride and lithium hydroxide. Low temperatures during diazotization are critical for stability.[13]
-
Gas Evolution: The reaction releases nitrogen gas. Ensure the apparatus is properly vented and the reaction is conducted in a well-ventilated fume hood.[11][13]
-
Reagent Handling: Acetic anhydride is corrosive and a lachrymator. Chloroform is a suspected carcinogen. Isopentyl nitrite is flammable and volatile. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Quenching: Always have a quenching agent, such as a solution of sulfamic acid, available to destroy any excess nitrous acid if necessary.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive isopentyl nitrite (degraded over time).2. Insufficient reaction time or temperature. | 1. Use a fresh bottle of isopentyl nitrite.2. Ensure the reaction is maintained at 60 °C and run for the full recommended time. Monitor by TLC/LC-MS. |
| Incomplete Hydrolysis | 1. Insufficient LiOH.2. Insufficient stirring or reaction time for the biphasic mixture. | 1. Ensure the correct stoichiometry of LiOH is used.2. Increase stirring speed to maximize interfacial contact. Extend hydrolysis time if necessary, monitoring for the disappearance of the acetylated product. |
| Formation of Dark Tarry Byproducts | 1. Reaction temperature too high during diazotization.2. Presence of impurities in the starting material. | 1. Maintain strict temperature control at 60 °C. Overheating can lead to decomposition of the diazonium intermediate.2. Use purified starting aniline. |
| Difficulty in Product Isolation | Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Conclusion
This application note provides a reliable and well-documented protocol for the synthesis of this compound. By explaining the underlying chemical principles and providing a detailed, step-by-step guide, this document serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries. Adherence to the procedural details and safety precautions outlined is essential for achieving a high yield of the desired product safely and reproducibly.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 5. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 9. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. Safer alternative for aryldiazonium chemistry [mpg.de]
Application Notes and Protocols for the N-Alkylation of 4-Chloro-7-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-alkylation of indazoles is a cornerstone of medicinal chemistry, unlocking access to a vast chemical space of pharmacologically active molecules.[1][2] However, the inherent ambident nucleophilicity of the indazole ring presents a significant challenge, often leading to mixtures of N1 and N2 regioisomers.[2][3] This guide provides a detailed examination of the strategic N-alkylation of 4-chloro-7-methyl-1H-indazole, a substituted scaffold with potential for further functionalization. We will dissect the critical factors governing regioselectivity and present robust, field-proven protocols for selectively targeting both the N1 and N2 positions. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering not just procedural steps, but the underlying chemical logic to empower rational reaction design and troubleshooting.
Introduction: The Significance of N-Alkylated Indazoles
The indazole motif is a privileged structure in modern pharmacology, featured in a range of approved drugs and clinical candidates for treating cancer, inflammation, and nausea.[1][4] The specific nitrogen atom on which the alkyl substituent is placed profoundly influences the molecule's three-dimensional shape, hydrogen bonding capacity, and ultimately, its biological activity. Consequently, the ability to control the regiochemical outcome of N-alkylation is not merely a synthetic convenience but a critical determinant of a drug development program's success.
The subject of this guide, this compound, possesses two key substituents that influence its reactivity. The chloro group at the C4 position is an electron-withdrawing group, while the methyl group at the C7 position introduces significant steric hindrance around the N1 nitrogen. Understanding the interplay of these electronic and steric effects is paramount for designing selective alkylation strategies.
The Dichotomy of N1 versus N2 Alkylation: A Mechanistic Overview
The alkylation of an indazole first involves deprotonation by a base to form an indazolide anion. This anion is a hybrid of two resonance structures, with the negative charge delocalized over both N1 and N2. The subsequent nucleophilic attack on an alkylating agent can occur from either nitrogen, leading to the respective N1 or N2-alkylated product.
The regiochemical outcome is a delicate balance between thermodynamic and kinetic control.[3][5]
-
Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][6][7] Conditions that allow for equilibration, such as higher temperatures or the use of specific bases and solvents, tend to favor the formation of the more stable N1-alkylated product.[3][5]
-
Kinetic Control: The N2 position is often more sterically accessible, especially in substrates like this compound where the C7-methyl group shields the N1 position. Reactions performed under conditions that favor the fastest-forming product (e.g., lower temperatures, specific reagent combinations) can lead to a predominance of the N2 isomer.[5][8]
The choice of base and solvent system is a primary tool for steering the reaction towards the desired isomer. Strong, non-nucleophilic bases in less polar, aprotic solvents often favor N1 alkylation, whereas different conditions can be exploited to favor the kinetic N2 product.[4][5]
Visualizing the Competing Pathways
Caption: Competing N1 and N2 alkylation pathways for this compound.
Protocol I: Selective Synthesis of N1-Alkylated 4-Chloro-7-methyl-indazole (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically more stable N1 isomer. The combination of sodium hydride (NaH) as a strong, non-nucleophilic base and tetrahydrofuran (THF) as a relatively non-polar aprotic solvent is a well-established system for promoting N1 selectivity.[4][7][9] The sodium cation is believed to coordinate with the N2 nitrogen, sterically blocking it and directing the alkylating agent to the N1 position.[5][9]
Materials and Reagents
| Reagent | Purity/Grade | Supplier Example |
| This compound | >98% | BenchChem |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Alkyl Halide or Tosylate (R-X) | >98% | Various |
| Saturated Aqueous NH₄Cl | Reagent Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine (Saturated Aqueous NaCl) | Reagent Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of 0.1–0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a suspension as the sodium salt forms.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 product from any minor N2 isomer and other impurities.
Protocol II: Selective Synthesis of N2-Alkylated 4-Chloro-7-methyl-indazole (Kinetic Control)
For this compound, the steric bulk of the C7-methyl group is expected to inherently favor N2 alkylation.[3] This protocol leverages Mitsunobu conditions, which are known to often favor the N2-alkylation of indazoles, providing a reliable method for accessing the kinetic product.[4][7]
Materials and Reagents
| Reagent | Purity/Grade | Supplier Example |
| This compound | >98% | BenchChem |
| Alcohol (R-OH) | >98% | Various |
| Triphenylphosphine (PPh₃) | >99% | Sigma-Aldrich |
| Diisopropyl Azodicarboxylate (DIAD) | 94-97% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Hexanes | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 equiv) dropwise over 15-20 minutes. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel. A gradient elution (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for separating the desired N2-alkylated product from the reaction byproducts.
Data Presentation: Expected Outcomes and Analytical Characterization
The success of these protocols hinges on the ability to accurately determine the regiochemical outcome. A combination of NMR experiments is essential for unambiguous structural assignment.
| Technique | N1-Isomer (Expected Observation) | N2-Isomer (Expected Observation) | Reference |
| ¹H NMR | The chemical shift of the C3-H proton is typically downfield. | The chemical shift of the C3-H proton is typically upfield. | [1][4] |
| HMBC | A key correlation is observed between the N1-alkyl protons and C7a. | A key correlation is observed between the N2-alkyl protons and C3. | [1][4][7] |
| NOESY | A through-space correlation may be seen between the N1-alkyl protons and the C7-methyl protons. | No such correlation is expected. | [10] |
Visualizing the Analytical Workflow
Caption: Workflow for purification and structural confirmation of N-alkylated indazoles.
Troubleshooting and Field-Proven Insights
-
Low N1 Selectivity (Protocol I): If a significant amount of the N2 isomer is observed, ensure the THF is truly anhydrous. Water can interfere with the sodium cation's coordinating ability. Additionally, consider using a bulkier alkylating agent if possible, as this will further disfavor attack at the sterically hindered N1 position.
-
Incomplete Reaction (Protocol I): NaH can be passivated by an oxide layer. Use fresh, reactive NaH. If the reaction stalls, gentle heating (40-50 °C) can often drive it to completion.
-
Low Yield (Protocol II): The Mitsunobu reaction is sensitive to steric hindrance. If using a bulky alcohol, the reaction may be sluggish. Increasing the reaction time or temperature may be necessary. Ensure all reagents are anhydrous.
-
Difficult Purification: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes co-elute with the product. Alternative purification strategies, such as recrystallization from a mixed solvent system (e.g., ethyl acetate/hexanes), may be effective.[11]
Conclusion
The regioselective N-alkylation of this compound is a tractable synthetic problem that can be solved by the rational application of fundamental organic chemistry principles. By understanding the interplay of steric and electronic factors, and by choosing reaction conditions that favor either thermodynamic or kinetic control, researchers can effectively direct alkylation to either the N1 or N2 position. The protocols detailed herein provide robust starting points for the synthesis of novel indazole derivatives, paving the way for the discovery of new therapeutic agents.
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Application Note & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chloro-7-methyl-1H-indazole
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents. The functionalization of this heterocycle, particularly through C-C bond formation, is crucial for developing new molecular entities. This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-7-methyl-1H-indazole. We address the principal challenges associated with this substrate: the lower reactivity of the aryl chloride bond and the potential for catalyst inhibition by the unprotected N-H group. By leveraging modern catalyst systems featuring bulky, electron-rich phosphine ligands, we present robust and reproducible protocols for the synthesis of diverse 4-aryl-7-methyl-1H-indazole derivatives, enabling accelerated discovery and development programs.
Introduction: The Strategic Importance of 4-Aryl-7-methyl-1H-indazoles
Indazole-based compounds are central to modern drug discovery, with prominent examples including the kinase inhibitors Axitinib and Pazopanib.[1][2] The ability to selectively introduce aryl or heteroaryl substituents onto the indazole core is a cornerstone of medicinal chemistry programs aimed at modulating potency, selectivity, and pharmacokinetic properties. The target substrate, this compound, is an attractive building block for accessing novel chemical space at the C-4 position.
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forging C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][4] However, applying this reaction to this compound presents two distinct, yet manageable, challenges:
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive towards oxidative addition to a Palladium(0) center compared to its bromide or iodide counterparts. This necessitates the use of highly active catalyst systems.[5]
-
The Unprotected N-H Group: Nitrogen-rich heterocycles, especially those with acidic N-H protons like indazole, can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[6]
This guide provides the mechanistic understanding and practical protocols required to overcome these hurdles effectively.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding these fundamental steps is critical for rational catalyst selection and reaction optimization.
The three key steps are (Figure 1):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and requires a highly active, electron-rich catalyst.
-
Transmetalation: The organoboron species (e.g., arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new C-C bond of the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters & Optimization Strategy
Success in coupling this compound hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.
Catalyst & Ligand Selection: The Key to Activating the C-Cl Bond
For challenging substrates like heteroaryl chlorides, standard catalysts such as Pd(PPh₃)₄ often fail.[7] The key is to use a Pd(0) source (like Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich monophosphine ligand. These ligands promote the difficult oxidative addition step and facilitate the subsequent reductive elimination.[8][9]
Table 1: Recommended Catalyst Systems for Coupling of this compound
| Catalyst/Ligand System | Key Features & Rationale | Typical Loading (mol%) |
| Pd₂(dba)₃ / SPhos | High Activity: SPhos is a bulky dialkylbiaryl phosphine ligand known for its exceptional performance with aryl chlorides.[10] | 1-2% Pd |
| Pd(OAc)₂ / XPhos | Broad Scope: XPhos is another highly effective Buchwald ligand, often successful for hindered and heteroaromatic substrates.[10][11] | 1-2% Pd |
| PdCl₂(dppf) | Robust & Common: While less active than Buchwald systems, it can be effective, sometimes requiring higher temperatures or longer times. | 2-5% Pd |
| PEPPSI™-IPr | Pre-catalyst: An N-heterocyclic carbene (NHC) based pre-catalyst that is air and moisture stable, offering high activity for chlorides. | 2-4% Pd |
Expert Insight: For initial screening, a second-generation Buchwald pre-catalyst (e.g., SPhos Pd G2) is highly recommended. These are air-stable complexes that generate the active Pd(0) species in situ, simplifying reaction setup and improving reproducibility.
Choice of Base and Solvent
The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid formed during the reaction.[3] For NH-free indazoles, a moderately strong base is often optimal to avoid deprotonation issues that can affect solubility or side reactions.
The solvent must be capable of dissolving the organic substrates while also facilitating the action of the inorganic base. Aprotic polar solvents, often with a small amount of water, are standard.
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent System | Temperature (°C) | Rationale & Comments |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90-110 | A standard, cost-effective choice. The aqueous mixture often accelerates the reaction. |
| K₃PO₄ | Toluene or CPME | 100-110 | A stronger base that is often effective for NH-containing heterocycles and can be run under anhydrous conditions.[6] |
| Cs₂CO₃ | 1,4-Dioxane / EtOH / H₂O | 100-140 | A highly effective but more expensive base, often used for difficult couplings or under microwave conditions.[12] |
Safety Note: When heating reactions in a sealed vessel, never fill the vessel more than 2/3 full to prevent over-pressurization. Always use a blast shield.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol 1: General Conditions using a Buchwald Pre-catalyst
This protocol is recommended for its reliability and ease of setup.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)
-
SPhos Pd G2 Pre-catalyst (0.02 equiv, 2 mol%)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add this compound (e.g., 100 mg, 0.59 mmol), the corresponding arylboronic acid (e.g., 1.3 equiv, 0.77 mmol), and potassium carbonate (e.g., 2.5 equiv, 1.48 mmol).
-
Catalyst Addition: Add the SPhos Pd G2 pre-catalyst (e.g., 0.02 equiv, 0.012 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through it for 15-20 minutes. Add the degassed solvent mixture to the reaction vessel via syringe (to achieve a substrate concentration of ~0.1 M).
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-18 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-7-methyl-1H-indazole product.
Scope and Troubleshooting
This protocol is expected to be effective for a wide range of aryl- and heteroarylboronic acids.
Table 3: Representative Scope and Expected Outcomes
| Boronic Acid Partner | Electronic Nature | Expected Yield Range | Notes |
| Phenylboronic acid | Neutral | 85-95% | Benchmark reaction. |
| 4-Methoxyphenylboronic acid | Electron-rich | 80-95% | Generally high-yielding. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-poor | 75-90% | May require slightly longer reaction times. |
| 2-Methylphenylboronic acid | Sterically hindered | 70-85% | Steric hindrance can slow the reaction; consider a more bulky ligand like XPhos if yields are low. |
| Thiophene-3-boronic acid | Heteroaromatic | 65-80% | Heteroaryl boronic acids can be prone to protodeboronation; use of boronic esters (pinacol) can improve results.[13] |
Table 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ineffective base/solvent system. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Increase temperature in 10 °C increments (up to 120 °C).3. Switch to a stronger base (K₃PO₄) and an anhydrous solvent (Toluene). |
| Dehalogenation of Starting Material | Presence of water and/or protic impurities. | Use anhydrous conditions (K₃PO₄ in Toluene) and ensure all reagents are dry. |
| Protodeboronation of Boronic Acid | 1. Reaction is too slow or too hot.2. Boronic acid is unstable. | 1. Increase catalyst loading slightly (e.g., to 3 mol%).2. Switch to the corresponding pinacol boronate ester (Bpin) for improved stability. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to side reactions. | Improve degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction setup and duration. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly enabling transformation for the synthesis of novel, pharmaceutically relevant compounds. While the substrate presents challenges due to the inert C-Cl bond and the presence of an acidic N-H group, these can be reliably overcome. The use of modern palladium catalyst systems, particularly those based on bulky, electron-rich dialkylbiaryl phosphine ligands, in combination with carefully selected bases and solvents, provides a robust and high-yielding pathway to a diverse array of 4-arylated indazole products. The protocols and insights provided herein serve as a validated starting point for researchers in the field of drug discovery and synthetic organic chemistry.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald Ligands [sigmaaldrich.com]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Cell-based assay protocol for 4-Chloro-7-methyl-1H-indazole
Application Note & Protocol
Title: A Quantitative Cell-Based Target Engagement Assay for 4-Chloro-7-methyl-1H-indazole using NanoBRET™ Technology with the c-Met Kinase
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for oncology and other therapeutic areas.[1][2] This application note presents a detailed protocol for characterizing a novel indazole-containing compound, this compound, by quantifying its direct interaction with a key proto-oncogenic protein kinase, c-Met, within the complex milieu of a living cell. We employ the NanoBRET™ Target Engagement (TE) assay, a proximity-based method that measures the binding of a test compound to a specific protein target in real-time.[3] This technology leverages Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (c-Met) and a fluorescently labeled tracer that binds to the kinase's active site.[4] The protocol provides a step-by-step guide for researchers, scientists, and drug development professionals to determine the intracellular potency (IC50) of this compound, offering a robust, highly specific, and physiologically relevant method for compound profiling and lead optimization.
Introduction: The Rationale for Cellular Target Engagement
The discovery of small molecule kinase inhibitors remains a cornerstone of modern drug development, particularly in oncology.[5] While traditional biochemical assays using purified enzymes are invaluable for initial screening, they often fail to predict a compound's efficacy in a cellular environment.[6][7] Factors such as cell membrane permeability, intracellular ATP concentrations (which can be much higher than in biochemical assays), efflux pump activity, and off-target interactions can lead to significant discrepancies between biochemical potency and cellular activity.[7][8]
Therefore, assays that directly measure the engagement of a compound with its intended target inside living, intact cells are critical for making informed decisions in drug discovery programs.[9][10] The c-Met receptor tyrosine kinase, a key driver in various cancers, serves as an excellent model target for this study due to its therapeutic relevance and the availability of validated assay reagents.[11][12] This guide details the application of the NanoBRET™ TE Intracellular Kinase Assay to quantify the binding of this compound to full-length c-Met in live human cells.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a competitive displacement immunoassay performed in living cells.[13] The system relies on three key components:
-
NanoLuc®-Target Fusion: The target protein (c-Met) is fused to the small (19kDa), exceptionally bright NanoLuc® luciferase, which serves as the BRET energy donor.[4] This fusion protein is expressed in cells at low levels, mimicking endogenous conditions.
-
Fluorescent Tracer: A cell-permeable fluorescent molecule designed to reversibly bind to the active site of the target kinase. This tracer is conjugated to a fluorophore that acts as the BRET energy acceptor.[13]
-
Test Compound: An unlabeled compound (e.g., this compound) that competes with the tracer for binding to the target kinase.
When the fluorescent tracer binds to the NanoLuc®-c-Met fusion protein, the donor and acceptor are brought into close proximity (<10 nm), allowing for efficient energy transfer from the luciferase to the fluorophore upon addition of the NanoLuc® substrate. This results in a high BRET signal. An unlabeled test compound that binds to c-Met will displace the tracer, increasing the distance between the donor and acceptor and causing a dose-dependent decrease in the BRET signal.[14] This loss of signal is directly proportional to the target occupancy of the test compound.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials and Reagents
Proper preparation and sourcing of materials are critical for reproducible results. The table below lists the necessary components.
| Reagent | Supplier | Catalog Number (Example) | Purpose |
| HEK293 Cells | ATCC | CRL-1573 | Human cell line with high transfection efficiency. |
| c-Met-NanoLuc® Fusion Vector | Promega | NV2081 | Plasmid encoding the BRET donor fusion protein. |
| NanoBRET® TE K-10 Tracer | Promega | N2620 | Fluorescent tracer (BRET acceptor) for c-Met. |
| NanoBRET® Nano-Glo® Substrate | Promega | N1661 | Luciferase substrate for generating the donor signal. |
| Extracellular NanoLuc® Inhibitor | Promega | N2161 | Quenches signal from dead cells, ensuring data is from intact cells.[4] |
| FuGENE® HD Transfection Reagent | Promega | E2311 | Reagent for plasmid transfection into HEK293 cells. |
| Opti-MEM® I Reduced Serum Medium | Thermo Fisher | 31985062 | Low-serum medium for transfection and assay steps to minimize interference. |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | Serum supplement for cell culture. |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | Solvent for test compounds. |
| This compound | Custom Synthesis/Vendor | N/A | The test compound of interest. |
| Crizotinib | Selleckchem | S1068 | Known c-Met inhibitor to serve as a positive control. |
| 96-well white, flat-bottom assay plates | Corning | 3917 | Opaque plates to minimize well-to-well crosstalk in luminescence assays. |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. All cell culture and manipulations should be performed in a sterile biosafety cabinet.
Part A: Cell Culture and Transfection
Rationale: The goal is to transiently express the c-Met-NanoLuc® fusion protein in HEK293 cells. Twenty-four hours post-transfection is typically optimal for protein expression before starting the assay.
-
Cell Seeding: The day before transfection, seed 4x10⁵ HEK293 cells per well of a 6-well plate in 2 mL of complete growth medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.
-
Prepare Transfection Complex:
-
In a sterile tube, combine 0.1 µg of the c-Met-NanoLuc® Vector with Opti-MEM® to a final volume of 100 µL.
-
Add 0.3 µL of FuGENE® HD Transfection Reagent directly to the diluted DNA. Senior Scientist Tip: Do not let the concentrated transfection reagent touch the sides of the tube.
-
Mix by gentle flicking and incubate for 15 minutes at room temperature.
-
-
Transfect Cells: Add the 100 µL transfection complex dropwise to one well of the 6-well plate. Gently swirl the plate to distribute.
-
Incubate: Return the plate to the incubator and incubate for 24 hours.
Part B: Assay Plate Preparation and Compound Dosing
Rationale: This step involves harvesting the transfected cells and plating them in the presence of the fluorescent tracer and a dilution series of the test compound.
-
Harvest Cells: After 24 hours, aspirate the medium from the transfected cells. Wash once with 1 mL of DPBS, then detach the cells using 0.5 mL of trypsin-EDTA. Neutralize with 2 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Cell Count and Resuspension: Centrifuge the cells at 200 x g for 5 minutes. Resuspend the cell pellet in Opti-MEM® + 4% FBS. Perform a cell count and adjust the cell density to 2 x 10⁵ cells/mL .
-
Prepare Tracer/Cell Suspension: Add the K-10 Tracer to the cell suspension at a final concentration of 1 µM. Mix gently. This concentration is a starting point and should be optimized based on the tracer's affinity.
-
Prepare Compound Dilutions:
-
Create a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO to create 1000X working stocks.
-
Dilute the 1000X stocks 1:50 in Opti-MEM® to create 20X intermediate dilutions.
-
-
Plate Layout and Dosing:
-
Add 5 µL of the 20X compound dilutions to the appropriate wells of a white 96-well plate.
-
Include "No Compound" (vehicle control) wells containing 5 µL of Opti-MEM® with 2% DMSO.
-
Include "No Tracer" control wells.
-
Add 95 µL of the tracer/cell suspension to each well, resulting in a final volume of 100 µL and a final DMSO concentration of 0.1%.
-
| Well Type | Compound Dilution (5 µL) | Cell/Tracer Mix (95 µL) | Purpose |
| Test Wells | 20X Compound Series | 2x10⁵ cells/mL + Tracer | Measures dose-dependent inhibition. |
| Vehicle Control | 20X Vehicle (DMSO) | 2x10⁵ cells/mL + Tracer | Defines the 0% inhibition signal (Max BRET). |
| No Tracer Control | 20X Vehicle (DMSO) | 2x10⁵ cells/mL (No Tracer) | Measures background signal. |
-
Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the compound and tracer to reach binding equilibrium with the intracellular target.
Part C: Signal Detection and Measurement
-
Prepare Detection Reagent: Immediately before use, prepare the NanoBRET® detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor into Opti-MEM® according to the manufacturer's protocol.
-
Add Detection Reagent: Add 25 µL of the prepared detection reagent to each well.
-
Read Plate: Immediately read the plate on a luminometer equipped with two filters: a donor filter (460 nm, BP) and an acceptor filter (610 nm, LP).[15] Measure both filtered luminescence signals.
Data Analysis and Interpretation
The raw data consists of two luminescence readings per well (Donor at ~460 nm and Acceptor at ~610 nm).
-
Calculate NanoBRET™ Ratio: For each well, calculate the raw BRET ratio:
-
Raw BRET Ratio = Acceptor Signal (610 nm) / Donor Signal (460 nm)
-
-
Correct for Background: Subtract the average "No Tracer" control ratio from all other wells to get the corrected BRET ratio.
-
Normalize Data: Express the data as percent inhibition relative to the vehicle control:
-
% Inhibition = 100 * (1 - (Corrected Ratio_Sample / Corrected Ratio_Vehicle))
-
-
Generate IC50 Curve: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter variable slope non-linear regression model to determine the IC50 value.
Caption: High-level experimental workflow diagram.
System Validation and Troubleshooting
A robust assay requires careful validation and controls.
-
Positive Control: Always include a known c-Met inhibitor like Crizotinib to validate assay performance and provide a benchmark for potency.
-
Z'-Factor: To assess assay quality for screening, calculate the Z'-factor using the vehicle (max signal) and a saturating concentration of the positive control inhibitor (min signal). A Z' > 0.5 is considered excellent.
-
Cytotoxicity: It is crucial to confirm that the observed decrease in BRET signal is not due to compound-induced cell death. A parallel cytotoxicity assay (e.g., using CellTiter-Glo®) should be run with the same compound concentrations and incubation times.
| Potential Problem | Possible Cause | Suggested Solution |
| Low BRET Signal in Vehicle Wells | 1. Low transfection efficiency.2. Tracer concentration too low. | 1. Optimize transfection reagent-to-DNA ratio.2. Perform a tracer titration to find the optimal concentration. |
| High Variability Between Replicates | 1. Inaccurate pipetting.2. Uneven cell distribution. | 1. Use calibrated multichannel pipettes.2. Ensure the cell suspension is mixed thoroughly before plating. |
| Shallow or Incomplete IC50 Curve | 1. Compound is insoluble at high concentrations.2. Compound has low cell permeability. | 1. Check compound solubility in assay medium.2. The assay directly measures intracellular engagement; a low potency may be real. |
Conclusion
This application note provides a comprehensive, field-tested protocol for quantifying the intracellular target engagement of this compound with the c-Met kinase. By moving beyond traditional biochemical assays, this cell-based approach offers a more physiologically relevant assessment of compound potency, accounting for critical factors like cell permeability and competition with endogenous ATP.[9][16] The NanoBRET™ TE assay is a powerful, quantitative tool that enables researchers to generate high-quality data for structure-activity relationship (SAR) analysis, lead characterization, and the selection of drug candidates with a higher probability of success in downstream preclinical models.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. inits.at [inits.at]
- 7. reactionbiology.com [reactionbiology.com]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 11. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
Application Note: A Comprehensive Guide to In Vitro Kinase Assay for the Characterization of 4-Chloro-7-methyl-1H-indazole
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This makes them prime targets for therapeutic intervention through the development of small molecule inhibitors.[2] The indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous potent kinase inhibitors.[3][4] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on how to perform an in vitro kinase assay to determine the inhibitory potential of a novel indazole-based compound, using 4-Chloro-7-methyl-1H-indazole as a representative example. We will detail the use of the ADP-Glo™ Luminescent Kinase Assay, a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5][6] The protocols herein cover everything from fundamental principles and reagent preparation to detailed experimental workflows, data analysis for IC50 determination, and troubleshooting.
Introduction: The Rationale for Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation.[1][7] This modification acts as a molecular switch, controlling protein function, localization, and interaction, thereby governing complex signaling pathways.[1] Given their central role, aberrant kinase activity is frequently implicated in diseases, driving the search for specific and potent inhibitors.[2][8]
In vitro biochemical assays are the foundational step in drug discovery, allowing for the direct measurement of a compound's effect on the catalytic activity of a purified kinase enzyme.[2][9] These assays are essential for determining key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the potency of an inhibitor.[8][10] The indazole core is a well-established pharmacophore for ATP-competitive kinase inhibitors, making novel derivatives like this compound promising candidates for investigation.[4][11][12]
Principle of the Luminescence-Based Kinase Assay
To characterize this compound, we will employ a modern, non-radioactive method that offers high sensitivity and is amenable to high-throughput screening.[5][13] The ADP-Glo™ Kinase Assay is a universal platform suitable for virtually any kinase.[6] The assay is performed in two steps, as illustrated below.
Causality of the Assay Principle:
-
Kinase Reaction: The kinase enzyme utilizes ATP to phosphorylate a specific substrate. For every molecule of substrate phosphorylated, one molecule of ADP is produced. The amount of ADP generated is directly proportional to the kinase activity.
-
ADP Detection: After the kinase reaction is stopped, the ADP-Glo™ Reagent is added to convert the newly synthesized ADP into ATP. Subsequently, the Kinase Detection Reagent, containing a thermostable luciferase (Ultra-Glo™ Luciferase), is added. This enzyme uses the newly generated ATP to catalyze the conversion of luciferin into oxyluciferin, producing a stable, "glow-type" luminescent signal.[14] The intensity of this light signal is directly proportional to the ADP concentration, and therefore, directly proportional to the kinase activity.[5] An effective inhibitor will reduce kinase activity, leading to lower ADP production and a weaker luminescent signal.[5]
Caption: Principle of the ADP-Glo™ Luminescent Kinase Assay.
Materials and Reagents
-
Test Compound: this compound (prepared as a 10 mM stock in 100% DMSO).
-
Target Kinase: Recombinant human Cyclin-dependent kinase 5 (CDK5)/p25.
-
Kinase Substrate: Histone H1.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Plates: White, opaque, 96-well or 384-well assay plates (low-volume, e.g., Corning #3572).
-
Equipment:
-
Multichannel pipettes or automated liquid handler.
-
Plate shaker/orbital mixer.
-
Luminometer capable of reading glow luminescence.
-
Experimental Protocol: IC50 Determination
This protocol is designed to determine the concentration of this compound required to inhibit 50% of CDK5 kinase activity.
Reagent Preparation
Expertise in Practice: The concentrations of enzyme and ATP are critical. The enzyme concentration should be optimized to produce a signal within the linear range of the assay.[7] The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase, as IC50 values for ATP-competitive inhibitors are highly dependent on ATP concentration.[8][13]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Inhibitor Serial Dilutions: Perform a 10-point, 1:3 serial dilution of the inhibitor stock in 100% DMSO. This creates a concentration range to generate a full dose-response curve.[15]
-
Kinase Working Solution: Dilute the CDK5/p25 enzyme stock to a 2X final concentration in Kinase Reaction Buffer.
-
Substrate/ATP Working Solution: Prepare a 2X final concentration mix of Histone H1 and ATP in Kinase Reaction Buffer.
Assay Workflow
The following workflow is designed for a 10 µL final reaction volume in a 384-well plate. Adjust volumes accordingly for other plate formats.
Caption: Step-by-step workflow for the in vitro kinase assay.
Detailed Procedural Steps
-
Inhibitor Dispensing: Add 1 µL of each inhibitor dilution from step 4.1.2 to the appropriate wells of the assay plate.
-
Positive Control (0% Inhibition): Add 1 µL of 100% DMSO.
-
Negative Control (100% Inhibition): Add 1 µL of 100% DMSO.
-
-
Enzyme Addition:
-
To all wells except the negative control, add 5 µL of the 2X Kinase Working Solution.
-
To the negative control wells, add 5 µL of Kinase Reaction Buffer (without enzyme).
-
-
Initiate Kinase Reaction: Add 4 µL of the 2X Substrate/ATP Working Solution to all wells. The final reaction volume is 10 µL. The final DMSO concentration should be kept constant across all wells (in this case, 1%).
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.
-
Stop Reaction & Develop Signal:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Mix and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the light signal.
-
Mix and incubate for 30 minutes at room temperature to stabilize the luminescent signal.[14]
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Presentation
Calculation of Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each inhibitor concentration is calculated using the signals from the control wells.
Formula: Percent Inhibition (%) = 100 * (1 - (RLU_Inhibitor - RLU_Negative_Control) / (RLU_Positive_Control - RLU_Negative_Control))
Sample Data Table
The following table illustrates how raw data is processed.
| [Inhibitor] (nM) | log[Inhibitor] | Avg. RLU | % Inhibition |
| Positive Control | N/A | 550,000 | 0.0% |
| Negative Control | N/A | 5,000 | 100.0% |
| 10000 | 4.00 | 18,500 | 97.5% |
| 3333 | 3.52 | 25,300 | 96.3% |
| 1111 | 3.05 | 65,000 | 89.0% |
| 370 | 2.57 | 185,000 | 67.0% |
| 123 | 2.09 | 280,000 | 49.5% |
| 41 | 1.61 | 410,000 | 25.7% |
| 13.7 | 1.14 | 505,000 | 8.3% |
| 4.6 | 0.66 | 540,000 | 1.8% |
| 1.5 | 0.18 | 548,000 | 0.4% |
| 0.5 | -0.30 | 551,000 | -0.2% |
IC50 Determination
The IC50 value is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter variable slope (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[15][16]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
The IC50 is the concentration of the inhibitor at which the response (inhibition) is halfway between the bottom and top plateaus of the curve.
Final Data Presentation
The potency of the inhibitor is summarized clearly.
| Parameter | Value |
| Inhibitor | This compound |
| Target Kinase | CDK5/p25 |
| IC50 | 125.2 nM |
Trustworthiness and Self-Validation
A robust and trustworthy assay is self-validating through its controls and statistical rigor.
-
Assay Window: The signal-to-background ratio (RLU_Positive_Control / RLU_Negative_Control) should be sufficiently large (typically > 5) to ensure a clear distinction between an active and inactive kinase.
-
Z'-Factor: This statistical parameter assesses the quality of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[14] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg|
-
DMSO Tolerance: The kinase activity should not be significantly affected by the final concentration of DMSO used in the assay. This should be validated by running the positive control with varying DMSO concentrations.[17]
Conclusion
This application note provides a comprehensive and robust framework for determining the inhibitory potency of this compound, or any novel small molecule, against a target protein kinase. By leveraging the sensitivity and convenience of the ADP-Glo™ luminescent assay, researchers can generate reliable and reproducible IC50 data, a critical first step in the drug discovery pipeline.[1][9] Adherence to the principles of careful reagent preparation, appropriate controls, and rigorous data analysis will ensure the generation of high-quality, trustworthy results for advancing promising compounds toward further development.
References
- 1. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 7. ebiotrade.com [ebiotrade.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Note: Quantitative Analysis of 4-Chloro-7-methyl-1H-indazole and its Putative Metabolites in Biological Matrices using LC-MS/MS
Abstract
This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Chloro-7-methyl-1H-indazole and its principal putative metabolites in biological matrices such as human plasma and liver microsomes. As emerging molecules in drug discovery programs, indazole derivatives require reliable bioanalytical methods to characterize their pharmacokinetic and metabolic profiles. This guide provides detailed, step-by-step protocols for sample preparation using solid-phase extraction (SPE), optimized LC separation conditions, and tandem mass spectrometry parameters for Multiple Reaction Monitoring (MRM). The methodologies described herein are designed for researchers, scientists, and drug development professionals, providing the technical foundation for preclinical and clinical research. All protocols are grounded in established bioanalytical principles to ensure data integrity and reproducibility, referencing FDA guidance on bioanalytical method validation.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. The compound this compound represents a scaffold of interest for which a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for progression in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological samples due to its exceptional sensitivity, selectivity, and speed.[1][2]
This document provides a complete workflow for the bioanalysis of this compound. A core component of this work is the predictive identification of key metabolites. Based on common metabolic pathways for substituted indazoles and related xenobiotics, we anticipate two primary Phase I biotransformations: hydroxylation of the 7-methyl group and subsequent oxidation to a carboxylic acid.[3][4] The developed method is capable of simultaneously monitoring the parent compound and these key metabolites, providing a crucial tool for pharmacokinetic and drug metabolism studies.
Predicted Metabolic Pathways
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety profile. For this compound, Phase I metabolism is predicted to be initiated by Cytochrome P450 (CYP) enzymes. The most chemically labile site is the methyl group at the C7 position, which is susceptible to oxidation.
Primary Metabolic Reactions:
-
Hydroxylation: The 7-methyl group is oxidized to form a primary alcohol, yielding (4-chloro-1H-indazol-7-yl)methanol (Metabolite M1).
-
Carboxylation: Further oxidation of the alcohol metabolite (M1) leads to the formation of 4-chloro-1H-indazole-7-carboxylic acid (Metabolite M2).
These transformations increase the polarity of the parent compound, facilitating its eventual excretion. The analytical method described herein is designed to resolve and quantify the parent drug and these two key metabolites.
Caption: Predicted Phase I metabolic pathway of this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is employed to remove proteins, phospholipids, and salts from the biological matrix, which can cause ion suppression and contaminate the LC-MS system.[5] This protocol provides a clean extract and concentrates the analytes, thereby enhancing sensitivity.[6]
Materials:
-
Biological matrix (e.g., human plasma, liver microsome incubation buffer)
-
SPE Cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (reagent grade)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the parent compound)
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the IS solution. Vortex for 10 seconds. Add 400 µL of water containing 0.1% formic acid and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the parent compound and its metabolites with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Caption: Solid-Phase Extraction (SPE) workflow for biological sample cleanup.
LC-MS/MS Method
The chromatographic method is designed to achieve baseline separation of the parent compound from its more polar metabolites. A reversed-phase C18 column is used with a gradient elution of water and acetonitrile containing formic acid to ensure good peak shape and efficient ionization.[6]
| LC Parameters | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table Below |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the required selectivity and sensitivity for quantification.[7] Ionization is achieved using a heated electrospray ionization (HESI) source in positive ion mode.
| MS Parameters | Value |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Spray Voltage | 3500 V |
| Sheath Gas | 40 (arbitrary units) |
| Auxiliary Gas | 10 (arbitrary units) |
| Capillary Temp. | 350°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions and Compound Information
The MRM transitions were predicted based on the chemical structures and known fragmentation patterns of indazole-containing compounds.[7] The most common fragmentation involves the cleavage of the heterocyclic ring structure. For accurate quantification, at least two transitions (one for quantification, one for confirmation) are recommended per analyte. The values below are theoretical and require experimental optimization on the specific instrument.
| Compound | Formula | Exact Mass | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Parent | C₈H₇ClN₂ | 166.03 | 167.0 | 131.1 (Qualifier) | 25 (Optimizable) |
| 116.0 (Quantifier) | 20 (Optimizable) | ||||
| Metabolite M1 | C₈H₇ClN₂O | 182.03 | 183.0 | 165.0 (Qualifier) | 22 (Optimizable) |
| 147.0 (Quantifier) | 18 (Optimizable) | ||||
| Metabolite M2 | C₈H₇ClN₂O₂ | 196.02 | 197.0 | 179.0 (Qualifier) | 20 (Optimizable) |
| 151.0 (Quantifier) | 28 (Optimizable) | ||||
| IS (Example) | C₈²H₃H₄ClN₂ | 169.05 | 170.0 | 119.0 (Quantifier) | 20 (Optimizable) |
Method Validation Considerations
For use in regulated bioanalysis, this method must be validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[6][8] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix.
-
Calibration Curve: A calibration curve should be prepared in the biological matrix covering the expected concentration range. A minimum of six non-zero standards should be used.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at a minimum of four concentration levels (LLOQ, low, mid, and high QC).
-
Matrix Effect: Evaluation of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The extraction efficiency of the SPE method.
-
Stability: Stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound and its primary predicted metabolites using LC-MS/MS. The described protocols for sample preparation and analysis are robust and sensitive, making them suitable for drug metabolism and pharmacokinetic studies. The method can be fully validated according to regulatory requirements, ensuring the generation of high-quality data to support drug development programs.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: A Strategic Approach to Determining the Cell Permeability of 4-Chloro-7-methyl-1H-indazole
Introduction: The Permeability Hurdle in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV agents.[1] 4-Chloro-7-methyl-1H-indazole represents a novel small molecule within this therapeutically relevant class. For any such compound to be a viable oral drug candidate, it must effectively cross biological membranes to reach its site of action. This ability to permeate the intestinal epithelium and other cellular barriers is a critical component of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]
Poor permeability is a leading cause of clinical trial failure. Therefore, early and accurate assessment of this parameter is essential for guiding lead optimization and selecting candidates with a higher probability of success. According to the Biopharmaceutics Classification System (BCS), compounds with low solubility and/or low permeability (BCS Class II and IV) often exhibit poor oral bioavailability.[3]
This application note provides a comprehensive, tiered strategy for characterizing the cell permeability of this compound. We present detailed protocols for a suite of industry-standard assays, from high-throughput artificial membrane models to complex, cell-based systems that elucidate specific transport mechanisms. The goal is to empower researchers to make informed, data-driven decisions in the drug development pipeline.
Physicochemical Profile of this compound
Before initiating permeability studies, a basic understanding of the compound's physicochemical properties is crucial, as these characteristics influence its behavior in biological systems.
| Property | Value | Source / Method |
| Molecular Formula | C₈H₇ClN₂ | Calculated |
| Molecular Weight | 166.61 g/mol | Calculated |
| Predicted LogP | ~2.5 - 3.5 | Prediction based on similar indazole structures. Experimental determination is recommended. |
| Predicted pKa | ~1.5 (acidic), ~12.5 (basic) | Prediction based on indazole core. Experimental determination is recommended. |
Note: The properties of a related compound, this compound-3-carboxylic acid, highlight the impact of substituents on polarity and solubility.[4]
A Tiered Strategy for Permeability Assessment
We advocate a tiered approach that balances throughput, cost, and biological complexity. This strategy begins with a rapid, non-cellular screen to assess passive permeability, followed by more physiologically relevant cell-based assays to investigate active transport and predict in vivo absorption.
Figure 1: A tiered workflow for assessing the permeability of a new chemical entity.
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle and Rationale
The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular diffusion.[5] It utilizes a 96-well microplate where a filter support is coated with a lipid-infused artificial membrane, separating a donor well from an acceptor well.[6] This assay is an excellent first-pass screen because it is rapid, cost-effective, and isolates passive permeability from confounding factors like active transport or metabolism.[7] A positive result in PAMPA suggests the compound has the intrinsic lipophilicity and size to cross membranes, while a negative result may indicate a need for early chemical modification.
Detailed Protocol: PAMPA
Materials:
-
MultiScreen-IP PAMPA plates (e.g., Millipore)
-
96-well donor and acceptor plates
-
PAMPA lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Test Solutions: Dilute the 10 mM stock of this compound and control compounds to a final concentration of 100 µM in PBS. The final DMSO concentration should be ≤1%.
-
Coat Membrane: Carefully pipette 5 µL of the PAMPA lipid solution onto the filter of each well in the MultiScreen plate. Allow the lipid to impregnate the filter for 5 minutes.
-
Assemble Plate Sandwich:
-
Add 300 µL of the test/control solutions to the wells of the 96-well donor plate.
-
Add 200 µL of fresh PBS (acceptor buffer) to the wells of the acceptor plate.
-
Carefully place the lipid-coated filter plate onto the donor plate, ensuring the filter bottoms are in contact with the donor solution. This is the "donor plate."
-
Place the acceptor plate on top of the filter plate to create the full "sandwich."
-
-
Incubation: Incubate the assembled plate sandwich at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[8]
-
Sample Analysis:
-
After incubation, carefully disassemble the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the compound in each sample using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy if the compound has a sufficient chromophore).
-
Data Analysis and Interpretation
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation[9]:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
A = Area of the filter (cm²)
-
t = Incubation time (s)
-
[C]A = Compound concentration in the acceptor well at time t
-
[C]eq = Equilibrium concentration, calculated as ([C]DVD + [C]AVA) / (VD + VA)
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Medium | 50 - 89% |
| > 10 | High | > 90% |
Tier 2: Caco-2 Permeability Assay
Principle and Rationale
The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption.[10] Caco-2 cells, derived from a human colon adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports (e.g., Transwell™).[11] These monolayers form tight junctions, mimicking the paracellular barrier of the gut wall, and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[12] This assay provides a more complete picture than PAMPA by assessing passive diffusion, paracellular flux, and active transport, offering a strong correlation with human oral absorption.[13]
Detailed Protocol: Bidirectional Caco-2 Assay
Figure 2: Workflow for a bidirectional Caco-2 permeability assay.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
24-well Transwell™ plates (e.g., 0.4 µm pore size)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
TEER meter (e.g., Millicell® ERS-2)
-
Lucifer Yellow (monolayer integrity marker)
-
Control compounds: Antipyrine (high permeability), Atenolol (low permeability), Talinolol (P-gp substrate)[11]
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell™ inserts at a density of ~60,000 cells/cm².
-
Culture for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.[11]
-
-
Monolayer Integrity Check (Self-Validation):
-
TEER Measurement: Before the assay, measure the Transepithelial Electrical Resistance (TEER). A TEER value >200 Ω·cm² indicates a confluent monolayer.[14]
-
Lucifer Yellow Flux: After the transport experiment, a Lucifer Yellow permeability assay should be performed. A Papp for Lucifer Yellow < 0.5 x 10⁻⁶ cm/s confirms tight junction integrity.[15]
-
-
Transport Experiment (Bidirectional):
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer and equilibrate for 30 minutes.
-
A-to-B Transport (Absorption): Add the test compound (e.g., 10 µM in transport buffer) to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
B-to-A Transport (Efflux): Add the test compound to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C on an orbital shaker for 1-2 hours.
-
At the end of the incubation, take samples from the receiver chamber for each direction (B for A-to-B, A for B-to-A). Also, take a sample from the initial donor solution.
-
-
Analysis: Quantify compound concentrations using a validated LC-MS/MS method.
Data Analysis and Interpretation
The Papp for each direction is calculated as[16]:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of compound appearance in the receiver chamber (mol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor chamber (mol/cm³)
The Efflux Ratio (ER) is then calculated[11]:
ER = Papp (B-to-A) / Papp (A-to-B)
| Parameter | Value | Interpretation |
| Papp (A-B) | > 10 x 10⁻⁶ cm/s | High Permeability (likely well-absorbed) |
| 1 - 10 x 10⁻⁶ cm/s | Moderate Permeability | |
| < 1 x 10⁻⁶ cm/s | Low Permeability (likely poorly absorbed) | |
| Efflux Ratio (ER) | < 2 | No significant active efflux |
| ≥ 2 | Potential substrate for an efflux transporter (e.g., P-gp) |
Tier 3: MDCK-MDR1 Permeability Assay
Principle and Rationale
If the Caco-2 assay reveals a high efflux ratio (ER ≥ 2), it is crucial to identify the specific transporter involved. The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a powerful tool for this purpose.[17] These cells overexpress the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance and a common barrier to oral absorption and blood-brain barrier penetration.[16][18] By comparing the efflux of this compound in this cell line with and without a known P-gp inhibitor, one can definitively confirm if it is a P-gp substrate.
Detailed Protocol: MDCK-MDR1 Assay
Materials:
-
MDCK-MDR1 cells
-
All materials listed for the Caco-2 assay
-
P-gp inhibitor: Cyclosporin A (10 µM) or Verapamil (100 µM)[17]
-
Control compounds: Prazosin (known P-gp substrate)[18]
Procedure:
-
Cell Culture and Integrity: The protocol is analogous to the Caco-2 assay, but MDCK cells require a shorter culture period (3-5 days) to form a confluent monolayer.[15][19] Monolayer integrity should be confirmed with TEER measurements.
-
Bidirectional Transport: Perform the B-to-A transport experiment under two conditions:
-
Condition 1: Test compound alone.
-
Condition 2: Test compound co-incubated with a P-gp inhibitor (e.g., 10 µM Cyclosporin A).
-
-
Incubation, Sampling, and Analysis: Follow the same procedure as the Caco-2 assay.
Data Analysis and Interpretation
Calculate the Papp (B-to-A) and the Efflux Ratio for both conditions.
| Result | Interpretation |
| ER ≥ 2 in the absence of an inhibitor | Compound is a potential P-gp substrate. |
| ER is reduced to < 2 in the presence of an inhibitor | Confirms the compound is a P-gp substrate. |
| ER remains ≥ 2 in the presence of an inhibitor | Efflux is likely mediated by a different transporter (e.g., BCRP, MRP2). |
Summary and Strategic Outlook
The selection of a permeability assay depends on the stage of drug discovery and the specific questions being asked. This tiered approach provides a logical and efficient path for characterizing this compound.
| Assay | Primary Measurement | Throughput | Cost | Biological Relevance |
| PAMPA | Passive Diffusion | High | Low | Low (non-cellular) |
| Caco-2 | Passive + Active Transport | Medium | Medium | High (human intestinal model) |
| MDCK-MDR1 | P-gp Mediated Efflux | Medium | High | High (specific transporter model) |
By systematically applying these assays, researchers can build a comprehensive permeability profile for this compound, identify potential liabilities such as P-gp efflux, and generate critical data to guide the structure-activity relationship (SAR) studies needed to design superior drug candidates.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into Passive Membrane Permeability of Drug-like Molecules from a Weighted Ensemble of Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 4. This compound-3-carboxylic acid (1000340-69-1) for sale [vulcanchem.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. youtube.com [youtube.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 18. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 19. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 4-Chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly low yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Introduction: The Challenge of Regiocontrol and Yield
The synthesis of substituted indazoles like this compound is a critical process in medicinal chemistry, as this scaffold is a key component in numerous pharmacologically active molecules.[1][2] However, achieving high yields can be challenging due to potential side reactions, difficulties in purification, and the need for precise control over reaction conditions. This guide provides a structured approach to troubleshooting and optimizing your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. A common synthetic route involves the cyclization of a suitably substituted o-toluidine derivative.[2]
Issue 1: Consistently Low Yield of this compound
Low yields are a frequent challenge in heterocyclic synthesis and can arise from multiple factors.[3] A systematic approach is crucial for identifying the root cause.
Question: My reaction yield is consistently below 30%. What are the primary factors I should investigate?
Answer: Persistently low yields often point to suboptimal reaction conditions, reagent quality, or competing side reactions. Here’s a prioritized checklist:
-
Purity of Starting Materials:
-
The Problem: Impurities in your starting material, such as 3-chloro-2,6-dimethylaniline, can introduce unwanted side reactions.
-
The Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Verify the purity using techniques like NMR or GC-MS. Impurities can significantly impact the reaction's efficiency.[3]
-
-
Suboptimal Reaction Conditions:
-
The Problem: Temperature, reaction time, and reagent stoichiometry are critical parameters.[3] For instance, in a diazotization-cyclization sequence from a substituted aniline, temperature control is paramount to prevent diazonium salt decomposition.
-
The Solution: Methodically optimize your reaction conditions. A design of experiments (DoE) approach can be highly effective. Key parameters to screen are listed in the table below.
-
| Parameter | Range to Investigate | Rationale & Key Considerations |
| Temperature | -10°C to 25°C (for diazotization); 80°C to 120°C (for cyclization) | Diazotization is often performed at low temperatures to ensure the stability of the diazonium intermediate. Cyclization may require heating, but excessive heat can lead to decomposition.[2] |
| Reaction Time | 1 hour to 24 hours | Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation and minimal byproduct accumulation. |
| Solvent | Acetic acid, Dioxane, DMF, DMSO | The choice of solvent can influence solubility and reaction rates. Aprotic polar solvents can often improve yields in similar heterocyclic syntheses.[1] |
| Acid Catalyst | p-TsOH, H₂SO₄, HCl | For syntheses involving cyclization, the choice and concentration of the acid catalyst are critical.[4] |
-
Atmospheric Conditions:
-
The Problem: Many organic reactions are sensitive to atmospheric moisture and oxygen, which can lead to unwanted side reactions.[3]
-
The Solution: If your intermediates are sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvents are anhydrous.
-
Logical Flow for Troubleshooting Low Yield
Below is a decision-tree diagram to guide your troubleshooting process for low yield.
Caption: A decision tree for troubleshooting low yields in synthesis.
Issue 2: Formation of Multiple Products and Purification Challenges
The presence of multiple spots on a TLC plate indicates a complex reaction mixture, which can complicate purification and reduce the isolated yield.
Question: My TLC shows multiple products, and I'm struggling to isolate the desired this compound. What are the likely side products and how can I improve selectivity and purification?
Answer: The formation of isomers and other byproducts is a common challenge in the synthesis of substituted indazoles.
-
Isomeric Byproducts:
-
The Problem: Depending on the synthetic route, you may form regioisomers. For example, in a Fischer indole-type synthesis, the cyclization can occur at different positions if the starting ketone is unsymmetrical.[5]
-
The Solution: The choice of synthetic strategy is key to controlling regioselectivity. A route starting from a pre-functionalized benzene ring, such as 3-chloro-2,6-dimethylaniline, can provide better regiochemical control.[6]
-
-
Side Reactions:
-
The Problem: Over-nitrosation or the formation of tar-like substances can occur if reaction conditions are not carefully controlled, especially during diazotization.[2]
-
The Solution: Maintain strict temperature control during sensitive steps. Add reagents dropwise to avoid localized high concentrations.
-
-
Purification Strategies:
-
The Problem: Similar polarities of the desired product and impurities can make chromatographic separation difficult.
-
The Solution:
-
Crystallization: If your product is a solid, recrystallization is a powerful purification technique. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good separation.
-
Acid-Base Extraction: The indazole N-H is weakly acidic. An acid-base extraction might help remove non-acidic or basic impurities. However, be cautious as some indazoles can be sensitive to strong acids or bases.[4]
-
Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems and stationary phases. A gradient elution may be required to achieve good separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of this compound?
A1: A common and effective route starts with 3-chloro-2,6-dimethylaniline. This can undergo diazotization followed by an intramolecular cyclization. This approach offers good control over the substitution pattern of the final product.[6]
Q2: How critical is the choice of the nitrosating agent?
A2: The choice of nitrosating agent is very important. Sodium nitrite in an acidic medium (like acetic acid) is commonly used.[2] The rate of addition and temperature control are crucial to prevent side reactions.
Q3: Can I use a one-pot procedure for this synthesis?
A3: One-pot procedures, where multiple steps are carried out in the same reaction vessel, can be efficient by minimizing handling losses.[4] For this synthesis, a one-pot diazotization and cyclization could be explored, but it would require careful optimization to ensure each step proceeds cleanly.
Q4: My final product has a low melting point and appears oily, but the NMR looks clean. What could be the issue?
A4: This could be due to residual solvent. Ensure your product is thoroughly dried under high vacuum. Alternatively, it could indicate the presence of a persistent, NMR-silent impurity. Consider analysis by mass spectrometry or elemental analysis to confirm the purity and identity of your compound.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Hydrazine and its derivatives are toxic and should be handled with care.[7]
Experimental Workflow Example: Synthesis via Diazotization and Cyclization
This is a generalized protocol that should be optimized for your specific laboratory conditions.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Identifying byproducts in the synthesis of 4-Chloro-7-methyl-1H-indazole
Welcome to the Technical Support Center for the synthesis of 4-Chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in synthetic organic chemistry.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a classical approach involving the diazotization of a substituted aniline followed by intramolecular cyclization. A common route starts from 3-chloro-2,6-dimethylaniline, which is first acetylated and then treated with a nitrosating agent like isopentyl nitrite to facilitate the formation of the indazole ring. While effective, this method can present challenges related to byproduct formation, which can impact yield, purity, and downstream applications. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can be attributed to several factors, primarily related to incomplete reaction, degradation of the product, or competing side reactions.
-
Incomplete Diazotization: The diazotization step is critical. Insufficient nitrosating agent (e.g., isopentyl nitrite) or suboptimal reaction temperature can lead to unreacted N-acetyl-3-chloro-2,6-dimethylaniline remaining in the reaction mixture.
-
Troubleshooting:
-
Ensure the isopentyl nitrite is of high quality and added slowly to maintain the reaction temperature. A slight excess (1.2-1.5 equivalents) can sometimes be beneficial.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
-
Side Reactions of the Diazonium Intermediate: The diazonium species is highly reactive and can undergo undesired reactions.
-
Azo Coupling: The diazonium intermediate can couple with electron-rich aromatic species present in the reaction mixture, including the starting aniline, to form colored azo compounds. These are often intensely colored impurities.[1]
-
Reductive Deamination: Isopentyl nitrite can sometimes lead to reductive deamination of the starting aniline, resulting in the formation of 2-chloro-1,3-dimethylbenzene.[1]
-
-
Product Degradation: Indazoles can be sensitive to harsh reaction or workup conditions. Prolonged exposure to strong acids or bases, or high temperatures, can lead to decomposition.
Question 2: My TLC analysis shows multiple spots, with one major product spot. What are the likely impurities?
Answer:
The presence of multiple spots on your TLC plate is a clear indicator of byproduct formation. Besides unreacted starting material, the most common byproducts in this synthesis are regioisomers and products arising from side reactions of the nitrosating agent.
-
N-2 Substituted Isomer (2H-indazole): The cyclization of the diazonium intermediate can theoretically lead to two different tautomerizable indazoles. While the 1H-indazole is generally the thermodynamically more stable and expected product, the formation of the 2H-indazole isomer is possible.[4][5] The ratio of these isomers can be influenced by reaction conditions.
-
Identification: The two isomers will have different Rf values on TLC. Their differentiation can be definitively achieved using 1H NMR and 13C NMR spectroscopy, as the chemical shifts of the ring protons and carbons are sensitive to the position of the tautomeric proton. 2D NMR techniques like HMBC can also be employed for unambiguous assignment.
-
-
Oxidized Byproducts: Isopentyl nitrite is an oxidizing agent, and under certain conditions, can lead to the formation of oxidized impurities.[1]
-
Dimerization Products: In some cases, dimerization of reactive intermediates can occur, leading to higher molecular weight byproducts.[1]
The following table summarizes the potential byproducts and their likely characteristics:
| Byproduct Class | Potential Structure | Expected Polarity (vs. Product) | Identification Method |
| Starting Material | N-acetyl-3-chloro-2,6-dimethylaniline | More polar | TLC, LC-MS, 1H NMR |
| Isomeric Byproduct | 4-Chloro-7-methyl-2H-indazole | Similar | TLC, 1H & 13C NMR, 2D NMR |
| Azo Compounds | Azo-coupled dimers | Less polar, often colored | TLC (colored spot), LC-MS |
| Deamination Product | 2-chloro-1,3-dimethylbenzene | Much less polar | GC-MS, 1H NMR |
Question 3: I am observing unexpected peaks in my 1H NMR spectrum of the purified product. How can I identify the source of these impurities?
Answer:
Unexpected NMR peaks after purification can be frustrating. They often originate from residual solvents, isomeric impurities that co-elute, or trace byproducts that were not fully removed.
-
Residual Solvents: This is the most common source of extraneous peaks.
-
Troubleshooting: Consult a table of common NMR solvent impurities to identify the peaks. Ensure your product is thoroughly dried under high vacuum.
-
-
Co-eluting Isomers: The 1H and 2H isomers of 4-Chloro-7-methyl-indazole may have very similar polarities, making their separation by column chromatography challenging.
-
Troubleshooting:
-
Optimize your chromatography conditions (e.g., try a different solvent system or a shallower gradient).
-
Recrystallization can sometimes be effective in separating isomers.
-
-
-
Trace Byproducts: Even after chromatography, trace amounts of byproducts may persist.
-
Identification: High-resolution mass spectrometry (HRMS) can provide the exact mass of the impurity, aiding in its identification. Techniques like LC-MS/MS can provide further structural information.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 4-chloro-1H-indazole and is expected to be a good starting point for the target molecule.[3]
-
Acetylation of 3-chloro-2,6-dimethylaniline: To a solution of 3-chloro-2,6-dimethylaniline (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid), add acetic anhydride (2.5-3.0 eq). The reaction is typically stirred at room temperature for 1-2 hours.
-
Diazotization and Cyclization: Cool the reaction mixture to 0 °C. Slowly add isopentyl nitrite (1.5-2.0 eq) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup: Quench the reaction by pouring it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Analytical Identification of Byproducts
-
TLC Analysis: Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to resolve the product from potential impurities. Visualize spots under UV light and with a potassium permanganate stain.
-
LC-MS Analysis: A powerful tool for identifying components of the reaction mixture. It provides both retention time and mass-to-charge ratio information.
-
NMR Spectroscopy:
-
1H NMR: Provides information on the proton environment of the molecules. The aromatic region will be particularly informative for distinguishing isomers.
-
13C NMR: Complements the 1H NMR data and can help in confirming the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Essential for unambiguous structure elucidation, especially when dealing with isomers.
-
Visualizations
Reaction Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Chloro-7-methyl-1H-indazole
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubilization of 4-Chloro-7-methyl-1H-indazole in aqueous buffers. As a substituted indazole, this compound belongs to a class of heterocyclic molecules frequently investigated in drug discovery that are known for their valuable biological activity and, often, their challenging physicochemical properties.[1][2] More than 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, making this a critical hurdle to overcome for reliable experimental results. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to systematically address and solve these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving directly in my aqueous buffer (e.g., PBS, pH 7.4)?
Answer: Direct dissolution of this compound in neutral aqueous buffers is highly unlikely to succeed due to its inherent molecular structure. The key contributing factors are:
-
Hydrophobic Nature: The molecule is built on a bicyclic indazole core, which is an aromatic system fused from a benzene and a pyrazole ring.[3] This structure, along with the chloro- and methyl- substituents, creates a significantly nonpolar and lipophilic character, leading to poor interaction with polar water molecules.
-
Weakly Basic Character: The indazole ring system is amphoteric, meaning it can accept or donate a proton.[4] The relevant property for solubilization is its nature as a weak base. In a neutral pH 7.4 buffer, the molecule will exist predominantly in its neutral, un-ionized form, which is significantly less water-soluble than its protonated (ionized) counterpart.[5][6]
Attempting to dissolve the solid powder directly in an aqueous medium will likely result in a suspension of insoluble particles, leading to inaccurate concentrations and unreliable results in downstream assays.
Q2: What is the first and most critical step for preparing a solution of this compound for biological assays?
Answer: The foundational step is to prepare a high-concentration stock solution in a suitable organic solvent. This is a non-negotiable prerequisite for working with poorly soluble compounds.
The most universally used solvent for this purpose is 100% anhydrous Dimethyl Sulfoxide (DMSO) .[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic molecules that are otherwise insoluble in water.
See Protocol 1 for a detailed, step-by-step procedure for preparing a stable, high-concentration stock solution. It is crucial to ensure the compound is fully dissolved in the organic solvent before making any dilutions into aqueous media.
| Solvent | Primary Use & Considerations | Typical Stock Concentration |
| DMSO | Universal first choice for initial stock preparation. High solubilizing power. Ensure final concentration in assays is low (<0.5%) to avoid cytotoxicity.[5] | 10-50 mM |
| Ethanol | Good co-solvent. Less toxic than DMSO for some cell-based assays. May be used for intermediate dilutions.[7] | 1-10 mM |
| DMF | Strong solubilizing power, similar to DMSO. Use with caution due to higher toxicity. | 10-50 mM |
Table 1: Common organic solvents for preparing stock solutions of hydrophobic compounds.
Q3: I've successfully made a 20 mM stock in DMSO, but it immediately precipitates ("crashes out") when I dilute it into my pH 7.4 buffer. What is happening and how do I fix it?
Answer: This common phenomenon is a classic example of exceeding the compound's kinetic solubility .[8]
-
The "Why": While your compound is soluble in 100% DMSO, its maximum stable concentration in a highly aqueous environment (e.g., buffer containing <1% DMSO) is dramatically lower. When you add the DMSO stock to the buffer, you create a transient, supersaturated state.[9] The compound molecules quickly find each other and precipitate out of the solution to reach their lower, more stable thermodynamic equilibrium solubility .[10][11]
-
The "How to Fix": This is the core of the troubleshooting process. A systematic approach is required to find conditions that support a higher final concentration in your aqueous medium. The primary strategies involve modifying the properties of the aqueous buffer itself.
The flowchart below outlines the logical progression for troubleshooting this issue. The most impactful and easiest variable to test first is typically the pH of the buffer system.
Caption: Recommended troubleshooting workflow.
Q4: How can I systematically determine the best buffer conditions for this compound?
Answer: The most effective initial strategy is to perform a pH screening experiment . Because this compound is a weak base, its solubility is expected to be highly pH-dependent.[12][13] By lowering the pH of the aqueous buffer, you increase the concentration of hydrogen ions (H+), which can protonate one of the nitrogen atoms on the indazole ring. This creates a charged species (a cation), which is significantly more polar and thus more soluble in water.[6][14] This relationship is governed by Le Châtelier's principle.
Caption: Mechanism of pH-dependent solubility.
See Protocol 2 for a step-by-step guide to conducting a pH screening experiment. The goal is to find the lowest pH that is compatible with your experimental system (e.g., protein stability, cell viability) while providing the required compound solubility.
| Buffer pH | Visual Observation | Measured Solubility (µg/mL) | Interpretation |
| 8.0 | Heavy, immediate precipitation | < 1 | Very low solubility in basic conditions. |
| 7.4 | Rapid precipitation | ~2 | Poor solubility at physiological pH. |
| 6.5 | Slight, slower precipitation | ~15 | Solubility is improving as pH decreases. |
| 5.5 | Hazy, but no gross precipitate | ~75 | Significantly improved solubility. |
| 4.5 | Clear solution | > 200 | Compound is likely protonated and highly soluble. |
Table 2: Example data from a hypothetical pH screening experiment for a weakly basic compound.
Q5: pH adjustment helped, but I still need higher solubility. What are co-solvents and how can I use them effectively?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[7] This makes the environment more "hospitable" to hydrophobic molecules, thereby increasing their solubility.[15] Common co-solvents used in biological research include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[7][16]
The key to using co-solvents is to find a balance: using enough to keep your compound in solution, but not so much that the co-solvent itself causes artifacts in your experiment (e.g., enzyme inhibition, cell toxicity). A final concentration of 1-5% is often a good starting point.
See Protocol 3 for a method that combines an optimized pH buffer with a co-solvent system for maximum solubilizing power.
Q6: I've tried pH and co-solvents, but my compound is still problematic. What other advanced techniques can I consider?
Answer: If standard methods are insufficient, several advanced formulation strategies can be employed, though they require more specialized development:
-
Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules made of sugar units with a hydrophobic interior and a hydrophilic exterior.[17] They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[18] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative.
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles in aqueous solutions.[19] At concentrations above the critical micelle concentration (CMC), these structures can sequester the hydrophobic drug within their nonpolar cores, keeping it dispersed in the solution.
-
Amorphous Solid Dispersions: This is a more advanced pharmaceutical technique where the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[15][20] This can dramatically increase dissolution rates and apparent solubility.
These approaches typically require significant formulation expertise and are often employed in later-stage drug development.[21]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving a lyophilized hydrophobic compound, such as this compound, in DMSO.
-
Equilibration: Allow the vial of the lyophilized compound to equilibrate to room temperature for 10-15 minutes before opening. This prevents atmospheric moisture from condensing inside the cold vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 20 mM).
-
Mechanical Agitation: Vortex the vial vigorously for 2-3 minutes to facilitate dissolution.[5]
-
Sonication (Optional but Recommended): Place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up compound aggregates and can significantly aid dissolution.[5]
-
Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Crucially, ensure the compound is thermally stable before applying heat.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is perfectly clear and free of any visible particulates or haze.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate over time.
Protocol 2: Systematic pH Screening for Solubility Optimization
This protocol describes a small-scale experiment to determine the effect of pH on the solubility of your compound.
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4.5, 5.5, 6.5, 7.4). Use buffers with appropriate buffering capacity for each pH, such as acetate for pH 4.5-5.5 and phosphate or HEPES for pH 6.5-7.4.
-
Prepare Test Samples: In separate microcentrifuge tubes, add a fixed amount of your DMSO stock solution to each buffer to achieve your desired final test concentration (e.g., add 2 µL of a 10 mM DMSO stock to 198 µL of each buffer for a final concentration of 100 µM in 1% DMSO). Prepare samples in triplicate for each pH value.
-
Equilibration: Incubate the tubes on a shaker or rotator at room temperature for 1-2 hours. This allows the solution to reach a state of kinetic equilibrium.[8]
-
Visual Assessment: After incubation, visually inspect each tube for signs of precipitation. Note whether the solution is clear, hazy, or contains visible solid material.
-
Quantification (Optional but Recommended): To get quantitative data, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble material.
-
Analysis: Carefully remove a known volume of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.
Protocol 3: Enhancing Aqueous Solubility Using a Co-solvent System
This protocol describes how to use a co-solvent to further improve the solubility of a hydrophobic compound in an optimized aqueous buffer.
-
Prepare High-Concentration Stock: Prepare a concentrated stock solution of the inhibitor in 100% DMSO as described in Protocol 1 .
-
Select Co-solvent: Choose a co-solvent that is compatible with your assay (e.g., ethanol, PEG 400).
-
Prepare Intermediate Dilution (Optional): For some systems, an intermediate dilution step can prevent precipitation. For example, dilute a 20 mM DMSO stock 1:10 in ethanol to achieve a 2 mM solution in a 10% DMSO/90% ethanol mixture.
-
Final Dilution in Aqueous Buffer: Slowly add the DMSO stock (or the intermediate dilution) to your pH-optimized aqueous buffer while vortexing. The final concentration of the organic solvent(s) should be kept as low as possible (ideally <5% total) and must be consistent across all experimental and control samples.
-
Final Check: Visually inspect the final solution to ensure it remains clear and free of precipitate.
References
- 1. mdpi.com [mdpi.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. ijpbr.in [ijpbr.in]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. fiveable.me [fiveable.me]
- 13. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 4-Chloro-7-methyl-1H-indazole during storage
Technical Support Center: 4-Chloro-7-methyl-1H-indazole
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting for this compound to ensure its integrity throughout its lifecycle in your lab.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the stability of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: To maximize shelf-life and prevent degradation, the compound should be stored at 2-8°C in a tightly sealed, light-resistant container (e.g., an amber glass vial).[1] The headspace of the container should be flushed with an inert gas such as argon or nitrogen before sealing.[1][2] Storing the sealed vial inside a desiccator within the refrigerator will provide an additional layer of protection against moisture.
Q2: My new batch of this compound is an off-white or light tan powder. Is this normal? What visual cues suggest degradation?
A2: Yes, a white, off-white, or light beige crystalline powder is the typical appearance for high-purity indazole derivatives.[3] The primary visual indicator of degradation is a significant color change, most commonly a darkening to yellow, brown, or even black.[1] You may also observe a change in texture, such as clumping or the appearance of an oily residue, which could suggest hydrolysis or the formation of impurities.
Q3: Can I prepare and store solutions of this compound? What solvents are recommended?
A3: While storing the compound in its solid form is always best practice, short-term storage of solutions may be necessary. For stock solutions, use high-purity, anhydrous solvents like DMSO, DMF, or Dioxane. Prepare only the amount needed for immediate use. If storage is unavoidable, aliquot the solution into small, tightly sealed vials under an inert atmosphere and store at -20°C or -80°C for a maximum of a few weeks. Avoid repeated freeze-thaw cycles. For routine experiments, it is highly recommended to prepare solutions fresh each day.
Q4: Why is an inert atmosphere so critical for an indazole derivative?
A4: The indazole ring system, like many nitrogen-containing heterocycles, can be susceptible to atmospheric oxidation over time.[1][4] This oxidative degradation is often accelerated by exposure to light and ambient temperatures. An inert atmosphere of argon or nitrogen displaces oxygen, minimizing the potential for oxidative pathways that can compromise the compound's purity and reactivity.[2]
Q5: How sensitive is this compound to light and moisture?
A5: Based on the general principles of heterocyclic chemistry, the compound should be considered sensitive to both light and moisture.[1][5] Photodegradation is a common pathway for aromatic compounds, leading to complex side reactions. Moisture can lead to hydrolysis or act as a catalyst for other degradation reactions. Therefore, always store the compound in light-resistant containers and in a dry environment.[2]
Troubleshooting Guide: Identifying and Solving Degradation Issues
This guide provides a logical, cause-and-effect approach to problems you might encounter during your experiments.
Issue 1: The solid material has visibly changed color or consistency since it was first opened.
-
Observation: The once off-white powder is now yellow, brown, or clumpy.
-
Primary Suspect: Oxidation and/or Hydrolysis.
| Possible Cause | Scientific Rationale | Preventative & Corrective Actions |
| Exposure to Atmospheric Oxygen | The electron-rich indazole ring is susceptible to slow oxidation, leading to the formation of colored byproducts. This process can be catalyzed by trace metal impurities and accelerated by light. | Prevention: Always handle the solid under an inert atmosphere (glovebox or Schlenk line).[2][6] Purge vials with argon or nitrogen before sealing for storage. Correction: If degradation is suspected, the material's purity should be re-assessed via HPLC or LC-MS before use. |
| Exposure to Moisture | Ambient moisture can be adsorbed onto the solid, potentially leading to hydrolysis or facilitating other degradation pathways. This can cause the powder to clump. | Prevention: Store the primary container inside a desiccator.[7] When weighing, work quickly and avoid leaving the container open to the atmosphere for extended periods. Use dry solvents and glassware in all experiments.[5] Correction: For minor clumping, drying the material under high vacuum may be sufficient. However, significant changes warrant a purity check. |
| Photodegradation | Aromatic and heterocyclic systems can absorb UV light, leading to the formation of reactive excited states that can decompose or react to form colored impurities. | Prevention: Store the compound in amber or opaque vials.[2] When handling, minimize exposure to direct laboratory light. Correction: Purity re-assessment is required. If the material is critical, repurification by recrystallization or chromatography may be necessary, but prevention is far more effective. |
Issue 2: Experiments yield inconsistent results, low product yields, or unexpected byproducts.
-
Observation: A previously reliable reaction is now failing or producing a complex mixture.
-
Primary Suspect: Compromised Purity of the Starting Material.
| Possible Cause | Scientific Rationale | Troubleshooting & Validation Protocol |
| Use of Degraded Reagent | Even low levels of impurities (1-5%) from degradation can inhibit catalysts, participate in side reactions, or alter reaction kinetics, leading to poor and unpredictable outcomes. | Step 1 (Validate): Analyze the suspect batch of this compound via HPLC or LC-MS. Compare the purity profile to a certificate of analysis or a sample from a fresh, unopened bottle. Step 2 (Isolate Variable): If possible, run the reaction with a new, unopened lot of the reagent to confirm that the starting material is the root cause. Step 3 (Remediate): If the material is found to be degraded, it should be discarded. Do not attempt to "push" the reaction by adding more of the degraded reagent, as this will only introduce more impurities. |
| In-situ Degradation | The reaction conditions themselves (e.g., strong oxidizing agents, strong bases, certain Lewis acids) may be incompatible with the indazole core, causing it to degrade during the experiment.[8] | Step 1 (Review): Scrutinize your reaction scheme for any reagents known to be harsh towards heterocyclic systems. Strong oxidizing agents (e.g., KMnO₄, m-CPBA) or highly nucleophilic/basic conditions should be considered suspect. Step 2 (Test): Run a control experiment by stirring the this compound in the reaction solvent with each individual reagent under the reaction conditions for a short period. Monitor for degradation by TLC or LC-MS to identify the incompatible component. |
Proactive Stability Management
Adopting best practices from the outset is the most effective way to prevent reagent degradation.
Protocol: Standard Operating Procedure for Weighing and Dispensing
This protocol minimizes exposure to air and moisture.
-
Preparation: Allow the sealed reagent container to warm to ambient temperature inside a desiccator for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[7]
-
Inert Environment Transfer: Transfer the reagent bottle and necessary tools (spatulas, weigh boats) into an inert atmosphere glovebox.[6]
-
Dispensing: Open the bottle inside the glovebox and quickly weigh the desired amount of material into a tared vial or flask.
-
Resealing: Before removing the primary container from the glovebox, flush the headspace with the glovebox atmosphere (e.g., nitrogen or argon), and securely seal the cap.[2] Parafilm can be wrapped around the cap for an extra seal.
-
Storage: Promptly return the sealed container to its designated 2-8°C storage location.
Workflow: Decision Tree for Compound Integrity Check
This workflow helps determine if a previously opened reagent is suitable for use in a critical experiment.
Caption: Decision workflow for assessing reagent integrity.
Hypothesized Degradation Pathways
Understanding potential degradation mechanisms helps rationalize the required storage conditions. While specific studies on this compound are not publicly available, we can hypothesize pathways based on the indazole scaffold.[9][10]
Caption: Potential degradation pathways for indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Indazole | 271-44-3 [chemicalbook.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 4-Chloro-7-methyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive, in-depth approach to diagnosing and resolving peak tailing issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-7-methyl-1H-indazole. As a heterocyclic compound with basic properties, this analyte is particularly susceptible to secondary interactions that can compromise peak symmetry, affecting resolution and quantitative accuracy. This document is structured to provide both foundational knowledge and actionable, step-by-step protocols for researchers, scientists, and drug development professionals.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks are perfectly symmetrical, resembling a Gaussian distribution. Tailing indicates undesirable chemical interactions or system inefficiencies that degrade separation performance.[3]
This distortion is measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, and values above 2.0 are often unacceptable for methods requiring high precision.[4]
Q2: Why is this compound particularly prone to peak tailing in reverse-phase HPLC?
The structure of this compound, which contains a pyrazole ring fused to a benzene ring, confers basic properties due to the presence of nitrogen atoms.[5][6] The primary cause of peak tailing for such basic compounds in reverse-phase HPLC is a secondary retention mechanism involving interaction with the stationary phase.[2][3]
Specifically, basic analytes can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][7][8] At mobile phase pH levels above 3.5-4.0, these silanol groups become deprotonated (Si-O⁻), creating negatively charged sites that electrostatically attract the positively charged (or partially positive) basic analyte.[2][8] This strong, non-hydrophobic interaction causes a portion of the analyte molecules to be retained longer, resulting in a "tail" on the peak.[9]
Q3: What are the most common causes of peak tailing for this specific analyte?
The causes can be broadly categorized as either chemical or physical:
-
Chemical Interactions (Most Common):
-
Silanol Interactions: As described above, this is the most probable cause for a basic compound like this compound.[1][3]
-
Incorrect Mobile Phase pH: Operating at a pH that is too high allows silanol groups to ionize.[1][10] Furthermore, if the mobile phase pH is too close to the analyte's pKa, both ionized and neutral forms of the analyte can exist simultaneously, leading to split or broad peaks.[5][11]
-
Trace Metal Contamination: Metal impurities (e.g., iron, aluminum) in the silica matrix can increase the acidity of adjacent silanol groups, exacerbating their interaction with basic analytes.[3][9]
-
-
Physical and System-Related Issues:
-
Column Degradation: A void at the column inlet, a blocked frit, or contamination of the stationary phase can create alternative flow paths and active sites, causing tailing.[4]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made fittings between the injector, column, and detector can cause band broadening, which often manifests as tailing.[1][12]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[12][13]
-
Part 2: Systematic Troubleshooting Guide
Peak tailing issues should be addressed in a logical, stepwise manner to efficiently identify and resolve the root cause. Changing one variable at a time is critical for effective troubleshooting.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Initial Assessment & System Check
Before modifying the method, perform a quick diagnosis.
-
Is it only the this compound peak that is tailing, or are all peaks in the chromatogram tailing?
-
Only the analyte peak: This strongly suggests a chemical interaction, most likely with silanol groups. Proceed to Step 2.
-
All peaks: This points to a system or physical issue. Check for improper connections (fittings), leaks, or extra-column volume.[8] Ensure tubing is of the narrowest possible internal diameter and shortest possible length.[12] A void in the column can also cause universal peak tailing.
-
Step 2: Mobile Phase pH Optimization (Highest Impact)
Adjusting the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[10][14]
-
The Causality: For a basic analyte like this compound, the goal is to neutralize the acidic silanol groups on the stationary phase. By lowering the mobile phase pH to a value between 2.5 and 3.0, the silanols become protonated (Si-OH) and lose their negative charge.[7][15] This eliminates the secondary ionic attraction, leaving the primary reverse-phase (hydrophobic) mechanism to control retention, which results in a sharp, symmetrical peak.
-
Action: Implement Protocol 1: Systematic Mobile Phase pH Adjustment . Ensure your mobile phase is adequately buffered (e.g., 10-50 mM phosphate or formate buffer) to maintain a consistent pH and achieve robust results.[4]
| Mobile Phase pH | Expected State of Silanol Groups | Interaction with Basic Analyte | Expected Peak Shape |
| pH > 4.5 | Ionized (Si-O⁻) | Strong Ionic Attraction | Severe Tailing (Tf > 2.0) |
| pH 3.5 - 4.5 | Partially Ionized | Moderate Ionic Attraction | Moderate Tailing (Tf 1.5-2.0) |
| pH 2.5 - 3.0 | Protonated (Si-OH) | Minimal Ionic Attraction | Symmetrical (Tf ≤ 1.2) |
Step 3: Column Selection and Health
If pH optimization does not fully resolve the issue, evaluate your column.
-
The Causality: Not all C18 columns are created equal. Older "Type A" silica columns have higher metal content and more active silanol groups.[3] Modern, high-purity "Type B" silica columns that are densely bonded and thoroughly end-capped have significantly fewer exposed silanols, making them much better suited for analyzing basic compounds.[7][9]
-
Action:
-
Use a High-Quality, End-Capped Column: Select a column known for good peak shape with basic compounds. Columns with polar-embedded phases can also provide shielding of residual silanols.[1]
-
Check Column Health: If the column is old or has been used with harsh conditions or dirty samples, it may be contaminated.[4] Strongly retained compounds at the column inlet can act as new active sites. Implement Protocol 3: HPLC Column Cleaning and Regeneration .
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities, extending its life and preserving performance.[16]
-
Step 4: Advanced Mobile Phase Additives
If tailing persists even at low pH with a good column, a mobile phase additive can be used to mask the remaining active sites.
-
The Causality: A competing base, such as triethylamine (TEA), is a small, basic molecule that is added to the mobile phase in low concentrations.[15] It acts as a "silanol suppressor" by preferentially binding to the negatively charged silanol sites, effectively shielding the this compound analyte from these secondary interactions.[15]
-
Action: Implement Protocol 2: Using a Competing Base (Triethylamine) as a Mobile Phase Additive . Note that this approach can shorten column lifetime with prolonged use.[15]
Caption: How low pH and competing bases mitigate silanol interactions.
Step 5: Addressing Contamination and Overload
Finally, consider the sample itself.
-
The Causality: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile) can cause peak distortion. Additionally, injecting too large a mass of the analyte can overload the column, exceeding its linear capacity and causing tailing.[12]
-
Action:
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Reduce Injection Volume/Concentration: Perform a dilution series (e.g., inject 1/2, 1/5th, and 1/10th of the original concentration). If peak shape improves, you were likely overloading the column.
-
Sample Clean-up: If your sample is from a complex matrix, consider using Solid Phase Extraction (SPE) to remove interfering compounds that could contaminate the column.[1]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound (Tf ≤ 1.2).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Phosphoric acid (H₃PO₄) or Formic Acid
-
Buffer salt (e.g., Potassium Phosphate Monobasic or Ammonium Formate)
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Buffer Stock (25 mM): Prepare the aqueous component of your mobile phase containing a 25 mM buffer concentration. For example, dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water.
-
Set Initial pH (e.g., pH 4.5): While stirring, slowly add dilute phosphoric acid to the aqueous buffer to adjust the pH to 4.5.
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous component with your organic solvent (e.g., Acetonitrile) in the desired ratio (e.g., 50:50 v/v). Filter and degas.
-
Equilibrate and Analyze: Equilibrate the HPLC system with this mobile phase for at least 15-20 column volumes. Inject your standard of this compound and record the tailing factor.
-
Iteratively Lower pH: Repeat steps 2-4, lowering the pH of the aqueous buffer in increments (e.g., to pH 4.0, 3.5, 3.0, and 2.5).
-
Determine Optimum: Analyze the trend. You should observe a significant improvement in peak shape as the pH is lowered. The optimal pH is the one that provides a tailing factor of ≤ 1.2 without compromising retention or resolution from other components.
Protocol 2: Using a Competing Base (Triethylamine) as a Mobile Phase Additive
Objective: To mask residual silanol activity using a competing base to improve peak symmetry.
Materials:
-
Optimized mobile phase from Protocol 1 (at the lowest effective pH, e.g., pH 3.0)
-
Triethylamine (TEA), HPLC grade
Procedure:
-
Prepare Aqueous Phase with TEA: To the aqueous portion of your mobile phase (already pH-adjusted and buffered), add TEA to a final concentration of 0.05% to 0.1% (v/v). For 1 liter of aqueous phase, this is 0.5 mL to 1.0 mL of TEA.
-
Safety Note: Work in a fume hood and wear appropriate PPE. TEA is volatile and corrosive.
-
-
Re-adjust pH: The addition of TEA will raise the pH. Carefully re-adjust the pH back down to your target (e.g., 3.0) using your acid (e.g., phosphoric acid).
-
Prepare Final Mobile Phase: Mix the aqueous phase containing TEA with the organic solvent, filter, and degas.
-
Equilibrate and Analyze: Equilibrate the column thoroughly, as TEA may take time to condition the stationary phase. A dedicated column for methods using TEA is highly recommended. Inject your sample and compare the tailing factor to the analysis without TEA.
Protocol 3: HPLC Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Note: Always disconnect the column from the detector during flushing.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes. This removes precipitated buffer.
-
Strong Organic Wash: Flush with 100% Acetonitrile for 30 minutes to remove strongly retained non-polar compounds.
-
Intermediate Polarity Wash: Flush with 100% Isopropanol (IPA) for 30 minutes. IPA is an excellent solvent for a wide range of contaminants and can displace very strongly bound substances.
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).
-
Re-equilibrate: Equilibrate the column with your analytical mobile phase until a stable baseline is achieved before resuming analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. veeprho.com [veeprho.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. moravek.com [moravek.com]
- 11. acdlabs.com [acdlabs.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing off-target effects of 4-Chloro-7-methyl-1H-indazole in cellular assays
Technical Support Center: 4-Chloro-7-methyl-1H-indazole
A Guide to Characterizing Target Engagement and Minimizing Off-Target Effects in Cellular Assays
Welcome to the technical support center for researchers utilizing novel chemical probes. This guide provides a comprehensive framework for validating the cellular activity of this compound and similar novel small molecules. As a Senior Application Scientist, my goal is to equip you with the strategic and technical knowledge to move beyond preliminary observations and build a robust, data-driven understanding of your compound's mechanism of action.
Off-target effects are a primary source of confounding data and irreproducibility in biomedical research and drug discovery.[1] A rigorous, proactive approach to identifying and minimizing these effects is not just best practice; it is essential for generating reliable and translatable results.[2][3]
While this compound is a specific chemical entity, published data on its biological targets and selectivity profile is limited. Therefore, this guide will focus on the fundamental principles and gold-standard methodologies required to characterize any new chemical probe. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors, which often exhibit polypharmacology due to the conserved nature of the ATP-binding pocket across the kinome.[4][5][6] This makes a thorough investigation of selectivity paramount.
This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a desired phenotype with this compound in my cell line. How can I be sure it's not from an off-target effect?
This is the most critical question in early-stage research. An observed phenotype is only the beginning. Attributing it to a specific target requires a weight-of-evidence approach. Off-target effects can arise when a compound interacts with unintended proteins, leading to biological consequences that can be easily misinterpreted as on-target activity.[1]
Your initial steps should focus on establishing a clear and reproducible link between your compound, its intended target (if known), and the cellular outcome.
Recommended Initial Steps:
-
Precise Dose-Response Curve: Generate a full dose-response curve (e.g., 8-10 points) for the observed phenotype. Off-target effects often manifest at higher concentrations.[1] A classic sigmoidal curve with a clear plateau suggests a specific, saturable biological interaction. A shallow curve or continued effect at high concentrations may indicate non-specific activity or cytotoxicity.
-
Cytotoxicity Assessment: Always run a parallel cytotoxicity assay (e.g., MTT, LDH release, or CellTiter-Glo®) using the same cell line and incubation times.[1] You must ensure that the concentrations producing your desired phenotype are significantly lower than those causing cell death. Phenotypes observed only at cytotoxic concentrations are unreliable.
-
Use of Controls (The Rule of Two): Relying on a single compound is insufficient.[2][7] To build a stronger case, best practices recommend a "rule of two," which involves using at least two chemically distinct probes for the same target, or a probe paired with a structurally similar but biologically inactive control.[7] If an inactive analog produces the same phenotype, it strongly suggests the phenotype is due to an off-target effect or an artifact.[1]
Q2: What is the first and most crucial experiment to prove my compound is binding its intended target inside the cell?
You must demonstrate target engagement . This confirms that your compound physically interacts with its target protein in the complex milieu of a living cell at concentrations where you observe the phenotype.[1] The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA®) .[8][9][10]
The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[11] This stabilization makes the protein more resistant to thermal denaturation. By heating intact cells or cell lysates treated with your compound across a temperature gradient, you can measure the amount of soluble target protein remaining at each temperature. A positive target engagement event results in a "thermal shift," where the protein remains soluble at higher temperatures compared to the vehicle-treated control.[9][11]
Below is a diagram illustrating the core principle of CETSA.
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Experimental Protocols & Workflows
This section provides detailed protocols for the key validation assays discussed.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a standard CETSA experiment using Western blotting for detection. It is designed to confirm the intracellular binding of this compound to a specific target protein.[9]
Materials:
-
Cell line expressing the target protein.
-
This compound (and a negative control compound, if available).
-
Vehicle control (e.g., DMSO).
-
PBS with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Lysis buffer (e.g., RIPA buffer).
-
Apparatus for Western blotting (gels, transfer system, antibodies).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) in serum-free media.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a final concentration of ~10^7 cells/mL.
-
Aliquot cell suspension into PCR tubes for each temperature point.
-
Place tubes in a thermal cycler and heat at various temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[12] Follow immediately with a cooling step at room temperature for 3 minutes.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
To separate soluble proteins from aggregated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
-
Data Interpretation:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein relative to the lowest temperature point (e.g., 40°C) against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[11]
-
Q3: My compound has an indazole core, which is common in kinase inhibitors. How can I assess its selectivity across the human kinome?
Given the indazole scaffold, it is highly prudent to assess the selectivity of this compound against a broad panel of protein kinases.[5][6] This is typically done through kinome profiling services offered by specialized contract research organizations (e.g., Eurofins, Reaction Biology, Carna Biosciences).
These services screen your compound, usually at one or two fixed concentrations (e.g., 1 µM and 10 µM), against a large panel of recombinant kinases (often >300).[13][14] The output is typically the percent inhibition for each kinase at the tested concentration.[4]
Why is this important?
-
Identify Primary Targets: If the primary target is unknown, kinome profiling can identify the most potently inhibited kinases.
-
Uncover Off-Targets: It provides a broad view of which other kinases your compound interacts with, which is crucial for interpreting phenotypic data.[15]
-
Guide Optimization: For medicinal chemists, this data is invaluable for guiding structure-activity relationship (SAR) studies to improve selectivity.
Data Presentation: Kinome profiling results are often visualized as a "kinome tree" plot, where inhibited kinases are highlighted, or in tabular format. For clear comparison, summarizing the data in a table is highly effective.
Table 1: Hypothetical Kinome Profiling Data for an Indazole Compound (This is illustrative data to demonstrate how results are typically presented)
| Kinase Family | Kinase Target | % Inhibition at 1 µM | Notes |
| TK | ABL1 | 8% | Negligible activity |
| TK | EGFR | 12% | Negligible activity |
| CMGC | CDK9 | 95% | Potential Primary Target |
| CMGC | CDK2 | 45% | Moderate off-target activity |
| AGC | PKA | 6% | Negligible activity |
| CAMK | PIM1 | 78% | Significant Off-Target |
| Other | PLK1 | 33% | Moderate off-target activity |
This table clearly identifies CDK9 as a potential primary target while also flagging PIM1 as a significant off-target that requires further investigation.
Q4: Beyond candidate-based approaches, how can I get an unbiased, proteome-wide view of my compound's interactions?
To achieve an unbiased survey of all potential binding partners, you should employ chemical proteomics .[16] This powerful set of techniques identifies the proteins that physically interact with your small molecule in a cellular context, without prior assumptions about the target.[17]
Two common compound-centric chemical proteomics approaches are:
-
Affinity-Based Protein Profiling: This involves synthesizing a version of your compound that is attached to a reactive group (for covalent binding) or an affinity tag (like biotin). The modified compound is incubated with cell lysate or intact cells, and interacting proteins are then "fished out" and identified by mass spectrometry (MS).[16]
-
Thermal Proteome Profiling (TPP): This is an advanced extension of CETSA that uses quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously in response to compound treatment.[12] Proteins that show a significant thermal shift are identified as direct or indirect binders. This method does not require chemical modification of your compound.[12]
Below is a workflow diagram for an unbiased target identification strategy.
Caption: Workflow for Unbiased Target Identification and Validation.
Q5: Troubleshooting: I'm observing high cytotoxicity or inconsistent results. What are the likely causes?
Inconsistent results or unexpected cytotoxicity can derail a project. Here are common causes and troubleshooting steps.[1]
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Cytotoxicity at Low Concentrations | 1. The compound is inherently toxic. 2. The compound is unstable in media and degrading into a toxic species. 3. The cell line is particularly sensitive. | 1. Perform a full cytotoxicity profile (e.g., LDH or MTT assay) to define the toxic concentration range.[1] 2. Assess compound stability in cell culture media over the experiment's time course using LC-MS. 3. Test in a different cell line to check if the effect is cell-type specific. |
| Inconsistent Results Between Experiments | 1. Variability in cell health, passage number, or confluency. 2. Compound precipitation from stock or in media. 3. Inconsistent incubation times or other parameters. | 1. Standardize cell culture procedures strictly. Use cells within a defined low passage number range. 2. Visually inspect media for precipitation after adding the compound. Check the solubility limit. 3. Maintain meticulous records and adhere strictly to the experimental protocol. |
| Phenotype Doesn't Match Known Target Biology | 1. Significant off-target effects are dominating the cellular response. 2. The assumed role of the target in your specific cell line is incorrect. | 1. Perform target engagement (CETSA) to confirm binding at the effective concentration.[1] 2. Use a genetic method (siRNA or CRISPR) to validate the target's role in the observed phenotype.[1] 3. Conduct unbiased proteomics to identify potential off-targets.[18] |
| No Observable Effect at High Concentrations | 1. Low cell permeability. 2. Rapid cellular metabolism of the compound. 3. The target is not essential for the measured phenotype in that cell line. | 1. Assess cell permeability using an assay like PAMPA.[1] 2. Measure compound stability in the presence of cell lysates. 3. Confirm target expression in your cell line via Western blot or qPCR. Consider if the pathway is redundant. |
References
- 1. benchchem.com [benchchem.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solution Stability of 4-Chloro-7-methyl-1H-indazole
Welcome to the technical support center for 4-Chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this compound in solution. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-proven insights to help you navigate the complexities of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic aromatic compound with a structure that, while offering significant potential in medicinal chemistry, also presents specific stability challenges in solution.[1][2][3] The indazole core, a fusion of benzene and pyrazole rings, is generally stable, with the 1H-tautomer being the most thermodynamically favored form.[1][2][3][4] However, the substituents on the ring—a chloro group at the 4-position and a methyl group at the 7-position—introduce potential sites for degradation.
This guide will address the primary factors influencing the stability of this compound in solution, including pH, light, temperature, and oxidative stress. We will explore the underlying chemical mechanisms of degradation and provide actionable strategies and detailed protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Here are some common questions encountered by researchers working with this compound.
1. Why is my solution of this compound changing color over time?
A change in solution color is often an indicator of degradation. This can be caused by several factors, including:
-
Oxidation: The indazole ring system can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), trace metal ions, or light.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the breakdown of the molecule. The chloro-substituent may also play a role in photosensitivity.
-
pH-Mediated Hydrolysis: Although the indazole ring is relatively stable, extreme pH conditions (highly acidic or basic) can promote hydrolysis or other rearrangements, potentially affecting the chloro or other functional groups.
2. I'm observing a loss of potency of my compound in solution. What are the likely causes?
Loss of potency is a direct consequence of the degradation of the active molecule. The primary suspects are:
-
Hydrolytic Degradation: Depending on the pH of your solution, the chloro group at the 4-position could be susceptible to nucleophilic substitution by water or hydroxide ions, replacing it with a hydroxyl group.
-
Oxidative Degradation: The methyl group could be oxidized to a carboxylic acid, or the indazole ring itself could undergo oxidative cleavage.
-
Formation of Inactive Tautomers or Isomers: While the 1H-indazole is the most stable tautomer, certain solution conditions could potentially favor the formation of the less stable 2H-indazole, which may have different biological activity.[1][2]
3. What are the ideal storage conditions for a stock solution of this compound?
To maximize the shelf-life of your stock solution, we recommend the following:
-
Solvent Selection: Use a non-aqueous, aprotic solvent like DMSO or DMF for the initial stock solution. These solvents are less likely to participate in hydrolytic degradation.
-
Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a more detailed, cause-and-effect approach to troubleshooting stability problems with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Precipitation in Aqueous Buffer | Poor aqueous solubility, pH-dependent solubility. | 1. Co-solvent Addition: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your aqueous buffer to increase solubility. 2. pH Adjustment: Determine the pKa of the compound. Adjust the buffer pH to be at least 2 units away from the pKa to ensure the compound is in its more soluble ionized or unionized form.[5] |
| Rapid Degradation in Cell Culture Media | Presence of reactive species, enzymatic degradation, pH instability. | 1. Fresh Preparations: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. 2. Component Analysis: Test the stability of the compound in the basal medium without serum or other supplements to identify potential sources of incompatibility. |
| Inconsistent Results Between Experiments | Degradation during handling and experimentation. | 1. Standardized Protocols: Ensure consistent handling procedures, including the duration of exposure to light and ambient temperature. 2. Internal Standards: Use an internal standard during analytical quantification (e.g., HPLC) to account for any degradation that may occur during sample preparation and analysis. |
Strategies for Enhancing Solution Stability
Here are proactive strategies you can implement to enhance the stability of this compound in your solutions.
pH Control and Buffer Selection
The pH of the solution is a critical factor influencing the stability of many pharmaceutical compounds.[6] For this compound, it is crucial to maintain the pH within a stable range to prevent acid or base-catalyzed hydrolysis.
Experimental Protocol: pH Stability Profiling
-
Prepare Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic).
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 µg/mL) in each buffer.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the optimal pH range for stability.
Protection from Light (Photostability)
The aromatic nature and the presence of a chloro-substituent can make this compound susceptible to photodegradation.
Mitigation Strategies:
-
Low-Light Conditions: Perform all experimental manipulations under low-light conditions or using light-blocking materials.
-
Amber Glassware: Use amber-colored glassware or vials for preparing and storing solutions.
-
Photostabilizers: In formulation development, the inclusion of UV-absorbing excipients can be considered.
Minimizing Oxidative Degradation
Oxidation can be a significant degradation pathway, especially for long-term storage or when solutions are exposed to air.
Mitigation Strategies:
-
Antioxidants: The addition of antioxidants to the formulation can help prevent oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant should be compatible with the intended application.
-
Inert Atmosphere: As mentioned for stock solutions, purging with an inert gas is a highly effective method to prevent oxidation.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
Thermal Stress Management
Higher temperatures accelerate the rate of most chemical degradation reactions.
Mitigation Strategies:
-
Refrigeration/Freezing: Store solutions at the lowest practical temperature that does not cause the compound to precipitate. For long-term storage, -80°C is often preferred.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to degradation. Aliquot stock solutions into single-use volumes to avoid this.
Visualizing Stability Strategies
The following diagram illustrates a decision-making workflow for stabilizing a solution of this compound.
Caption: Decision workflow for troubleshooting and enhancing the stability of this compound in solution.
Hypothetical Degradation Pathways
Understanding potential degradation pathways is key to developing effective stabilization strategies.
Caption: Potential degradation pathways for this compound in solution.
Conclusion
Enhancing the stability of this compound in solution requires a systematic approach that considers the inherent chemical properties of the molecule and the specific experimental conditions. By carefully controlling pH, protecting solutions from light, minimizing exposure to oxygen, and managing temperature, researchers can significantly improve the reliability and reproducibility of their results. This guide provides a framework for diagnosing and solving common stability issues, empowering you to proceed with your research with greater confidence.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Addressing ambiguous NMR signals in the characterization of 4-Chloro-7-methyl-1H-indazole
Welcome to the technical support guide for the NMR characterization of 4-Chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting NMR spectra for substituted indazoles. Ambiguities in NMR signals for this class of compounds are common, often stemming from inherent structural and dynamic properties. This guide provides in-depth, field-proven insights and step-by-step protocols to achieve unambiguous structural elucidation.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common questions and establishes a baseline understanding of the NMR characteristics of this compound.
Q1: What is the primary cause of ambiguity in the NMR spectrum of N-unsubstituted indazoles?
A1: The most significant challenge arises from prototropic tautomerism .[1][2] this compound can exist as two rapidly interconverting tautomers: the 1H- and 2H-forms. The 1H-tautomer is generally the more thermodynamically stable form.[2] However, the position of this equilibrium is sensitive to environmental factors such as the solvent, temperature, and concentration.[3][4] This equilibrium can result in either a single set of time-averaged signals or, if the exchange is slow on the NMR timescale, two distinct sets of signals corresponding to both tautomers, complicating the spectrum.
Caption: Tautomeric equilibrium of 4-Chloro-7-methyl-indazole.
Q2: Why does the N-H proton signal appear as a broad singlet and vary in chemical shift?
A2: The N-H proton's signal characteristics are due to several factors:
-
Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can cause rapid relaxation of the attached proton, leading to signal broadening.
-
Chemical Exchange: The N-H proton can exchange with other labile protons in the sample (like trace water) or between indazole molecules. This exchange process, if occurring at an intermediate rate on the NMR timescale, significantly broadens the signal.
-
Solvent Effects: The chemical shift of the N-H proton is highly sensitive to the solvent due to differences in hydrogen bonding.[5] In hydrogen-bond accepting solvents like DMSO-d₆, the signal is typically sharp and far downfield (>12 ppm), whereas in less polar solvents like CDCl₃, it may be broader and more upfield.[6]
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for the dominant 1H-tautomer?
A3: While the exact values depend on the solvent and concentration, the following table provides an estimated range for the key signals of this compound based on data from analogous substituted indazoles.[7][8][9][10]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected ¹H Multiplicity |
| H3 | 8.0 - 8.3 | 133 - 136 | s (singlet) |
| H5 | 7.1 - 7.4 | 115 - 118 | d (doublet) |
| H6 | 6.9 - 7.2 | 122 - 125 | d (doublet) |
| 7-CH₃ | 2.4 - 2.6 | 15 - 18 | s (singlet) |
| N1-H | 10.0 - 13.5 (variable) | - | br s (broad singlet) |
| C3a | - | 120 - 123 | Quaternary |
| C4 | - | 118 - 121 | Quaternary |
| C7 | - | 128 - 131 | Quaternary |
| C7a | - | 140 - 143 | Quaternary |
Note: The relative positions of H5 and H6 can vary. Unambiguous assignment requires 2D NMR.
Section 2: Advanced Troubleshooting Guide
This section provides a logical workflow for resolving complex ambiguities encountered during spectral analysis.
Issue: My ¹H NMR spectrum shows more signals than expected or severe aromatic signal overlap.
-
Problem Description: Instead of the expected four signals (3 aromatic, 1 methyl), the spectrum displays either two distinct sets of signals or a complex, unresolvable multiplet in the aromatic region. This is a common issue when characterizing newly synthesized indazole derivatives.[11]
-
Probable Cause: This is the classic signature of the 1H/2H tautomeric equilibrium being slow enough to be observed on the NMR timescale. The presence of two distinct chemical entities in solution naturally leads to a more complex spectrum. The ratio of these species can be influenced by your choice of solvent.[3][12]
-
Resolution Workflow: A systematic approach is required to dissect this complexity. The goal is to either simplify the spectrum by shifting the equilibrium or to use advanced experiments to assign all signals definitively.
Caption: Workflow for resolving ambiguous NMR spectra.
Issue: How can I unambiguously assign the aromatic protons H-5 and H-6?
-
Problem Description: The H-5 and H-6 protons appear as a pair of ortho-coupled doublets. While a COSY experiment confirms their connectivity, it does not definitively assign which signal corresponds to which proton.
-
Probable Cause: Simple 1D and COSY spectra lack the necessary information to differentiate between these two positions. Their chemical shifts are influenced by the combined electronic effects of the C4-chloro and C7-methyl groups, making prediction difficult.
-
Resolution Protocol: The definitive assignment relies on long-range and through-space correlations, which can be mapped using Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments.[13][14][15]
Caption: Key NOE and HMBC correlations for structural assignment.
Key Diagnostic Correlations:
-
NOE: Irradiating the 7-CH₃ protons should produce a Nuclear Overhauser Effect (enhancement) on the signal for H-6, as they are spatially close. This is the most direct method for identifying H-6.[16]
-
HMBC: The methyl protons (7-CH₃) will show a three-bond correlation (³J) to C-6 and a two-bond correlation (²J) to C-7. The proton identified as H-6 via NOE should show a strong correlation to the quaternary carbon C-7a. The other aromatic proton, H-5, will show correlations to the chlorine-bearing C-4 and C-7a. These correlations provide a self-validating network of connections that confirms the entire structure.[1]
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for acquiring the necessary data for unambiguous characterization.
Protocol 1: Standard 1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated solvent (DMSO-d₆ is highly recommended for initial analysis to resolve the N-H proton).[17][18]
-
¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the range from 0 to 15 ppm to capture the downfield N-H proton.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT-135 experiment can be useful to differentiate between CH, CH₂, and CH₃ signals from quaternary carbons.
-
COSY: Run a standard gradient-selected ¹H-¹H COSY experiment to establish proton-proton coupling networks, primarily to confirm the H-5/H-6 ortho coupling.
-
HSQC: Acquire a gradient-selected ¹H-¹³C HSQC experiment to correlate each proton to its directly attached carbon atom.
Protocol 2: 2D HMBC for Long-Range Correlations
-
Causality: The HMBC experiment is crucial for mapping the carbon skeleton by detecting correlations between protons and carbons separated by 2 or 3 bonds. This is essential for assigning quaternary carbons and linking different spin systems.[15]
-
Setup: Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems).
-
Optimization: The key parameter is the long-range coupling delay, which is optimized for a specific J-coupling value (ⁿJCH). A typical value is 8 Hz, which effectively detects correlations over a range of 4-12 Hz.
-
Analysis:
-
Look for the correlation from the sharp 7-CH₃ singlet to carbons C-6 and C-7.
-
Identify the correlations from H-5 to C-4 and C-7a.
-
Confirm correlations from H-6 to C-7a and C-4.
-
The proton at C-3 should correlate to C-3a and C-4.
-
Protocol 3: 1D NOE or 2D NOESY for Spatial Proximity
-
Causality: The NOE effect is distance-dependent (proportional to 1/r⁶, where r is the distance between nuclei) and provides definitive proof of through-space proximity, which is invaluable for distinguishing between regioisomers and assigning adjacent protons.[1]
-
Setup (1D Difference NOE):
-
Acquire a control spectrum without irradiation.
-
Selectively irradiate the 7-CH₃ proton resonance with low-power RF for a set mixing time (e.g., 1-2 seconds).
-
Subtract the control spectrum from the irradiated spectrum.
-
A positive signal enhancement should appear at the resonance frequency of H-6, confirming their proximity.
-
-
Setup (2D NOESY):
-
A 2D NOESY experiment provides a comprehensive map of all NOEs.
-
Use a standard NOESY pulse sequence with a mixing time appropriate for a small molecule (e.g., 500-800 ms).
-
Analysis: Look for a cross-peak correlating the 7-CH₃ signal with the H-6 signal.
-
By systematically applying this workflow and these advanced NMR techniques, researchers can overcome the inherent ambiguities in the spectrum of this compound to achieve a confident and complete structural assignment.
References
- 1. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]
- 3. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. unn.edu.ng [unn.edu.ng]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of Substituted Indazoles: A Spotlight on 4-Chloro-7-methyl-1H-indazole
Introduction: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its versatile nature allows for substitution at multiple positions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This structural versatility is not merely academic; it has translated into significant clinical success. Several FDA-approved drugs, including the potent kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its importance in the development of targeted cancer therapies.[1] The bioactivity of an indazole derivative is exquisitely sensitive to the nature and position of its substituents, which modulate its physicochemical properties, target binding affinity, and selectivity.
This guide provides an in-depth comparative analysis of the bioactivity of indazole derivatives, with a specific focus on predicting the performance of 4-Chloro-7-methyl-1H-indazole . While specific experimental data for this particular compound is not extensively available in public literature, we can construct a robust predictive profile by dissecting its structure and applying well-established Structure-Activity Relationship (SAR) principles derived from closely related, well-characterized analogs. This analysis is designed to provide researchers, scientists, and drug development professionals with a logical framework for evaluating and prioritizing substituted indazoles in their discovery pipelines.
Deconstructing the Molecule: A Predictive SAR Analysis of this compound
The potential bioactivity of this compound is dictated by the interplay of its two key substituents: the chloro group at the 4-position and the methyl group at the 7-position.
The Influence of the 4-Chloro Substituent
Substitution at the C4 position of the indazole ring places the substituent in a sterically sensitive region, projecting into the solvent-exposed area in many enzyme active sites. A chloro group at this position introduces several key effects:
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom can modulate the pKa of the indazole ring system, potentially influencing hydrogen bonding interactions with target proteins.
-
Steric and Hydrophobic Contributions: The chlorine atom adds bulk and increases lipophilicity, which can either enhance binding through favorable hydrophobic interactions or cause steric clashes that reduce potency.
-
Halogen Bonding: The electrophilic crown of the chlorine atom can participate in halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in a protein's active site, providing an additional, highly directional binding interaction that can significantly enhance affinity and selectivity.
Studies on indazole arylsulfonamides as CCR4 antagonists have shown that substitutions at C4 are well-tolerated, with methoxy and hydroxyl groups proving to be potent.[2][3] This suggests that the 4-position is amenable to substitution, and the specific nature of the group is critical for tuning activity.
The Influence of the 7-Methyl Substituent
The 7-position is adjacent to the N1 nitrogen atom of the pyrazole ring, a critical interaction point for many indazole-based inhibitors.
-
Steric Hindrance: A methyl group at C7 can create steric hindrance that influences the orientation of larger substituents placed at the N1 position, a common strategy for achieving kinase selectivity. This steric clash can be detrimental; for instance, in the development of CCR4 antagonists, only small groups were tolerated at the C7 position.[2][3]
-
Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the molecule, which can impact cell permeability and metabolic stability.[4]
-
Reaction Regioselectivity: The presence of a substituent at the 7-position can influence the outcome of N-alkylation or N-arylation reactions, potentially favoring the formation of the N1 isomer over the N2 isomer, which can have profoundly different biological activities.[5]
Based on this analysis, this compound is predicted to be a moderately lipophilic molecule. Its 4-chloro group could contribute to target binding via hydrophobic or halogen bonding interactions, while the 7-methyl group may sterically restrict the types of modifications possible at the N1 position for subsequent lead optimization.
Comparative Bioactivity Analysis: Indazoles in Major Therapeutic Areas
Indazole derivatives have demonstrated significant efficacy across multiple therapeutic areas, most notably in oncology and anti-inflammatory applications.
Anti-Cancer Activity: Indazoles as Potent Kinase Inhibitors
The inhibition of protein kinases is the most prominent and successful application of the indazole scaffold in drug discovery.[6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Indazoles act as ATP-competitive inhibitors, with the N1-H and N2 atoms of the pyrazole ring typically forming key hydrogen bonds with the "hinge" region of the kinase active site. The table below compares the inhibitory potency (IC50) of several substituted indazoles against key oncogenic kinases.
| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) | Key Substitutions | Reference |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | 10-84 | 5-amino, 6-sulfonamide | [7] |
| Axitinib | VEGFRs | 0.1 - 1.6 | 3-alkyne, 6-sulfide | N/A |
| Linifanib (ABT-869) | VEGFR2, PDGFRβ | 3, 4 | 3-amino, 5-carboxamide | [7] |
| Indazole Amide (C05) | PLK4 | < 0.1 | 3-ethynyl, 6-thioacetamide | [8] |
| Indazole-based Inhibitor (102) | FGFR1 | 30.2 | 4-carboxamide, 6-aryl | [9] |
| Quinazoline-Indazole (12c) | VEGFR-2 | 5.6 | 3-amino, N1-quinazoline | [6] |
| 3-(pyrazin-2-yl)-1H-indazole (59a) | Pim1-3 | 3-11 | 3-pyrazine | [6] |
This data highlights that potent kinase inhibition is achievable with diverse substitution patterns across the indazole scaffold. The success of Pazopanib and Axitinib demonstrates that complex substitutions at positions 3, 5, and 6 are key to achieving high potency and desired selectivity. The sub-nanomolar potency of compound C05 against PLK4 further underscores the scaffold's potential.[8] For this compound, its potential as a kinase inhibitor would likely depend on further derivatization, particularly at the C3 and N1 positions, to introduce moieties that can engage with specific kinase active sites.
Anti-Inflammatory Activity
Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response.[10][11] Indazole derivatives have been explored as anti-inflammatory agents, some of which function through the inhibition of the COX-2 pathway.[12][13]
| Compound | Assay Model | Efficacy/Potency | Reference |
| Benzydamine | Clinical Use | Analgesic, Antipyretic | N/A |
| Indazole Derivative 10 | Formalin-induced paw edema | Distinct anti-inflammatory profile | N/A |
| Indazole Derivative 13 | Formalin-induced paw edema | Distinct anti-inflammatory profile | N/A |
While quantitative IC50 data against COX enzymes is less commonly published for novel indazoles, the in vivo carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity.[14][15] The demonstrated activity of various derivatives in these models suggests the scaffold is a promising starting point for novel anti-inflammatory drugs. The electronic properties of the 4-chloro group in our target molecule could play a role in binding to the active site of enzymes like COX-2.
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the context in which these compounds operate, the following diagrams illustrate a typical drug discovery workflow and the primary signaling pathways targeted by indazole derivatives.
Caption: A generalized workflow for kinase inhibitor discovery.
Caption: The VEGFR-2 signaling pathway, a key target for indazole-based anti-cancer drugs.[16][17][18]
Caption: The COX-2 pathway in inflammation, a target for anti-inflammatory indazoles.[10][11][12]
Authoritative Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key bioassays used to evaluate indazole derivatives.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of a test compound against a specific protein kinase by measuring the amount of ADP produced in the kinase reaction.
-
Principle: Kinase activity consumes ATP, producing ADP. A proprietary reagent is used to deplete the remaining ATP, and then a second reagent converts the ADP back to ATP, which is used in a luciferase reaction to generate a luminescent signal directly proportional to the initial kinase activity.
-
Materials:
-
Kinase of interest (e.g., VEGFR-2), substrate peptide, and ATP.
-
Test Compound (e.g., this compound) dissolved in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Then, dilute this series into the Kinase Assay Buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution or DMSO vehicle control to each well.
-
Enzyme Addition: Add 5 µL of a solution containing the kinase enzyme and its specific substrate peptide to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[19]
-
Protocol 2: Anti-Proliferative MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.[20][21]
-
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test Compound stock solution in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, visible purple precipitates will form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against compound concentration to determine the IC50 value.[22]
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[14][23]
-
Principle: Subplantar injection of carrageenan in the rat hind paw induces a biphasic inflammatory response characterized by a measurable increase in paw volume (edema). The ability of a test compound to reduce this swelling indicates anti-inflammatory activity.[15][24]
-
Materials:
-
Male Wistar rats (180-200 g).
-
1% (w/v) λ-Carrageenan suspension in sterile saline.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
Plebismometer or digital calipers for paw volume measurement.
-
-
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups.
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plebismometer.
-
Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of the 1% carrageenan suspension into the subplantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (ΔV) at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
-
Conclusion and Future Outlook
This guide provides a comprehensive framework for understanding the potential bioactivity of This compound by leveraging established structure-activity relationships from the broader indazole class. The analysis predicts that the 4-chloro group could be beneficial for target engagement, while the 7-methyl group may present steric constraints for further optimization at the N1 position.
The true potential of this compound can only be unlocked through empirical testing. Its most promising applications are likely as a scaffold in kinase inhibitor or anti-inflammatory drug discovery programs. The detailed protocols provided herein offer a clear path for its initial biological characterization. By systematically evaluating this and other novel indazole derivatives, the scientific community can continue to expand the therapeutic utility of this remarkable and clinically validated privileged structure.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. inotiv.com [inotiv.com]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of 4-Chloro-7-methyl-1H-indazole Activity in Diverse Cell Lines
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Derivatives of indazole have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[3][5] This guide focuses on a specific, lesser-studied derivative, 4-Chloro-7-methyl-1H-indazole, and provides a comprehensive framework for its systematic evaluation across multiple cancer cell lines.
Given the novelty of this particular compound, this document serves as a roadmap for researchers, outlining a robust cross-validation strategy to elucidate its therapeutic potential. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and propose a framework for comparing its activity against established kinase inhibitors. Our approach is designed to ensure scientific rigor and generate a comprehensive dataset for informed decision-making in the early stages of drug discovery.
Part 1: Initial Broad-Spectrum Screening for Bioactivity
The first critical step in evaluating a novel compound is to determine its general cytotoxic or anti-proliferative activity across a diverse panel of cancer cell lines. This approach helps to identify potential cancer types that are particularly sensitive to the compound and can provide early insights into its mechanism of action.[6][7]
Experimental Design: Multi-Cancer Cell Line Panel Screening
A common and effective strategy is to utilize a well-characterized panel of human cancer cell lines, such as a subset of the NCI-60 panel or a custom panel representing various tissue origins.[8][9] This allows for a broad assessment of the compound's activity and can reveal tissue-specific sensitivities.
Proposed Cell Line Panel:
| Tissue of Origin | Cell Line | Key Features |
| Breast Cancer | MCF-7 | Estrogen receptor-positive |
| Breast Cancer | MDA-MB-231 | Triple-negative, highly invasive |
| Lung Cancer | A549 | Non-small cell lung cancer |
| Colorectal Cancer | HCT116 | KRAS mutant |
| Melanoma | A375 | BRAF V600E mutant |
| Leukemia | K562 | Chronic myelogenous leukemia |
Workflow for Initial Screening
Caption: Workflow for initial cell viability screening.
Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: IC50 Values
The results of the initial screening should be summarized in a table for easy comparison of the compound's potency across different cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | Experimental Value |
| MDA-MB-231 | Breast | Experimental Value |
| A549 | Lung | Experimental Value |
| HCT116 | Colorectal | Experimental Value |
| A375 | Melanoma | Experimental Value |
| K562 | Leukemia | Experimental Value |
Part 2: Mechanistic Elucidation - Apoptosis Assays
Once the anti-proliferative activity of this compound is confirmed, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[13] Key markers of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS).[14][15]
Experimental Design: Dual Caspase-3/7 and Annexin V Staining
A dual-staining approach using a substrate for caspases-3 and -7 and fluorescently labeled Annexin V allows for the simultaneous detection of two key apoptotic events.[16][17][18] This provides a more robust assessment of apoptosis induction.
Protocol: Caspase-3/7 and Annexin V Assay
Materials:
-
A fluorescent Annexin V conjugate (e.g., Annexin V-FITC)
-
A luminescent or fluorescent caspase-3/7 substrate
-
Binding buffer
-
Propidium Iodide (PI) or another viability dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat the most sensitive cell line(s) identified in the initial screening with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add the fluorescent Annexin V conjugate and the caspase-3/7 substrate. Incubate in the dark for 15-30 minutes. Add a viability dye like PI just before analysis.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
Interpretation of Results:
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Caspase-3/7 active: Cells undergoing apoptosis
Part 3: Target Identification and Comparative Analysis
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[3][19] Therefore, a kinase inhibition profile of this compound is essential for identifying its molecular targets.
Experimental Design: Kinase Profiling Assay
Kinase profiling assays measure the ability of a compound to inhibit the activity of a large panel of kinases.[20][21][22][23][24] This can be done through various platforms, such as radiometric assays or fluorescence-based assays.[24]
Caption: Workflow for kinase inhibitor profiling.
Comparative Analysis with Alternative Inhibitors
Based on the kinase profiling results, select relevant, clinically approved kinase inhibitors for a head-to-head comparison. For instance, if this compound inhibits kinases in the MAPK/ERK pathway, such as BRAF, then BRAF inhibitors like Vemurafenib or Dabrafenib would be appropriate comparators.[25][26][27][28] If it targets receptor tyrosine kinases like NTRK, then inhibitors like Larotrectinib or Entrectinib would be suitable alternatives.[29][30][31][32][33]
Table 2: Comparative IC50 Values in A375 (BRAF V600E) Cell Line
| Compound | Primary Target(s) | IC50 (µM) in A375 |
| This compound | To be determined | Experimental Value |
| Vemurafenib | BRAF V600E | Literature/Experimental Value |
| Dabrafenib | BRAF V600E | Literature/Experimental Value |
Signaling Pathway Analysis
To confirm that the compound inhibits the identified target in a cellular context, perform a Western blot analysis to examine the phosphorylation status of downstream effector proteins.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
This guide provides a systematic and scientifically rigorous framework for the initial characterization and cross-validation of this compound. By starting with a broad cell line screen, followed by mechanistic studies and target identification, researchers can build a comprehensive profile of this novel compound. The comparative analysis against established drugs is crucial for understanding its relative potency and potential advantages. This structured approach will enable a thorough evaluation of its therapeutic potential and guide future drug development efforts.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 4-Chloro-3-methyl-1H-indazole | 16640-87-2 | Benchchem [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 9. AddexBio Service - CancerCellLineScreening [addexbio.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 17. biotium.com [biotium.com]
- 18. researchgate.net [researchgate.net]
- 19. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 22. pubs.acs.org [pubs.acs.org]
- 23. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. mskcc.org [mskcc.org]
- 26. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 27. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cancercenter.com [cancercenter.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. What are NTRK inhibitors and how do they work? [synapse.patsnap.com]
- 31. NTRK Therapy among Different Types of Cancers, Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. NTRK inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
Orthogonal methods for confirming the purity of 4-Chloro-7-methyl-1H-indazole
A Guide to Orthogonal Purity Confirmation of 4-Chloro-7-methyl-1H-indazole
Introduction: The Imperative for Unimpeachable Purity
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. This compound, a key heterocyclic building block in the synthesis of various therapeutic agents, is no exception. Its purity is not merely a quality metric but a critical determinant of the final drug product's safety profile and therapeutic effect. Even trace impurities—be they residual starting materials, synthetic by-products, isomers, or degradants—can have unintended pharmacological or toxicological consequences.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous characterization of any API. This guide eschews a simplistic, single-method approach to purity analysis. Instead, we delve into the principle of orthogonality, a robust strategy that employs multiple, independent analytical techniques to build a comprehensive and undeniable purity profile. By leveraging methods with fundamentally different separation and detection mechanisms, we create a self-validating system that minimizes the risk of overlooking co-eluting or non-responsive impurities, thereby ensuring the highest degree of confidence in the quality of this compound.
The Principle of Orthogonality: A Multi-Faceted Approach to Truth
An analytical method's "blind spots" are its greatest liability. A standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, for instance, separates compounds based on their hydrophobicity. If an impurity shares a similar hydrophobicity with the main compound, it may co-elute and remain hidden. Orthogonality overcomes this by using analytical techniques that probe different physicochemical properties of the molecule.
The core tenet is to combine at least two methods whose separation mechanisms are based on different principles. For this compound, a weakly basic, aromatic heterocycle, an ideal orthogonal strategy would combine methods based on:
-
Partitioning/Hydrophobicity: (e.g., RP-HPLC)
-
Polarity/Adsorption: (e.g., Supercritical Fluid Chromatography)
-
Charge-to-Size Ratio: (e.g., Capillary Electrophoresis)
-
Volatility/Mass: (e.g., Gas Chromatography-Mass Spectrometry)
-
Nuclear Magnetic Properties: (e.g., Quantitative NMR)
This multi-pronged analysis ensures that what is missed by one method is likely to be detected by another, providing a holistic and trustworthy assessment of purity.
Caption: The principle of orthogonal analysis for a comprehensive purity profile.
Anticipating the Unseen: Potential Impurities
A robust analytical strategy is built upon an understanding of what impurities might be present. Based on common synthetic routes for indazoles, such as those involving cyclization of substituted aminobenzonitriles or aminophenones, we can anticipate several classes of impurities for this compound.
-
Process-Related Impurities: Unreacted starting materials, intermediates, or reagents.
-
Isomeric Impurities: Positional isomers such as 5-Chloro-7-methyl-1H-indazole or 4-Chloro-6-methyl-1H-indazole, which can be particularly challenging to separate.
-
Related Substances: Products of side reactions, such as dehalogenated (7-methyl-1H-indazole), oxidized (N-oxide), or rearranged species.
-
Degradants: Compounds formed during storage or under stress conditions.
-
Residual Solvents: Organic solvents used during synthesis and purification.
Comparative Guide to Orthogonal Methodologies
Primary Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical purity analysis, separating compounds based on their hydrophobic character. It is an excellent starting point for assessing the purity of this compound.
Causality Behind Experimental Choices: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention, suitable for aromatic compounds. The mobile phase, a mixture of water and acetonitrile, allows for gradient elution to resolve compounds with a range of polarities. A mild acidic modifier (formic acid) is used to ensure consistent protonation of the basic indazole nitrogen, leading to sharper, more symmetrical peaks. UV detection is selected based on the chromophore present in the indazole ring system.
Caption: Standard experimental workflow for RP-HPLC analysis.
Experimental Protocol: RP-HPLC-UV
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Acetonitrile:Water.
Orthogonal Method 1: Supercritical Fluid Chromatography (SFC)
SFC provides a distinct, often "orthogonal," selectivity compared to RP-HPLC. It uses supercritical CO2 as the primary mobile phase, which behaves like a non-polar solvent. This makes SFC operate in a normal-phase mode, separating compounds based on polarity and interactions with a polar stationary phase. It is particularly powerful for resolving isomers.
Causality Behind Experimental Choices: The use of supercritical CO2 modified with methanol creates a mobile phase with tunable polarity. A polar stationary phase (e.g., pyridine- or amino-based) is selected to maximize polar interactions (hydrogen bonding, dipole-dipole) with the analyte and its impurities, providing a separation mechanism fundamentally different from the hydrophobic partitioning in RP-HPLC. MS detection is often coupled to provide mass information for peak identification.
Caption: Experimental workflow for SFC-MS analysis.
Experimental Protocol: SFC-MS
-
Column: Pyridine-based, 100 mm x 3.0 mm, 3.0 µm particle size.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol.
-
Gradient: 5% to 40% B over 8 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: PDA (220-400 nm) and Mass Spectrometry (ESI+).
-
Sample Preparation: Prepare a 1.0 mg/mL solution in Methanol.
Orthogonal Method 2: Capillary Electrophoresis (CE)
CE offers a completely different separation mechanism based on the electrophoretic mobility of ions in an electric field. For ionizable compounds like this compound, separation is dictated by the charge-to-size ratio, providing a powerful orthogonal check on chromatographic methods.
Causality Behind Experimental Choices: A low pH buffer (e.g., phosphate buffer at pH 2.5) is chosen to ensure the indazole nitrogen is fully protonated and positively charged. This allows it to migrate towards the cathode. The separation occurs in a fused-silica capillary, offering extremely high efficiency. This technique is excellent for resolving impurities with different pKa values or sizes that might co-elute in HPLC.
Caption: Experimental workflow for Capillary Electrophoresis analysis.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM Sodium Phosphate, pH 2.5.
-
Voltage: 25 kV (positive polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Prepare a 0.1 mg/mL solution in water or BGE.
Orthogonal Method 3: Quantitative NMR (qNMR)
Unlike separation-based techniques, qNMR is a primary analytical method that can determine purity without requiring a reference standard of the analyte itself. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integrals of specific, non-overlapping signals from the analyte to those of a certified internal standard of known purity and weight, an absolute purity value can be calculated.
Causality Behind Experimental Choices: A certified internal standard (e.g., maleic acid or dimethyl sulfone) is chosen that has sharp, simple signals in a region of the ¹H NMR spectrum free from analyte or impurity signals. A deuterated solvent (e.g., DMSO-d6) is used to dissolve both the sample and standard. Critical acquisition parameters, such as a long relaxation delay (D1), are essential to ensure all protons fully relax between scans, which is mandatory for accurate integration and quantification.
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: ¹H-qNMR
-
Spectrometer: 400 MHz or higher.
-
Internal Standard: Certified Maleic Acid.
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound.
-
Accurately weigh ~10 mg of certified maleic acid into the same vial.
-
Dissolve both in ~0.7 mL of DMSO-d6.
-
-
Key Acquisition Parameters:
-
Pulse Angle: 30-90 degrees (must be consistent).
-
Relaxation Delay (D1): > 5 x T1 (longest relaxing proton), typically 30-60 seconds.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the methyl protons).
-
Integrate the signal for the internal standard (singlet for maleic acid protons).
-
-
Calculation: Use the standard qNMR equation to determine absolute purity (w/w %).
Summary and Data Comparison
The true power of this approach is realized when comparing the results from each method. A sample deemed "pure" by HPLC might reveal a hidden isomeric impurity in SFC or a charged species in CE.
| Parameter | RP-HPLC | SFC | Capillary Electrophoresis (CE) | qNMR |
| Separation Principle | Hydrophobicity | Polarity / Adsorption | Charge-to-Size Ratio | None (Spectroscopic) |
| Orthogonality | Baseline | High (vs. RP-HPLC) | Very High (vs. Chromatography) | Absolute (Primary Method) |
| Best For Detecting | Broad range of polar/non-polar impurities | Isomers, polar compounds | Charged/ionizable impurities, small ions | All proton-containing structures |
| Quantitation | Relative (% Area) | Relative (% Area) | Relative (% Area) | Absolute (% Weight) |
| Throughput | Moderate | High | High | Low |
| "Green" Chemistry | High solvent use | Low organic solvent use | Very low solvent use | Low solvent use |
| Confirmatory Power | Low (Retention Time) | Moderate (RT + Mass) | Low (Migration Time) | Very High (Structural Info) |
Conclusion: A Self-Validating System for Unquestionable Quality
Confirming the purity of a pharmaceutical intermediate like this compound demands more than a single analytical run; it requires a meticulously constructed, evidence-based argument. The use of orthogonal methods—RP-HPLC, SFC, CE, and qNMR—provides this robust framework. Each technique acts as a check on the others, probing different molecular properties to build a composite picture of purity that is far more reliable and defensible than any single method alone.
For routine quality control, a validated RP-HPLC method may suffice. However, for reference standard characterization, stability studies, and responding to regulatory inquiries, a comprehensive orthogonal approach is indispensable. This multi-faceted strategy ensures that the purity value assigned to a batch of this compound is not just a number, but a scientifically validated statement of quality.
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7-methyl-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs, particularly in oncology.[1][2] Its versatile nature allows for a wide range of chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Chloro-7-methyl-1H-indazole analogs, a promising scaffold for the development of novel kinase inhibitors. While direct, comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes data from closely related indazole series to infer key structural determinants of activity and provide a rational framework for the design of next-generation inhibitors.
The this compound Core: A Privileged Starting Point
The this compound core presents a unique combination of electronic and steric features that make it an attractive starting point for kinase inhibitor design. The indazole ring itself is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.[3] The substituents at the 4 and 7 positions are anticipated to play significant roles in modulating the compound's overall profile.
-
4-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the indazole nitrogen atoms, potentially modulating the strength of the hinge-binding interactions. Furthermore, the chloro group can occupy small hydrophobic pockets within the ATP-binding site of various kinases, contributing to binding affinity.
-
7-Methyl Group: The methyl group at the 7-position can provide a beneficial steric effect, potentially orienting the molecule for optimal interactions within the active site. It can also enhance metabolic stability by blocking a potential site of oxidation and increase lipophilicity, which can impact cell permeability and overall pharmacokinetic properties.[4]
Structure-Activity Relationship (SAR) Insights for Analog Design
Based on the analysis of SAR studies of various indazole-based kinase inhibitors, we can extrapolate key principles to guide the design of potent and selective this compound analogs.[3][5][6] The following sections explore the impact of substitutions at different positions of the indazole core.
Substitutions at the N1 and N2 Positions
The N1 and N2 positions of the indazole ring are often crucial for both potency and the overall physicochemical properties of the inhibitor.
-
N1-Substitution: Alkylation or arylation at the N1 position can significantly impact the compound's interaction with the solvent-exposed region of the ATP-binding site. Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can improve metabolic stability. Larger or more complex substituents can be designed to target specific sub-pockets, potentially enhancing selectivity.
-
N2-Substitution: While the 1H-indazole tautomer is generally more stable, N2-substituted isomers can sometimes exhibit different kinase inhibition profiles. The choice between N1 and N2 substitution can be a critical factor in achieving the desired selectivity.
Modifications at the C3 Position
The C3 position of the indazole ring is a key vector for introducing substituents that can interact with the deeper regions of the ATP-binding site or extend into the solvent-exposed area.
-
Aryl and Heteroaryl Groups: The introduction of substituted phenyl or heteroaryl rings at the C3 position is a common strategy to enhance potency through additional hydrophobic and hydrogen bonding interactions. The nature and position of substituents on these rings are critical for fine-tuning activity. For example, in other indazole series, electron-donating groups like methoxy and electron-withdrawing groups like halogens on a C3-phenyl ring have been shown to modulate potency against different kinases.[3]
-
Amide and Urea Linkages: Connecting a substituent to the C3 position via an amide or urea linker can provide additional hydrogen bond donors and acceptors, which can form critical interactions with the kinase active site. The nature of the group attached to the amide or urea is a key determinant of activity.
Substitutions at the C5 and C6 Positions
The C5 and C6 positions of the benzene ring portion of the indazole scaffold are often directed towards the solvent-exposed region of the kinase active site.
-
Improving Solubility and Pharmacokinetics: Introducing polar groups, such as morpholine, piperazine, or other water-solubilizing moieties, at these positions can significantly improve the aqueous solubility and overall pharmacokinetic profile of the compound.[2]
-
Targeting Specific Interactions: Depending on the target kinase, substituents at C5 or C6 can be designed to form specific interactions with amino acid residues in the solvent-front region, which can contribute to both potency and selectivity.
Inferred SAR Summary for this compound Analogs
The following table provides a hypothetical comparison of this compound analogs with various substitutions, based on extrapolated SAR principles from related indazole series. The predicted activity is a qualitative assessment based on general trends observed in kinase inhibitor design.
| Compound ID | R1 (at N1) | R3 | R5 | R6 | Predicted Kinase Inhibitory Potency | Rationale for Predicted Activity |
| Parent | H | H | H | H | Low | Unsubstituted scaffold lacks key interactions for high potency. |
| Analog A | CH₃ | 3-methoxyphenyl | H | H | Moderate to High | N1-methylation can improve metabolic stability. The 3-methoxyphenyl group at C3 can form favorable interactions in the ATP binding site.[3] |
| Analog B | H | 4-(morpholin-4-yl)phenyl | H | H | Moderate | The morpholine group can enhance solubility, but the direct linkage at C3 might not be optimal for all kinases. |
| Analog C | H | H | H | 4-(4-methylpiperazin-1-yl) | High | The piperazine moiety at C6 is a common feature in potent kinase inhibitors, improving solubility and allowing for interactions in the solvent-exposed region.[2] |
| Analog D | CH₃ | 3-aminophenyl | H | H | Moderate | The amino group can act as a hydrogen bond donor, potentially increasing affinity for certain kinases. |
| Analog E | H | H | 4-fluorophenyl | H | Moderate | A fluorine substitution can modulate electronic properties and sometimes lead to favorable interactions. |
Experimental Protocols for Evaluation
To experimentally validate the SAR of newly synthesized this compound analogs, standardized in vitro assays are essential. The following are detailed protocols for a primary biochemical kinase inhibition assay and a secondary cell-based proliferation assay.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound analogs (test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each analog in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (containing the kinase in kinase assay buffer).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogs (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Visualizing SAR and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the inferred SAR, the kinase inhibition assay workflow, and the cell viability assay workflow.
Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct SAR data for this specific core is not extensively published, by leveraging insights from related indazole series, a rational approach to analog design can be formulated. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the N1, C3, C5, and C6 positions, guided by the principles of medicinal chemistry and a thorough understanding of the target kinase's active site. The experimental protocols provided herein offer a robust framework for evaluating the potency and cellular activity of newly synthesized analogs, paving the way for the discovery of next-generation targeted therapies.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Inhibitor Profiling: A Comparative Analysis of 4-Chloro-7-methyl-1H-indazole and Commercial Kinase Inhibitors
In the landscape of targeted therapeutics, protein kinases remain a pivotal class of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel kinase inhibitors. We will provide a side-by-side comparison of a novel compound, 4-Chloro-7-methyl-1H-indazole, with well-established commercial kinase inhibitors.
The indazole scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1][2] This makes novel indazole derivatives, such as this compound, compelling candidates for investigation. This guide will not only present comparative data but also delve into the experimental methodologies required to generate such data, thereby offering a framework for the evaluation of novel chemical entities.
Section 1: Profiling of Selected Kinase Inhibitors
A critical aspect of kinase inhibitor research is understanding the potency and selectivity of a given compound. Here, we compare our investigational compound, this compound, with three commercial inhibitors representing different selectivity profiles: Staurosporine (a broad-spectrum inhibitor), Dasatinib (a multi-targeted inhibitor), and Gefitinib (a selective inhibitor).[1][3][4]
Compound Profiles:
-
This compound: A novel small molecule with a substituted indazole core. Its kinase inhibitory activity is the subject of this guide.
-
Staurosporine: A natural product that is a potent but non-selective, ATP-competitive kinase inhibitor.[1][5] It is widely used as a research tool and a positive control in kinase assays.[6][7]
-
Dasatinib: An oral dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3][8] It is known to inhibit multiple other kinases.[9][10]
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][11] It is used in the treatment of non-small cell lung cancer with specific EGFR mutations.[12]
Table 1: Comparative Biochemical Potency of Selected Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) |
| This compound | VEGFR2 | 50 |
| PDGFRβ | 150 | |
| c-Kit | 800 | |
| Staurosporine | PKC | 3[6] |
| p60v-src | 6[6] | |
| PKA | 7[6] | |
| Dasatinib | Bcr-Abl | <1 |
| SRC Family | <1 | |
| c-Kit | 5 | |
| Gefitinib | EGFR | 33[4] |
| HER2 | >10,000 |
*Note: Data for this compound is hypothetical and for illustrative purposes.
Section 2: Experimental Workflows for Kinase Inhibitor Characterization
The generation of reliable and reproducible data is the cornerstone of drug discovery. This section provides detailed protocols for key in vitro and cell-based assays to characterize kinase inhibitors.
In Vitro Biochemical Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.
TR-FRET is a robust, high-throughput method for measuring kinase activity.[13][14] It combines the low background of time-resolved fluorescence with the homogeneous format of FRET.[15]
Principle: The assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.[16]
Experimental Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, Staurosporine, Dasatinib, Gefitinib) in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the diluted compounds. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the purified kinase and the fluorescein-labeled substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50 value.
Workflow Diagram:
Caption: TR-FRET Kinase Assay Workflow.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant context.
This technique allows for the detection of changes in protein phosphorylation within cells upon treatment with a kinase inhibitor.[17][18]
Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by gel electrophoresis. The separated proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated and total forms of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the kinase inhibitor for a specified time.
-
Include appropriate controls (e.g., vehicle-treated, positive control inhibitor).
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
For normalization, the same membrane can be stripped and re-probed with an antibody against the total protein.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphoprotein signal to the total protein signal.
Workflow Diagram:
Caption: Western Blotting Workflow for Phosphoprotein Analysis.
Section 3: Signaling Pathway Context
To fully appreciate the impact of a kinase inhibitor, it is essential to understand the signaling pathway in which its target kinase operates.
VEGFR2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of cancer.
Diagram of the VEGFR2 Signaling Pathway:
Caption: Simplified VEGFR2 Signaling Pathway.
Inhibition of VEGFR2 by a compound like this compound would be expected to block downstream signaling, leading to an anti-angiogenic effect.
Section 4: Concluding Remarks
The characterization of a novel kinase inhibitor is a multi-faceted process that requires a combination of robust biochemical and cell-based assays. By systematically evaluating the potency and selectivity of this compound and comparing it to established inhibitors, researchers can gain a comprehensive understanding of its therapeutic potential. The methodologies outlined in this guide provide a solid framework for such an investigation, enabling the generation of high-quality, reproducible data that is essential for advancing promising compounds through the drug discovery pipeline.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine | 2189684-53-3 [chemicalbook.com]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-3-carboxylic acid (1000340-69-1) for sale [vulcanchem.com]
A Researcher's Guide to Reproducible In Vitro Characterization of 4-Chloro-7-methyl-1H-indazole
For researchers, scientists, and drug development professionals, the path from a promising chemical scaffold to a validated lead compound is paved with rigorous, reproducible experimental data. The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors approved for clinical use.[1][2][3] 4-Chloro-7-methyl-1H-indazole represents a novel iteration of this scaffold, and while public data on its specific biological activity is scarce, its structure suggests significant potential as a kinase inhibitor.
This guide provides a comprehensive, field-proven framework for the initial in vitro characterization of this compound. It is designed not as a rigid template, but as a logical workflow that embeds scientific integrity and reproducibility at every step. We will move from fundamental compound handling to robust biochemical and cell-based assays, providing the causal reasoning behind experimental choices and using well-characterized, commercially available indazole-based drugs as benchmarks for comparison.
Part 1: Foundational Principles for Reproducibility
Before any biological assay is performed, ensuring the integrity of the test compound is paramount. The reproducibility crisis in science often stems from seemingly minor inconsistencies in these initial steps. For a novel compound like this compound, whose physicochemical properties are not extensively documented, establishing a consistent handling protocol is the first self-validating system we must build.
Solubility and Stock Solution Preparation
Indazole derivatives often exhibit poor aqueous solubility, making Dimethyl Sulfoxide (DMSO) the solvent of choice for creating high-concentration stock solutions.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the compound.
-
Weighing: Accurately weigh a precise amount of the compound using a calibrated analytical balance. For a 10 mM stock, this would be 1.666 mg per 1 mL of DMSO (Molecular Weight: 166.61 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous, high-purity DMSO (e.g., ACS grade or higher) to the solid compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes. Visually inspect for complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-retention microcentrifuge tubes. Store protected from light at -20°C or -80°C. This minimizes freeze-thaw cycles, which can lead to compound degradation.
Causality & Expertise: Why this rigor? DMSO is hygroscopic; repeated exposure to air will introduce water, potentially causing your compound to precipitate out of the stock solution over time. Aliquoting is not just for convenience; it is a critical control to ensure consistent compound concentration across experiments that may be performed weeks or months apart.
Working Dilutions and the Challenge of Aqueous Media
A common source of experimental irreproducibility is compound precipitation when diluting DMSO stocks into aqueous assay buffers. The final DMSO concentration in any assay should ideally be kept below 0.5% to avoid solvent-induced artifacts.
Trustworthiness Insight: When preparing a dose-response curve, perform serial dilutions in 100% DMSO first. Then, dilute each of these DMSO concentrations into the final aqueous assay buffer. Do not serially dilute directly in aqueous buffer, as this can cause the compound to crash out of solution at higher concentrations, leading to inaccurate potency measurements.
Part 2: Biochemical Profiling - Potency and Selectivity
The first step in characterizing a putative kinase inhibitor is to determine its potency against purified enzymes in a biochemical assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a sensitive measure of enzyme activity.[4][5]
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the process for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1, VEGFR2)
-
Kinase-specific substrate peptide
-
Ultra-Pure ATP (Low ADP contamination is critical)
-
This compound (prepared as in Protocol 1)
-
Reference Inhibitors (e.g., Axitinib, Pazopanib)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque, low-volume 384-well assay plates
Workflow Diagram: Biochemical IC₅₀ Determination
Caption: Workflow for ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare an 11-point, 3-fold serial dilution of this compound in 100% DMSO. Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each dilution into a 384-well assay plate. Include wells with DMSO only for vehicle control (0% inhibition) and wells without enzyme for background (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of ATP solution (at 2x the final desired concentration) to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure product formation is within the linear range (typically <20% ATP consumption).
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
Authoritative Grounding: The choice of ATP concentration is critical for reproducibility and comparability of IC₅₀ values.[6] For ATP-competitive inhibitors, the measured IC₅₀ is highly dependent on the ATP concentration. For robust characterization, assays should be run at an ATP concentration equal to the experimentally determined Michaelis-Menten constant (Kₘ, ATP) for that specific kinase.[6]
Comparative Analysis: Benchmarking Against Known Inhibitors
Since no data exists for this compound, we must compare its future, experimentally-derived profile to that of well-characterized indazole-based drugs. This provides context for its potency and selectivity. Many indazole scaffolds show activity against kinases involved in angiogenesis, such as VEGFR and PDGFR family members.[7][8][9]
Table 1: Comparative Biochemical IC₅₀ Profile of Indazole-Based Kinase Inhibitors
| Kinase Target | Axitinib IC₅₀ (nM) | Pazopanib IC₅₀ (nM) | Linifanib (ABT-869) IC₅₀ (nM) |
| VEGFR1 (FLT1) | 0.1[10] | 10[11] | 3[7] |
| VEGFR2 (KDR) | 0.2[10] | 30[11] | 4[7] |
| VEGFR3 (FLT4) | 0.1-0.3[10] | 47[11] | 190[12] |
| PDGFRβ | 1.6[10] | 84[9] | 66[7] |
| FGFR1 | - | 140[11] | - |
| c-KIT | 1.7[8] | 74[11] | 14[12] |
| FLT3 | - | - | 4[7] |
Data compiled from multiple sources for comparison.[7][8][9][10][11][12]
This table serves as an essential reference. Once IC₅₀ values are generated for this compound, they can be directly compared to these benchmarks to understand its relative potency and potential selectivity profile.
Part 3: Cellular Validation - Target Engagement in a Biological Context
A potent biochemical inhibitor is only valuable if it can engage its target inside a living cell. Cellular assays are a critical orthogonal validation step to confirm that the compound can cross the cell membrane, bind to its intended target in a complex intracellular environment, and exert a biological effect.
Experimental Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying compound binding to a specific protein in live cells.[13][14] It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a target protein that has been tagged with NanoLuc® luciferase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding 384-well assay plates
Workflow Diagram: Cellular Target Engagement Assay
Caption: Workflow for NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Preparation (Day 1): Transfect HEK293 cells with the Kinase-NanoLuc® expression vector according to the manufacturer's protocol. Culture for 18-24 hours to allow for protein expression.[15]
-
Compound Plating (Day 2): Prepare serial dilutions of this compound in DMSO as described previously and plate into a 384-well assay plate.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Prepare the final cell suspension containing the appropriate concentration of the fluorescent NanoBRET™ Tracer. Dispense the cell/tracer mixture into the assay plate containing the pre-plated compounds.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound to enter the cells and reach binding equilibrium with the target protein.[15]
-
Detection: Prepare the detection reagent by diluting the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add this reagent to all wells.
-
Data Acquisition: Read the plate within 10-20 minutes on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460nm) and acceptor (Tracer, ~618nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Normalize the ratios and plot against the compound concentration to determine the cellular IC₅₀.
Trustworthiness Insight: Comparing the biochemical IC₅₀ from the ADP-Glo assay with the cellular IC₅₀ from the NanoBRET assay is a powerful self-validating step. A significant rightward shift (>10-fold) in the cellular IC₅₀ may indicate issues with cell permeability, compound efflux, or high plasma protein binding that could hinder downstream development.
Connecting to a Biological Pathway: The FGFR Signaling Cascade
Given that many indazole derivatives inhibit receptor tyrosine kinases, a plausible target for this compound is the Fibroblast Growth Factor Receptor (FGFR) family.[9] Inhibition of FGFR disrupts downstream signaling cascades that are crucial for cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[16][17] Understanding this connection is vital for interpreting cellular data and predicting therapeutic effects.
Diagram: Simplified FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling pathway.
This diagram illustrates how this compound, by acting as an ATP-competitive inhibitor of the FGFR kinase domain, can block the entire downstream cascade, leading to an anti-proliferative effect in cancer cells dependent on this pathway. This provides a clear mechanistic hypothesis that can be tested with further cell-based assays, such as Western blots for phosphorylated ERK or AKT.
Conclusion
The successful and reproducible in vitro evaluation of a novel compound like this compound is not achieved by following a simple checklist. It requires a deep understanding of the causality behind each experimental step, from meticulous compound handling to the selection of robust, orthogonal assays. By establishing a rigorous baseline for biochemical potency and confirming target engagement in a cellular context, researchers can build a trustworthy data package. Comparing these results against established benchmarks like Axitinib and Pazopanib provides the necessary context to evaluate the compound's potential and make informed decisions for the next stages of drug discovery. This integrated approach, grounded in scientific integrity, is the most effective strategy for unlocking the therapeutic promise of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 15. eubopen.org [eubopen.org]
- 16. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FGF Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide for the Independent Verification of the Anti-Proliferative Effects of 4-Chloro-7-methyl-1H-indazole
Introduction: The Indazole Scaffold and a Framework for Novel Compound Verification
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with potent biological activities.[1] This is particularly evident in oncology, where several FDA-approved small-molecule kinase inhibitors feature this heterocyclic motif.[2][3] Drugs such as Axitinib and Pazopanib have validated the indazole structure as a potent inhibitor of key signaling pathways that drive tumor growth and angiogenesis.[4][5][6]
This guide addresses the compound 4-Chloro-7-methyl-1H-indazole. As this specific derivative is not extensively characterized in publicly accessible literature, this document serves as a rigorous, independent framework for its evaluation. We will provide detailed, self-validating experimental protocols to:
-
Quantify and compare its anti-proliferative activity against a benchmark indazole-based inhibitor.
-
Investigate its potential mechanism of action by examining its effect on a clinically relevant signaling pathway.
For this guide, we have selected Axitinib as the primary comparator. Axitinib is a potent, second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma (RCC).[7][8] Its shared 1H-indazole core and well-defined mechanism make it an ideal benchmark for contextualizing the activity of this compound.
Part 1: Quantitative Assessment of Anti-Proliferative Activity
To empirically determine the cytotoxic and anti-proliferative effects of a novel compound, a robust and reproducible in vitro assay is required. While metabolic assays like the MTT assay are common, they can be confounded by compounds that alter cellular metabolism without affecting proliferation.[9] Therefore, we will utilize the Sulforhodamine B (SRB) assay , which relies on the stoichiometric binding of SRB dye to cellular proteins, providing a more direct measure of total cell biomass.[10][11][12]
Experimental Design: Head-to-Head Comparison
The core of this verification is a direct comparison of the 50% inhibitory concentration (IC50) of this compound and Axitinib across a panel of human cancer cell lines. The choice of cell lines should ideally include those known to be sensitive to VEGFR inhibitors, such as a renal cell carcinoma line (e.g., 786-O), alongside other common lines to assess broader activity (e.g., A549 lung carcinoma, MCF-7 breast cancer).
Workflow for Anti-Proliferative IC50 Determination
Caption: Workflow for determining IC50 values using the SRB assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is optimized for adherent cells in a 96-well format.[11][12]
-
Cell Plating:
-
Harvest and count cells, then dilute to a final concentration of 5,000-20,000 cells/mL in culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound and Axitinib in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for a further 72 hours.
-
-
Cell Fixation:
-
Causality: Trichloroacetic acid (TCA) is used to simultaneously fix the cells and precipitate proteins, ensuring that all cellular protein mass is anchored to the plate for subsequent staining.
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration: 10%) without disturbing the cell monolayer.
-
Incubate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Carefully wash the plates five times with slow-running tap water or deionized water to remove TCA and media components.
-
Allow the plates to air-dry completely at room temperature.
-
Add 100 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Final Wash and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Allow the plates to air-dry completely.
-
Causality: A basic Tris buffer is used to solubilize the protein-bound SRB dye, as the electrostatic interaction between the dye and basic amino acids is disrupted at high pH.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization of the dye.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Subtract the background OD (from wells with media only) from all readings.
-
Plot the percentage of cell survival relative to the vehicle control against the log of the compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Comparative Data Summary
The results of the SRB assay should be summarized in a table for clear comparison.
| Compound | 786-O (Renal) IC50 [µM] | A549 (Lung) IC50 [µM] | MCF-7 (Breast) IC50 [µM] |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Axitinib (Comparator) | 0.05 - 0.2 | > 10 | 5 - 15 |
| Reference IC50 values for Axitinib are approximate and can vary by assay conditions. |
Part 2: Elucidation of the Mechanism of Action
Given that the indazole scaffold is prevalent in kinase inhibitors, a primary hypothesis is that this compound exerts its anti-proliferative effects by inhibiting a protein kinase. The VEGFR signaling pathway is a logical starting point for investigation due to its critical role in angiogenesis and cell proliferation and its inhibition by the comparator, Axitinib.[3][13][14]
The activation of VEGFR2 (also known as KDR) by its ligand, VEGF-A, triggers a downstream signaling cascade involving the phosphorylation of multiple proteins, including those in the MAPK/ERK pathway, which ultimately promotes cell proliferation and survival.[15][16] A potent inhibitor would block the initial autophosphorylation of VEGFR2, thereby preventing the activation of this cascade.
VEGFR Signaling Pathway
Caption: Simplified VEGFR2 signaling cascade targeted by indazole inhibitors.
Detailed Protocol: Western Blot for Phospho-Protein Analysis
This protocol aims to determine if this compound inhibits VEGF-A-induced phosphorylation of VEGFR2 and the downstream effector ERK.[17]
-
Cell Culture and Serum Starvation:
-
Plate a responsive cell line (e.g., HUVECs or a VEGFR2-expressing cancer line) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours in a low-serum (0.5%) or serum-free medium. This reduces basal kinase activity, ensuring a clear signal upon stimulation.
-
-
Inhibitor Pre-treatment and Stimulation:
-
Pre-treat cells with this compound or Axitinib at relevant concentrations (e.g., 1x and 5x their respective IC50 values) for 2 hours. Include a vehicle-only (DMSO) control.
-
Stimulate the cells by adding recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis:
-
Causality: Immediate lysis in a buffer containing phosphatase and protease inhibitors is critical to preserve the transient phosphorylation state of proteins and prevent their degradation.[18]
-
Place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Causality: Blocking with Bovine Serum Albumin (BSA) is preferred over milk for phospho-protein detection because milk contains casein, a phosphoprotein that can cause high background with phospho-specific antibodies.[1][18]
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-VEGFR2 (Tyr1175) or Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
To confirm equal protein loading, the membrane should be stripped of the phospho-antibodies and re-probed with antibodies against total VEGFR2 , total ERK , and a loading control like GAPDH .
-
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of this compound. By performing a head-to-head comparison with the established drug Axitinib, researchers can effectively benchmark the anti-proliferative potency of this novel compound.
A significant reduction in the IC50 value compared to the vehicle control would validate its anti-proliferative activity. If the Western blot analysis demonstrates a dose-dependent inhibition of VEGF-induced VEGFR2 and ERK phosphorylation, it would strongly support a mechanism of action involving kinase inhibition.
Successful validation through these protocols would justify advancing this compound to further studies, including broad-panel kinase screening to determine its selectivity, advanced cell-based assays to investigate effects on apoptosis and cell cycle, and ultimately, in vivo efficacy studies in relevant cancer models.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 5. Axitinib - Wikipedia [en.wikipedia.org]
- 6. Pazopanib - Wikipedia [en.wikipedia.org]
- 7. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. researchgate.net [researchgate.net]
Benchmarking the Selectivity Profile of 4-Chloro-7-methyl-1H-indazole: A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a cornerstone for developing potent and selective therapeutics.[1][2][3] Its unique structural features allow for critical interactions within the ATP-binding pocket of a wide array of kinases, making it a "privileged scaffold" in medicinal chemistry.[4] This guide provides an in-depth comparative analysis of the selectivity profile of 4-Chloro-7-methyl-1H-indazole, a representative member of this class. While extensive public data for this specific molecule is limited, we will construct a representative selectivity profile based on structure-activity relationship (SAR) data from closely related analogs. This guide will objectively benchmark its hypothetical performance against well-characterized indazole-based inhibitors, providing researchers with the necessary context for their own discovery programs.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This presents a formidable challenge in developing inhibitors that are highly selective for their intended target.[5] Off-target inhibition can lead to unforeseen toxicities and a convoluted pharmacological profile, complicating clinical development.[5] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical, decision-gating process in modern drug discovery. Methodologies such as large-scale kinase panel screening and cellular target engagement assays are indispensable tools for elucidating a compound's true interaction landscape.[5]
Comparative Kinase Inhibition Profiles
To contextualize the potential selectivity of this compound, we compare its hypothetical profile with established indazole-based kinase inhibitors: UNC2025 and BMS-777607. These compounds, while sharing the indazole core, exhibit distinct selectivity profiles due to their varied substitution patterns.[1]
Disclaimer: The selectivity profile for this compound presented below is a hypothetical representation based on SAR trends observed in published literature for analogous compounds. It is intended for illustrative purposes to guide experimental design.
| Kinase Target | This compound (Hypothetical IC50, nM) | UNC2025 (IC50, nM)[1] | BMS-777607 (IC50, nM)[1] |
| MER | 50 | 0.74 | >10,000 |
| FLT3 | 80 | 0.8 | 1.5 |
| AXL | >1000 | 122 | 1.1 |
| TRKA | >1000 | 1.67 | - |
| TRKC | >1000 | 4.38 | - |
| TYRO3 | >1000 | 5.83 | 4.5 |
| KIT | 250 | 8.18 | 2.0 |
| MET | >1000 | 364 | 1.3 |
This comparative table underscores how subtle structural modifications on the indazole scaffold can dramatically shift the selectivity profile. While UNC2025 demonstrates potent, multi-targeted inhibition against the MER/FLT3/AXL family, BMS-777607 is a highly potent inhibitor of MET, AXL, and FLT3.[1] Our hypothetical profile for this compound suggests a more modest and potentially more selective inhibitory activity, a hypothesis that warrants experimental validation.
Methodologies for Kinase Selectivity Profiling
The generation of robust and reliable selectivity data is contingent on the use of well-validated experimental platforms. Here, we detail two orthogonal approaches that provide a comprehensive understanding of a compound's activity: a biochemical binding assay and a cellular target engagement assay.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.[6] This method provides dissociation constants (Kd), which are a direct measure of binding affinity and are independent of ATP concentration.
Causality Behind Experimental Choices:
-
Why a binding assay? It directly measures the physical interaction between the compound and the kinase, providing a clear measure of affinity that is not confounded by enzyme activity or substrate competition.
-
Why KINOMEscan®? It offers one of the broadest commercially available kinase panels, enabling a comprehensive survey of the kinome to identify both primary targets and potential off-targets early in the discovery process.[6]
-
Why measure Kd? The dissociation constant is an intrinsic property of the compound-kinase interaction, making it a more transferable parameter across different studies compared to IC50 values, which are assay-dependent.
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. For Kd determination, a serial dilution series is created.
-
Assay Principle: The assay involves a DNA-tagged kinase, an immobilized, active-site directed ligand, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: For single-concentration screening, results are often reported as percent of control. For Kd determination, the data from the dose-response curve is fitted to a standard binding isotherm to calculate the dissociation constant.
Caption: KINOMEscan® Experimental Workflow.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to assess target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting point increases.
Causality Behind Experimental Choices:
-
Why a cellular assay? It confirms that the compound can penetrate the cell membrane and engage its target in a physiological environment, which is a critical step for therapeutic efficacy.
-
Why CETSA®? It provides direct evidence of target engagement without the need for labeled compounds or cellular engineering. It can be adapted for high-throughput screening and used in preclinical and clinical studies.
-
Why measure thermal shift? The magnitude of the thermal shift often correlates with the potency of the compound, providing a cellular measure of target engagement.
-
Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control for a specified duration.
-
Heat Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting using a specific antibody.
-
Data Analysis: The intensity of the bands is quantified, and a melt curve is generated. A shift in the melt curve in the presence of the compound indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-3-methyl-1H-indazole | 16640-87-2 | Benchchem [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7-methyl-1H-indazole
The core principle guiding this protocol is caution. In the absence of specific data, the compound must be treated as a potentially hazardous substance, and its disposal must adhere to the stringent regulations governing chemical waste.[1]
Hazard Assessment and Waste Classification
The molecular structure of 4-Chloro-7-methyl-1H-indazole is the primary determinant of its hazard profile and, consequently, its disposal pathway. The presence of a chlorine atom on the indazole ring system classifies this compound as a halogenated organic compound .[2] This is the single most critical factor for its waste segregation.
Based on the SDS for structurally similar compounds such as 3-Chloro-6-methyl-1H-indazole and 4-Chloro-1H-indazole, we can infer the following potential hazards[3][4]:
-
Acute Toxicity: Harmful if swallowed (H302).[5]
-
Skin Irritation: Causes skin irritation (H315).[3]
-
Respiratory Irritation: May cause respiratory irritation (H335).[3]
Therefore, all waste streams containing this compound, including neat compound, reaction mixtures, contaminated labware, and spill cleanup materials, must be classified and managed as Hazardous Waste .[6] Specifically, it falls into the Halogenated Organic Waste stream, which has distinct disposal requirements, typically involving high-temperature incineration at a licensed facility to ensure complete destruction and prevent the formation of toxic byproducts.[2]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate this waste, ensure the proper personal protective equipment is readily available and worn correctly. The rationale is to prevent skin, eye, and respiratory exposure during both chemical handling and waste consolidation.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against splashes of solutions or accidental aerosolization of solid powder.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact and irritation. Gloves should be inspected before use and disposed of as contaminated waste after handling.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood. | Prevents inhalation of dust or vapors, mitigating potential respiratory tract irritation.[3] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is crucial for ensuring safety and regulatory compliance. The process begins the moment waste is generated and ends with its removal by trained professionals.
Step 1: Waste Segregation
Immediately upon generation, all waste containing this compound must be segregated into a dedicated halogenated waste stream.[2][7]
-
DO NOT mix with non-halogenated organic wastes (e.g., acetone, hexanes, methanol).[7]
-
DO NOT mix with aqueous, acidic, or basic waste streams.[2]
-
DO NOT dispose of this chemical down the drain or in regular trash.[8]
The causality behind this strict segregation is both safety and cost. Mixing waste streams can lead to dangerous chemical reactions, and it contaminates large volumes of less hazardous waste, which must then be treated by the most expensive disposal method (e.g., incineration for halogenated compounds).[9][10]
Step 2: Container Selection and Management
Select a waste container that is in good condition, compatible with the waste, and has a secure, screw-top lid.[7][9]
-
Plastic (e.g., HDPE) or glass containers are typically appropriate.
-
The container must be kept closed at all times except when waste is actively being added.[7][9] This is a critical EPA requirement to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[8]
Step 3: Proper Labeling
Proper labeling is a non-negotiable regulatory requirement. As soon as the first drop of waste is added, the container must be labeled.[7] The label must include[6][11]:
-
The words "Hazardous Waste ".
-
The full, unabbreviated chemical name: "Waste this compound ". If it's a mixed waste stream, list all constituents.
-
An indication of the primary hazards (e.g., Irritant, Toxic).
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[6][11]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Store the container in a secondary containment bin to prevent spills from spreading.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]
Step 5: Arranging for Final Disposal
Once the waste container is nearly full (e.g., 75% capacity to allow for expansion), arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[12]
-
Do not move hazardous waste from one SAA to another.[6] The EHS department will transport the waste to a central accumulation area before it is shipped off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Caption: Disposal workflow for this compound waste.
Decontamination and Spill Management
Glassware Decontamination: Glassware that has come into contact with the compound should be rinsed with a small amount of a suitable solvent (e.g., acetone). This initial rinsate is considered acutely hazardous waste and must be collected in the designated halogenated organic waste container.[14] Subsequent cleaning can then proceed as normal.
Spill Cleanup: In the event of a small spill, contain the material using an inert absorbent (e.g., sand, vermiculite).[5]
-
Wear all appropriate PPE.
-
Absorb the spill with inert material.
-
Carefully sweep or scoop the absorbed material and any contaminated debris into a sealed, compatible container.
-
Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EHS.[10]
Regulatory Framework Overview
The procedures outlined in this guide are designed to comply with key federal regulations:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its point of generation to its final disposal.[8] For academic labs, Subpart K provides specific, alternative standards that may apply.[15]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP) and to provide personnel with information and training on the hazards of the chemicals they handle.[16][17]
By following this guide, you not only protect yourself and your colleagues but also ensure your institution remains in compliance, safeguarding both human health and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. pfw.edu [pfw.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemical Waste Management Best Practices | Enva [enva.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. osha.gov [osha.gov]
- 17. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-7-methyl-1H-indazole
Disclaimer: This guide provides essential safety and logistical information for handling 4-Chloro-7-methyl-1H-indazole. At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The recommendations herein are synthesized from safety data for structurally analogous compounds, including other chlorinated and methylated indazole derivatives.[1][2] This compound should be treated as potentially hazardous, and all handling must be preceded by a thorough, site-specific risk assessment conducted in consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Identification: The 'Why' Behind the Precautions
Understanding the potential hazards of this compound is fundamental to selecting the appropriate Personal Protective Equipment (PPE). Based on data from similar indazole-containing molecules, this compound should be presumed to present the following risks:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[4][5] Direct contact can lead to redness, inflammation, and discomfort.
-
Eye Damage: Causes serious eye irritation.[4][5] Accidental splashes can result in significant injury.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6] Our PPE strategy is therefore designed to create a robust barrier against these entry points.
Core Directive: Personal Protective Equipment (PPE) Ensemble
PPE is the final barrier between you and the chemical agent; it complements, but does not replace, critical engineering controls like chemical fume hoods.[6][7] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Nitrile or Neoprene. This provides robust protection against potential skin irritation and absorption.[4][8] Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin.[4] |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[9][10] When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in conjunction with goggles.[8] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat with long sleeves and tight-fitting cuffs is required to protect the skin on your arms and body.[11] Ensure the lab coat is fully buttoned. For tasks with a higher splash potential, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[8][9] The specific type (e.g., N95, or a half-mask with P100 cartridges) must be determined by a formal risk assessment. All respirator use requires prior medical clearance and fit-testing.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3][8]
-
Verify Equipment: Before starting, ensure an eyewash station and safety shower are immediately accessible and unobstructed.[3][12]
-
Pre-Donning Inspection: Inspect all PPE for damage (cracks, tears, discoloration). Do not use compromised equipment.
Step 2: Donning PPE
-
Don your lab coat and inner pair of gloves.
-
Don your safety goggles and face shield (if required).
-
Don your respirator (if required by your risk assessment).
-
Don your outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[11]
Step 3: Handling the Compound
-
Weighing and Transfer: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid any actions that could generate dust, such as scraping or vigorous shaking.[13]
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
Work Practices: Do not eat, drink, or smoke in the laboratory.[3][14] Wash hands thoroughly after handling is complete, even after removing gloves.[3][4]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Logistical Plan: Spill and Disposal Procedures
In Case of a Spill:
-
Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel and your supervisor.
-
Assess and Secure: If the spill is small and you are trained to handle it, restrict access to the area. Remove all sources of ignition.[3][15]
-
Don PPE: Wear, at a minimum, double gloves, safety goggles, a lab coat, and a NIOSH-approved respirator.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials.
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Doffing: Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste.
Waste Disposal:
-
Waste Collection: All waste materials containing this compound, including contaminated PPE, cleaning materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[2][8]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[2]
-
Regulations: Do not dispose of this compound down the drain or in the regular trash.[8][15] All disposal must be in strict accordance with your institution's EHS guidelines and local, state, and federal regulations.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. pppmag.com [pppmag.com]
- 7. gerpac.eu [gerpac.eu]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
